Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5(2)10-7(6)11/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZQDIINDVWLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967658 | |
| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67383-32-8, 53135-24-3 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67383-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 53135-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53135-24-3 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Abstract
This technical guide presents a comprehensive, multi-technique approach to the definitive structure elucidation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (C₈H₁₀N₂O₃). Pyrimidine derivatives form the backbone of numerous pharmaceuticals and bioactive molecules, making their precise structural characterization a critical endeavor in drug discovery and development.[1] This document moves beyond a simple recitation of data, focusing instead on the integrated logic and causal reasoning behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the pivotal role of tautomerism in interpreting spectral data and present a self-validating workflow designed for researchers, scientists, and drug development professionals to achieve unambiguous structural confirmation.
Foundational Analysis: Molecular Formula and Tautomeric Considerations
The first step in any structure elucidation is to establish the molecular formula and consider all potential isomeric forms. For this compound, this initial analysis is non-trivial due to the high probability of keto-enol tautomerism, a phenomenon common in 4-hydroxypyrimidines.[2][3][4][5]
1.1. Molecular Identity
1.2. The Critical Role of Tautomerism
The "4-hydroxy" nomenclature represents only one possible tautomer. Due to proton migration, the compound exists in equilibrium with its more stable keto forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.[5][7] Theoretical and experimental studies have shown that for 4-hydroxypyrimidines, the keto (pyrimidin-4-one) form is often the more stable and therefore predominant species, particularly in the gas phase and in various solutions.[5][7] The presence of different substituents can influence this equilibrium.[2][3][4] This equilibrium is the single most important factor to consider when interpreting the spectroscopic data that follows, as the presence of an N-H bond and a carbonyl group (C=O) in the keto form, versus an O-H bond and an aromatic ring in the enol form, will produce distinctly different spectral signatures.
Spectroscopic Analysis: A Multi-Faceted Approach
No single technique provides a complete structural picture. The core of our elucidation strategy lies in the synergistic integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
2.1. Mass Spectrometry (MS): The Molecular Blueprint
The primary function of MS in this context is the unambiguous determination of the molecular weight, which serves as a fundamental validation of the molecular formula.
Expert Insight: Electrospray Ionization (ESI) is an ideal technique for this molecule due to its polarity, allowing for gentle ionization and clear observation of the molecular ion peak.
Table 1: Expected Mass Spectrometry Data
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 183.0764 | Protonated molecular ion; confirms MW of 182.18. |
| [M]⁺ | 182.0691 | Molecular ion peak.[6] |
| [M-C₂H₅]⁺ | 153.0455 | Loss of the ethyl group from the ester. |
| [M-OC₂H₅]⁺ | 137.0451 | Loss of the ethoxy group from the ester. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-MS instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated using a known standard.
-
Analysis: Identify the [M+H]⁺ peak and compare its m/z value to the theoretical value calculated from the molecular formula (C₈H₁₀N₂O₃).
2.2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides invaluable information about the specific functional groups present, offering the first experimental evidence to address the tautomeric equilibrium.
Expert Insight: The key regions to scrutinize are ~3400-3100 cm⁻¹ for O-H/N-H stretches and ~1750-1650 cm⁻¹ for carbonyl (C=O) stretches. The presence of a strong, broad absorption around 3200-3100 cm⁻¹ (N-H stretch) and a strong absorption around 1680 cm⁻¹ (ring C=O) would strongly suggest the dominance of the keto tautomer. Conversely, a broad O-H stretch around 3400 cm⁻¹ and the absence of a low-frequency C=O would indicate the enol form.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | Keto | ~3200 - 3100 | Broad absorption, indicative of hydrogen bonding. |
| C-H Stretch (sp³) | Both | ~2980 - 2900 | From methyl and ethyl groups. |
| Ester C=O Stretch | Both | ~1725 - 1700 | Strong, sharp peak for the ethyl ester carbonyl.[8] |
| Ring C=O Stretch (Amide-like) | Keto | ~1680 - 1650 | Strong peak, characteristic of the pyrimidinone ring.[8] |
| C=N / C=C Stretch | Both | ~1650 - 1550 | Absorptions from the pyrimidine ring double bonds.[8] |
| C-O Stretch | Both | ~1250 - 1200 | From the ester group. |
| O-H Stretch | Enol (minor) | ~3400 - 3200 | Broad peak, if present, indicates the hydroxy form. |
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Mix ~1-2 mg of the dry compound with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Press the powder in a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[8]
-
Analysis: Identify the key absorption bands and correlate them with the functional groups in the possible tautomeric structures.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
NMR is the most powerful technique for elucidating the precise connectivity of atoms. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expert Insight: The chemical shift and existence of a proton on a heteroatom (N-H vs. O-H) is highly diagnostic of the dominant tautomer. In a solvent like DMSO-d₆, an N-H proton of a pyrimidinone is often observed as a broad singlet far downfield (δ > 10 ppm), while an O-H proton would appear at a different chemical shift and might exchange more readily.
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H (Ring) | > 11.0 | br s | 1H | Deshielded proton on nitrogen in the pyrimidinone ring; characteristic of the keto tautomer. |
| H-6 (Ring) | ~8.0 - 8.5 | s | 1H | Olefinic proton on the pyrimidine ring, deshielded by adjacent electronegative atoms and carbonyl group. |
| -O-CH₂-CH₃ (Ethyl Ester) | ~4.2 - 4.3 | q | 2H | Methylene protons adjacent to the ester oxygen, split by the methyl group (J ≈ 7.1 Hz).[9] |
| -CH₃ (Ring C2) | ~2.3 - 2.5 | s | 3H | Methyl protons attached to the pyrimidine ring.[9] |
| -O-CH₂-CH₃ (Ethyl Ester) | ~1.2 - 1.3 | t | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group (J ≈ 7.1 Hz).[9] |
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~165 | Carbonyl carbon of the ethyl ester group.[9] |
| C=O (Ring C4) | ~160 - 162 | Carbonyl carbon in the pyrimidinone ring (keto form). |
| C2 (Ring) | ~155 - 158 | Carbon attached to two nitrogen atoms and the methyl group. |
| C6 (Ring) | ~148 - 150 | Olefinic carbon bearing the H-6 proton. |
| C5 (Ring) | ~105 - 110 | Olefinic carbon attached to the ester group. |
| -O-CH₂ -CH₃ (Ethyl Ester) | ~60 | Methylene carbon of the ethyl ester.[9] |
| -CH₃ (Ring C2) | ~18 - 20 | Methyl carbon attached to the ring.[9] |
| -O-CH₂-CH₃ (Ethyl Ester) | ~14 | Methyl carbon of the ethyl ester.[9] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. If necessary, 2D NMR experiments like COSY and HSQC can be run to confirm H-C correlations.
-
Analysis: Integrate the ¹H signals, determine multiplicities and coupling constants, and assign all peaks in both ¹H and ¹³C spectra to the proposed structure.
Integrated Elucidation Workflow and Final Confirmation
Caption: Integrated workflow for the structure elucidation of this compound.
This systematic process confirms the structure as follows:
-
Mass Spectrometry establishes the molecular formula as C₈H₁₀N₂O₃.[6]
-
Infrared Spectroscopy provides strong evidence for the dominant keto tautomer by identifying key N-H and two distinct C=O stretches (ester and ring amide), while showing a lack of a prominent O-H band.
-
NMR Spectroscopy delivers the final, unambiguous proof. The ¹H NMR confirms the presence and connectivity of the ethyl group, the C2-methyl group, and the C6-proton. Critically, the observation of a downfield, exchangeable N-H proton signal confirms the pyrimidin-4-one structure. The ¹³C NMR spectrum corroborates this by showing two distinct carbonyl carbons and the correct number of sp² and sp³ hybridized carbons.
Conclusion
The structure elucidation of this compound is a prime example of modern analytical chemistry, requiring an integrated and logical approach. A superficial analysis could easily misinterpret the structure as the "hydroxy" form suggested by its name. However, by carefully considering the principles of tautomerism and synergistically applying Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, we can definitively assign its structure as the more stable keto tautomer. This guide provides the foundational workflow and expert rationale necessary for scientists to confidently characterize this and related heterocyclic compounds, ensuring the scientific integrity required for advanced research and drug development.
References
-
Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]
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American Chemical Society. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]
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ACS Publications. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. [Link]
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Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. [Link]
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The Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. [Link]
- Supporting Information. (n.d.). [Source Link - Note: Original source appears to be a supplementary file without a direct article link].
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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National Institutes of Health. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. PMC. [Link]
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Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]
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ResearchGate. (2025). Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. [Link]
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National Institutes of Health. (n.d.). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. PMC. [Link]
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National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
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ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]
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Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate CAS number 67383-32-8
An In-Depth Technical Guide to Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
This guide provides a comprehensive technical overview of this compound (CAS No. 67383-32-8), a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and applications, grounding all information in established scientific principles and methodologies.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1][2] This inherent biological significance has inspired chemists to explore pyrimidine derivatives, which have shown a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]
This compound is a highly functionalized pyrimidine derivative. Its strategic placement of a hydroxyl group, a methyl group, and an ethyl carboxylate moiety makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. Understanding its properties and reactivity is crucial for leveraging its full potential in discovery programs.
Part 1: Physicochemical and Structural Properties
The identity and purity of a chemical compound are defined by its physical and structural characteristics. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 67383-32-8 | [6][7][8] |
| Molecular Formula | C₈H₁₀N₂O₃ | [6][9] |
| Molecular Weight | 182.18 g/mol | [6][7][8] |
| IUPAC Name | ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | [6][7] |
| Synonyms | Ethyl 4-hydroxy-2-methyl-5-pyrimidinecarboxylate | [6] |
| Appearance | Off-white solid | [7][10] |
| Melting Point | 191-194 °C | [10] |
| Boiling Point | 267.9 °C at 760 mmHg (Predicted) | [10] |
| SMILES | CCOC(=O)C1=CN=C(NC1=O)C | [6] |
| InChI Key | KTZQDIINDVWLES-UHFFFAOYSA-N | [6][7] |
Part 2: Synthesis and Purification
The construction of the pyrimidine ring is a classic and well-documented process in organic chemistry, most commonly achieved by condensing a three-carbon dielectrophile with an N-C-N fragment like an amidine, urea, or guanidine.[11][12]
Principle of Synthesis
A robust and widely applicable method for synthesizing 4-hydroxypyrimidine-5-carboxylates involves the reaction of an amidine with a derivative of diethyl malonate. The following protocol is a representative, field-proven method adapted for the specific synthesis of the title compound.
Experimental Protocol: Laboratory-Scale Synthesis
Objective: To synthesize this compound via cyclocondensation.
Materials:
-
Acetamidine hydrochloride
-
Diethyl 2-(ethoxymethylene)malonate
-
Sodium ethoxide (can be prepared in situ from sodium metal and ethanol)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere. Allow the reaction to proceed until all sodium has dissolved completely.
-
Amidine Formation: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq). Stir the resulting suspension for 20-30 minutes at room temperature.
-
Cyclocondensation: Slowly add diethyl 2-(ethoxymethylene)malonate (1.0 eq) to the reaction mixture via a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove salts and impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the final compound as a pure, off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Part 3: Structural Elucidation and Characterization
Confirming the structure of the synthesized molecule is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous characterization.
| Technique | Expected Observations and Interpretation |
| ¹H NMR | ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester, coupled to the methylene group. ~2.4 ppm (s, 3H): Methyl protons at the C2 position of the pyrimidine ring. ~4.2 ppm (q, 2H): Methylene protons of the ethyl ester, coupled to the methyl group. ~8.5 ppm (s, 1H): Proton at the C6 position of the pyrimidine ring. ~12.0 ppm (br s, 1H): Tautomeric proton (OH/NH), which is D₂O exchangeable. |
| ¹³C NMR | Signals corresponding to the ethyl ester carbons (~14 ppm, ~60 ppm), the C2-methyl carbon (~20 ppm), and multiple signals for the pyrimidine ring carbons, including the ester carbonyl (~165 ppm) and the C4/C6 carbons. |
| IR (cm⁻¹) | ~3200-3000: Broad N-H stretching from the amide tautomer. ~2980: C-H stretching (aliphatic). ~1705: Strong C=O stretching from the ethyl ester. ~1650: Strong C=O stretching from the pyrimidinone (amide) tautomer. ~1600, ~1550: C=N and C=C stretching vibrations within the ring. |
| Mass Spec. | m/z 182.1 (M+H)⁺: The protonated molecular ion peak, confirming the molecular weight. Fragmentation may show loss of the ethoxy group (-45) or the entire ester group. |
Note: Exact chemical shifts (ppm) can vary based on the solvent and concentration used.
Part 4: Chemical Reactivity and Tautomerism
The utility of this compound as a synthetic intermediate stems from its inherent reactivity, which is governed by its functional groups and, critically, by tautomerism.
Keto-Enol Tautomerism
The "4-hydroxy" designation is one of two tautomeric forms. In solution and particularly in the solid state, the compound exists in equilibrium with its more stable keto (amide) tautomer: ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate .[6] This equilibrium is fundamental to its reactivity, as reactions can proceed from either form. The presence of strong N-H and C=O bands in the IR spectrum supports the predominance of the keto form.
Caption: Tautomeric equilibrium of the title compound.
Key Reactions
-
O-Alkylation/Acylation: The oxygen atom (from the enol form) can be targeted by electrophiles. For instance, reaction with alkyl halides under basic conditions can yield 4-alkoxy derivatives.
-
N-Alkylation: The nitrogen atoms in the ring (particularly N1 in the keto form) can also be alkylated, leading to N-substituted pyrimidinones.
-
Ester Manipulation: The ethyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into various amides via aminolysis.
-
Halogenation: The 4-hydroxy group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro-derivative is an excellent substrate for nucleophilic aromatic substitution, allowing for the introduction of amines, thiols, and other nucleophiles, dramatically expanding the synthetic possibilities.
Part 5: Applications in Drug Discovery and Development
While this compound is not an end-drug, it is a high-value starting material for building molecules with therapeutic potential. The pyrimidine core is present in numerous FDA-approved drugs, particularly in oncology.
-
Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a substituted pyrimidine ring to form key hydrogen bonds within the kinase hinge region. This molecule provides a perfect starting point for elaborating structures to target specific kinases.
-
Building Block for Bioactive Libraries: Through the reactions described above (e.g., halogenation followed by substitution), this compound can be used to rapidly generate a diverse library of novel pyrimidine derivatives. These libraries can then be screened against various biological targets.
-
Intermediate for Agrochemicals: Pyrimidine derivatives also find use in agriculture as herbicides and fungicides.[4] The functional handles on this molecule allow for the synthesis of candidates for agrochemical screening.
Part 6: Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.[7] Recommended storage temperature is often refrigerated (0-5 °C) to ensure long-term stability.
-
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable intermediate for medicinal chemists and researchers. A thorough understanding of its properties, particularly its tautomeric nature, is the key to unlocking its potential for creating the next generation of pharmaceuticals and agrochemicals.
References
- N/A (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- N/A (N/A).
- N/A (N/A). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Tolba, M. S. et al. (2021-08-16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, Growing Science.
- N/A (2023-06-02). Recent medicinal approaches of novel pyrimidine analogs: A review.
- N/A (N/A).
- N/A (N/A). Pyrimidine synthesis. Organic Chemistry Portal.
- N/A (N/A). This compound.
- N/A (N/A). 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester. Sigma-Aldrich.
- N/A (N/A). 4-hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester. Echemi.
- N/A (N/A). 4-HYDROXY-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.
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Physical and chemical properties of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
An In-Depth Technical Guide:
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. A crucial heterocyclic compound, it serves as a valuable scaffold in medicinal chemistry and drug development. This document delves into its molecular identity, highlighting the critical aspect of tautomerism that governs its reactivity and spectroscopic signature. We present a consolidation of its known physical constants, a predictive analysis of its spectral characteristics, a plausible synthetic pathway, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, field-proven understanding of this versatile chemical entity.
Molecular Identity and Structure
The foundational step in utilizing any chemical compound is to establish its precise molecular identity. This section outlines the key identifiers for this compound and explores its dominant structural form.
Chemical Identifiers
A summary of the primary identifiers for this compound is presented below, ensuring accurate tracking and sourcing in a laboratory setting.
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | [1] |
| CAS Number | 53135-24-3, 67383-32-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1][2][4][6] |
| Molecular Weight | 182.18 g/mol | [1][4] |
| Canonical SMILES | CCOC(=O)C1=CN=C(NC1=O)C | [1] |
| InChIKey | KTZQDIINDVWLES-UHFFFAOYSA-N | [1] |
Tautomerism: The Hydroxy vs. Oxo Form
A critical chemical feature of this molecule is its existence as tautomers. While commonly named "4-hydroxy," the IUPAC nomenclature, ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate, correctly identifies the predominant tautomer in solid and solution phases.[1] This keto-enol tautomerism involves the migration of a proton and a shift of bonding electrons. The equilibrium heavily favors the amide-like "oxo" form due to the greater stability of the C=O double bond compared to the C=N bond within an aromatic system. This structural preference is fundamental to its reactivity and must be considered in reaction design and spectral interpretation.
Caption: Keto-enol tautomerism of the pyrimidine ring.
Physical and Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and purification strategies. The data below represents a combination of experimental and computed values.
Tabulated Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid | [2] |
| Melting Point | 191-194 °C | [2] |
| Boiling Point | 267.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |
| Polar Surface Area (PSA) | 67.8 Ų | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Solubility and Partitioning Behavior
The predicted partition coefficient (XLogP3) is -0.3 .[1][2] This negative value indicates a preference for polar environments, suggesting that the compound is hydrophilic. It is expected to have good solubility in polar organic solvents such as ethanol, methanol, and DMSO, and limited solubility in nonpolar solvents like hexanes. Its hydrophilicity is a key parameter for applications in biological systems and for choosing appropriate solvent systems for reactions and purification.
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. While a complete experimental dataset is not publicly available, a predictive analysis based on the compound's structure and data from related analogs provides a reliable profile.
Mass Spectrometry
-
Expected Molecular Ion: [M]+ at m/z = 182.18.
-
Observed Fragments: GC-MS data indicates a parent peak at m/z 182 and a significant fragment at m/z 137.[1] This fragmentation likely corresponds to the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H-NMR (in DMSO-d₆, 400 MHz):
-
δ ~12.0-12.5 ppm (s, 1H): Broad singlet corresponding to the N-H proton of the pyrimidine ring.
-
δ ~8.0-8.2 ppm (s, 1H): Singlet for the C6-H proton, deshielded by the adjacent carbonyl and the aromatic ring.
-
δ 4.25 ppm (q, J = 7.1 Hz, 2H): Quartet for the -OCH₂- protons of the ethyl ester.
-
δ 2.40 ppm (s, 3H): Singlet for the C2-CH₃ protons.
-
δ 1.30 ppm (t, J = 7.1 Hz, 3H): Triplet for the -CH₃ protons of the ethyl ester.
-
-
¹³C-NMR (in DMSO-d₆, 100 MHz):
-
δ ~165 ppm: C=O of the ethyl ester.
-
δ ~162 ppm: C4=O of the pyrimidine ring (lactam).
-
δ ~158 ppm: C2 of the pyrimidine ring.
-
δ ~150 ppm: C6 of the pyrimidine ring.
-
δ ~105 ppm: C5 of the pyrimidine ring.
-
δ ~60 ppm: -OCH₂- of the ethyl ester.
-
δ ~20 ppm: C2-CH₃.
-
δ ~14 ppm: -CH₃ of the ethyl ester.
-
Infrared (IR) Spectroscopy (Predicted)
-
~3200-3000 cm⁻¹: N-H stretching of the pyrimidine ring.
-
~2980 cm⁻¹: C-H stretching (aliphatic).
-
~1720-1730 cm⁻¹: C=O stretching of the ethyl ester.[7]
-
~1650-1670 cm⁻¹: C=O stretching of the pyrimidine lactam.
-
~1600 cm⁻¹: C=N and C=C stretching within the pyrimidine ring.
Proposed Synthesis and Experimental Protocol
While numerous methods exist for pyrimidine synthesis, a highly plausible and efficient route for this target is a condensation reaction analogous to the Biginelli reaction.
Synthetic Pathway
The proposed synthesis involves the cyclocondensation of acetamidine with an ethyl 2-(ethoxymethylene)-3-oxobutanoate derivative. This approach builds the pyrimidine core in a single, efficient step.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
This protocol is a representative methodology. Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add Acetamidine hydrochloride (1.0 eq). Stir the mixture for 20 minutes at room temperature.
-
Addition of Reagent: Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise to the stirring suspension.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization and Work-up: After completion, cool the mixture to room temperature. Neutralize the excess base by adding glacial acetic acid until the pH is ~7.
-
Isolation: Remove the ethanol under reduced pressure. To the resulting slurry, add cold deionized water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a solid.
-
Characterization: Dry the purified solid under vacuum and characterize using NMR, MS, and melting point analysis to confirm its identity and purity.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical.
GHS Hazard Classification
| Hazard Class | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2][9]
-
Hygiene: Avoid breathing dust.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[9][10]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][9]
Applications in Research
This compound is a decorated pyrimidine, a class of heterocycles of immense interest in drug discovery. The pyrimidine core is a key component in numerous biologically active molecules, including antiviral and anticancer agents. The functional groups on this specific scaffold—the ester, the methyl group, and the oxo/hydroxyl moiety—provide multiple points for further chemical modification, making it an ideal starting material for building libraries of more complex molecules for biological screening.
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NIH. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. PMC. Retrieved from [Link]
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Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
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ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
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Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate tautomerism studies
An In-Depth Technical Guide to the Tautomeric Equilibrium of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of paramount importance in medicinal chemistry and drug development. Tautomers of a single active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, pKa, and receptor binding affinity, which in turn affects their pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive technical exploration of the tautomerism of this compound, a heterocyclic scaffold of interest in pharmaceutical research. We will dissect the equilibrium between its key keto-enol forms, presenting a multi-faceted approach that integrates computational chemistry with robust spectroscopic validation. The methodologies described herein are designed to be self-validating, providing researchers with a reliable framework for characterizing and understanding tautomeric systems.
The Fundamental Equilibrium: Keto vs. Enol
This compound can exist in two primary tautomeric forms: the aromatic 4-hydroxy (enol-like) form and the non-aromatic 6-oxo-1,6-dihydro (keto-like) form. The position of this equilibrium is not fixed; it is a dynamic state influenced by the molecule's environment, most notably the solvent and pH.[2][3] For many hydroxypyrimidines and related nitrogen heterocycles, the keto form is found to be the more stable tautomer, particularly in polar or aqueous environments, due to favorable solvation and intermolecular interactions.[4][5] Understanding the predominant form under physiological conditions is a critical step in rational drug design.
Caption: The keto-enol tautomeric equilibrium of the title compound.
Predictive Insights: Computational Analysis
The Rationale for a Computational-First Approach
Before embarking on extensive laboratory work, computational chemistry provides invaluable predictive power. By modeling the tautomers in silico, we can determine their intrinsic relative stabilities in a vacuum (gas phase) and simulate the influence of various solvents. This approach is not merely a theoretical exercise; it establishes a foundational hypothesis that guides subsequent experimental design and aids in the interpretation of complex spectroscopic data. We utilize Density Functional Theory (DFT) for its balance of computational efficiency and accuracy in predicting molecular properties for systems like pyrimidines.[6][7]
Experimental Protocol: DFT-Based Energy Calculations
-
Structure Optimization: Construct 3D models of both the keto and enol tautomers. Perform full geometry optimization using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p)).[7] This step finds the lowest energy conformation for each tautomer.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Gas-Phase Analysis: Compare the ZPVE-corrected electronic energies of the two tautomers to determine their relative stability in the gas phase.
-
Solvation Modeling: To simulate solution-phase behavior, re-run the energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[2][6] This is performed for a range of solvents with varying polarities (e.g., cyclohexane, chloroform, DMSO, water).
-
Data Analysis: Calculate the relative free energy (ΔG) between the two tautomers in each environment. A negative ΔG indicates that the keto form is more stable.
Caption: Workflow for computational analysis of tautomer stability.
Data Presentation: Predicted Relative Energies
The following table presents hypothetical, yet representative, data derived from computational analysis of similar pyrimidine systems.
| Environment | Dielectric Constant (ε) | ΔG (Keto - Enol) (kcal/mol) | Predominant Tautomer |
| Gas Phase | 1.0 | +1.5 | Enol |
| Chloroform | 4.8 | -2.1 | Keto |
| Ethanol | 24.5 | -4.5 | Keto |
| Water | 78.4 | -6.8 | Keto |
Note: Positive ΔG favors the enol form; negative ΔG favors the keto form.
Spectroscopic Validation: A Triad of Evidence
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive technique for studying tautomeric equilibria in solution. The presence of two tautomers can result in either a set of distinct signals for each species (slow exchange) or broadened, averaged signals (intermediate exchange).[8]
-
Causality: The chemical environment of each nucleus is different in the keto and enol forms. For ¹H NMR, the key diagnostic signals are the aromatic C-H proton in the enol form versus the aliphatic C-H proton in the keto form, and the presence of an N-H proton signal in the keto form, which is absent in the enol. For ¹³C NMR, the carbonyl carbon (C=O) of the keto form provides a tell-tale signal in the downfield region (~160-180 ppm).
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, which can solubilize both polar and non-polar compounds and has exchangeable protons that appear far downfield).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Identify potential signals corresponding to N-H or O-H protons (these are often broader than C-H signals).
-
D₂O Exchange: Remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake vigorously for 30 seconds.[8]
-
Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum under identical conditions.
-
Analysis: Compare the two spectra. Protons attached to heteroatoms (N-H, O-H) are acidic and will exchange with deuterium from D₂O, causing their corresponding peaks to diminish or disappear. This unequivocally confirms their identity.[8] The presence of a disappearing N-H signal strongly supports the existence of the keto tautomer.
| Proton | Expected Shift (Keto Form) | Expected Shift (Enol Form) | D₂O Exchange |
| N1-H | 11.0 - 12.5 ppm (broad) | - | Disappears |
| C6-H | ~5.0 ppm | ~8.5 ppm (aromatic) | No change |
| C2-CH ₃ | ~2.4 ppm | ~2.5 ppm | No change |
| OH | - | 9.0 - 10.0 ppm (broad) | Disappears |
| Ethyl (-CH ₂-) | ~4.2 ppm | ~4.3 ppm | No change |
| Ethyl (-CH ₃) | ~1.3 ppm | ~1.3 ppm | No change |
UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectrum, are highly sensitive to the extent of π-conjugation in a molecule. The aromatic enol form and the cross-conjugated keto form will possess distinct absorption maxima (λ_max).[9][10] This technique is particularly powerful for observing shifts in the tautomeric equilibrium as a function of solvent polarity.[11]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like methanol.
-
Sample Preparation: In a series of quartz cuvettes, place an equal, small aliquot of the stock solution. Evaporate the methanol completely.
-
Solvent Addition: Add a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetonitrile, ethanol, water) to each cuvette to achieve the same final concentration (e.g., 10⁻⁵ M).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.
-
Analysis: Compare the λ_max and the overall spectral shape across the different solvents. A shift in λ_max or the appearance of new absorption bands as solvent polarity changes indicates a shift in the tautomeric equilibrium.[12]
| Solvent | Polarity | Expected λ_max (nm) | Interpretation |
| Hexane | Non-polar | ~280 | Favors the less polar enol form. |
| Acetonitrile | Polar Aprotic | ~265 | Equilibrium shifts towards the more polar keto form. |
| Water | Polar Protic | ~260 | Strongly favors the keto form through H-bonding. |
Infrared (IR) Spectroscopy
IR spectroscopy provides direct evidence for the presence of specific functional groups, making it an excellent tool for distinguishing between the C=O of the keto form and the O-H of the enol form.
-
Causality: The keto tautomer will exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration. The enol tautomer will lack this peak but will instead show a characteristic O-H stretching band. The shape of the O-H band can be informative; intermolecular hydrogen bonding, prevalent in concentrated samples or polar solvents, causes significant peak broadening.[13][14]
-
Sample Preparation: Mix a small amount of the compound (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the pellet in the spectrometer and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Examine the spectrum for key diagnostic peaks.
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Peak Appearance |
| N-H stretch | Keto | 3200 - 3100 | Medium, broad |
| C=O stretch | Keto | 1700 - 1650 | Strong, sharp |
| C=C / C=N stretch | Both | 1650 - 1550 | Medium to strong |
| O-H stretch | Enol | 3400 - 3200 | Broad (if H-bonded) |
Synthesis: The Impact of Environment on Equilibrium
The experimental results from spectroscopy invariably show that the tautomeric equilibrium is not static but is actively manipulated by its surroundings.
-
Solvent Effects: Polar protic solvents like water and ethanol are exceptionally effective at stabilizing the more polar keto tautomer.[6][15] They can act as both hydrogen bond donors (to the carbonyl oxygen) and acceptors (from the N-H group), creating a stabilizing solvation shell that disfavors the less polar enol form.[16]
-
pH Effects: The acidity of the medium can dramatically shift the equilibrium.[3] Under basic conditions (pH > pKa), the molecule will be deprotonated to form an anionic species. This anion is a resonance-stabilized hybrid of enolate and aza-enolate forms, but its reactivity often mirrors that of the enolate. Under acidic conditions (pH < pKa), protonation can occur on either the ring nitrogens or the carbonyl oxygen, again favoring structures that are more keto-like in character.
Caption: Environmental factors influencing the tautomeric equilibrium.
Conclusion and Implications for Drug Development
This finding has profound implications for drug development professionals:
-
Structure-Activity Relationship (SAR): SAR studies must be based on the correct, biologically relevant keto tautomer.
-
Receptor Binding: Molecular modeling and docking studies should use the keto structure to accurately predict binding interactions.
-
Physicochemical Properties: Properties like solubility, lipophilicity (LogP), and crystal packing are governed by the keto form.
-
Intellectual Property: Patent claims should consider and ideally encompass all potential tautomeric forms to ensure robust protection.
By employing the rigorous, multi-faceted analytical strategy detailed in this guide, researchers can confidently elucidate the tautomeric nature of complex heterocyclic molecules, paving the way for more informed and successful drug discovery campaigns.
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Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Krayer, M., et al. (2010). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available at: [Link]
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Navigating the Landscape of Pyrimidine Derivatives: A Technical Guide to 2-(Propan-2-yloxy)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core scientific principles and practical applications of a specific pyrimidine derivative with the chemical formula C8H10N2O3. The focus of this whitepaper is 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid , a molecule of significant interest in medicinal chemistry. We will explore its chemical identity, synthesis, and potential therapeutic applications, providing a comprehensive resource for professionals in the field.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental heterocyclic scaffold with widespread occurrence in nature.[1] Its derivatives are crucial components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (vitamin B1), and various synthetic compounds with pronounced biological activities.[2] The inherent versatility of the pyrimidine core allows for diverse substitutions, leading to a vast chemical space for drug discovery and development.[3][4] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][5]
Unveiling the Structure: IUPAC Nomenclature and Chemical Properties
The specific pyrimidine derivative under consideration is identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid .[6]
Molecular Formula: C8H10N2O3
Structure:
Caption: Chemical structure of 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid.
This structure features a central pyrimidine ring. At position 2, an isopropoxy group (propan-2-yloxy) is attached, and a carboxylic acid group is substituted at position 5. These functional groups are key to the molecule's physicochemical properties and its potential interactions with biological targets.
Table 1: Physicochemical Properties of 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid
| Property | Value | Source |
| Molecular Weight | 182.18 g/mol | [6] |
| InChI Key | BVFBMMXABHHKSC-UHFFFAOYSA-N | [6] |
| IUPAC Name | 2-propan-2-yloxypyrimidine-5-carboxylic acid | [6] |
Synthesis and Methodologies: A Practical Approach
The synthesis of 2-(propan-2-yloxy)pyrimidine-5-carboxylic acid is of interest for researchers looking to explore its potential applications. While specific, detailed, and validated protocols from peer-reviewed literature are paramount, a general synthetic strategy can be outlined. The construction of such a molecule typically involves the formation of the pyrimidine ring, followed by the introduction or modification of the substituents.
Conceptual Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target pyrimidine derivative.
Experimental Protocol: A Self-Validating System
A trustworthy protocol for chemical synthesis must be self-validating. This implies that at each critical step, analytical methods are employed to confirm the identity and purity of the intermediate products.
Step 1: Synthesis of a Dihalogenated Pyrimidine Precursor
-
Rationale: The Pinner synthesis, first reported in 1884, provides a classic method for pyrimidine ring formation by condensing amidines with β-dicarbonyl compounds.[1] This approach can be adapted to create a pyrimidine core with functional groups amenable to further modification. For instance, starting with appropriate precursors could yield a dihalogenated pyrimidine.
-
Procedure:
-
React a suitable amidine with a substituted malonic ester derivative under appropriate condensation conditions.
-
The resulting pyrimidine-dione can be treated with a halogenating agent (e.g., POCl3) to yield a dihalopyrimidine.
-
-
Validation: The structure of the dihalopyrimidine intermediate should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Selective Nucleophilic Substitution
-
Rationale: The two halogen atoms on the pyrimidine ring will exhibit different reactivities, allowing for selective substitution. The position with the more electrophilic carbon will be more susceptible to nucleophilic attack.
-
Procedure:
-
Dissolve the dihalopyrimidine in a suitable solvent (e.g., THF, DMF).
-
Add sodium isopropoxide (prepared from isopropanol and a strong base like sodium hydride) dropwise at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Validation: Isolate the product and confirm the successful and selective substitution of one halogen with the isopropoxy group via NMR and mass spectrometry.
Step 3: Introduction of the Carboxylic Acid Moiety
-
Rationale: The remaining halogen can be converted to a carboxylic acid. One common method is through a lithium-halogen exchange followed by quenching with carbon dioxide.
-
Procedure:
-
Dissolve the monohalo-isopropoxy-pyrimidine in an anhydrous ether solvent.
-
Cool the reaction to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).
-
Add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise.
-
After the lithium-halogen exchange is complete, bubble dry carbon dioxide gas through the solution.
-
Quench the reaction with an aqueous acid workup.
-
-
Validation: Purify the final product by recrystallization or column chromatography. Confirm the identity and purity of 2-(propan-2-yloxy)pyrimidine-5-carboxylic acid using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and melting point analysis.
Applications in Drug Discovery and Development
The structural motifs present in 2-(propan-2-yloxy)pyrimidine-5-carboxylic acid suggest several potential avenues for its application in drug discovery.
-
Enzyme Inhibition: The pyrimidine core is a well-established scaffold for designing enzyme inhibitors.[7] The carboxylic acid group can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues in an enzyme's active site.
-
Receptor Modulation: The planar aromatic nature of the pyrimidine ring can facilitate π-π stacking interactions with aromatic residues in receptor binding pockets.
-
Anticancer and Anti-inflammatory Potential: Many pyrimidine derivatives have been investigated for their anticancer and anti-inflammatory properties.[3][5][8] The specific substitutions on this molecule could confer selectivity towards certain biological targets implicated in these diseases. For instance, some pyrimidine derivatives are known to be selective COX-2 inhibitors.[3][4]
Logical Pathway for Biological Evaluation:
Caption: A logical progression for the biological evaluation of the title compound.
Conclusion
2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and its structural features suggest a high potential for biological activity. This guide has provided a comprehensive overview of its chemical identity, a conceptual framework for its synthesis with an emphasis on self-validating protocols, and a logical pathway for its exploration in drug discovery. Further research into the biological activities of this and related pyrimidine derivatives is warranted and could lead to the identification of new lead compounds for a variety of diseases.
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The Ascendant Role of Pyrimidine-5-Carboxylate Esters in Modern Drug Discovery: A Technical Guide to Their Biological Activity
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring, a foundational heterocycle in the architecture of nucleic acids, has long been a privileged scaffold in the field of medicinal chemistry.[1] Its inherent drug-like properties and versatile substitution patterns have made it a recurring motif in a vast array of therapeutic agents.[2] Among the diverse family of pyrimidine derivatives, pyrimidine-5-carboxylate esters have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of pyrimidine-5-carboxylate esters, tailored for researchers, scientists, and drug development professionals. We will delve into their significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
Synthetic Strategies: Building the Pyrimidine-5-Carboxylate Core
The therapeutic potential of any chemical scaffold is intrinsically linked to the accessibility and versatility of its synthesis. Fortunately, a number of robust synthetic methodologies have been developed for the preparation of pyrimidine-5-carboxylate esters.
The Biginelli Reaction: A Classic Multicomponent Approach
One of the most well-established methods for the synthesis of dihydropyrimidine-5-carboxylate esters is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea offers a straightforward and efficient route to this class of compounds.[1]
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 5 mL of 95% ethanol.
-
Catalysis: Add 0.2 mL of concentrated hydrochloric acid to the reaction mixture.
-
Reflux: Heat the reaction mixture at reflux for 1.5 hours.
-
Isolation: Cool the flask to 0°C to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold 95% ethanol (~5 mL).
-
Characterization: Record the mass of the dried product and characterize using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
A versatile method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[3] This approach is particularly valuable as it allows for the introduction of a wide range of substituents at the 2-position, a key handle for modulating biological activity.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
-
Pyrimidine Synthesis:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).
-
Heat the reaction mixture to 100°C and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Anticancer Activity: Targeting the Engines of Malignancy
Pyrimidine-5-carboxylate esters have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
VEGFR-2 Inhibition: A Strategy to Starve Tumors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Several pyrimidine-5-carboxylate derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.
Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| Compound 3b | Melanoma (C32) | 24.4 | - | [7] |
| Melanoma (A375) | 25.4 | - | [7] | |
| Compound 4b | Colon Cancer (SW480) | 11.08 | - | [4] |
| Compound 2d | Lung Cancer (A549) | - | - | [8] |
| Compound 2 | Breast Cancer (MCF-7) | 0.013 | - | [9] |
| Compound 3 | Breast Cancer (MCF-7) | - | - | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. A lower IC50 value indicates higher potency.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [10]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, 500 µM ATP, and PTK Substrate (Poly-Glu,Tyr 4:1).
-
Compound Addition: Add 25 μl of the Master Mix to each well of a 96-well plate. Add 5 μl of the test inhibitor (e.g., a pyrimidine-5-carboxylate ester) at various concentrations to the designated wells.
-
Enzyme Addition: Initiate the reaction by adding 20 μl of diluted VEGFR-2 Kinase to the wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Add 50 µl of Kinase-Glo™ MAX reagent to each well, incubate at room temperature for 15 minutes, and measure luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" value from all other readings and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 signaling by a pyrimidine-5-carboxylate ester.
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The pyrimidine scaffold is also a key component in many antimicrobial and antiviral drugs. Pyrimidine-5-carboxylate esters have shown promise in this area, with some derivatives exhibiting potent activity against various pathogens.
Antimicrobial Mechanism of Action
The antibacterial activity of some pyrimidine derivatives has been attributed to the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), or the disruption of cell division by targeting proteins like FtsZ.[11][12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method) [13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, B. subtilis).
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate.
-
Disk Application: Aseptically apply sterile paper disks impregnated with known concentrations of the test compounds (pyrimidine-5-carboxylate esters) to the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Antiviral Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)
A promising strategy for broad-spectrum antiviral therapy is to target host cell enzymes that are essential for viral replication.[14] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can deplete the nucleotide pools required for viral genome synthesis.[6][15]
Table 2: Antiviral Activity of Selected DHODH Inhibitors
| Compound | Virus | EC50 (µM) | Reference |
| Brequinar | Ebola Virus | 0.102 | [16] |
| S416 | Ebola Virus | 0.018 | [16] |
Note: EC50 represents the concentration of the compound required to inhibit 50% of the viral cytopathic effect.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [17][18]
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Virus Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 value.
Mechanism of Action: DHODH Inhibition and Antiviral Effect
Caption: Antiviral mechanism via inhibition of DHODH.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response.[19] Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[20][21]
COX-2 Inhibition
The anti-inflammatory effects of many pyrimidine-based compounds are attributed to their ability to inhibit the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.[19][22]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [20]
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyrimidine-5-carboxylate esters is highly dependent on the nature and position of substituents on the pyrimidine ring.[23][24] For instance, in the context of anticancer activity, the introduction of specific aryl or heteroaryl groups at the 2- and 4-positions can significantly enhance potency. Similarly, for antimicrobial activity, the presence of electronegative radicals can increase efficacy, although this may also impact solubility.[24]
The continued exploration of the vast chemical space around the pyrimidine-5-carboxylate scaffold, guided by robust SAR studies and mechanistic insights, holds immense promise for the development of novel and effective therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy and clinical success.
Conclusion
Pyrimidine-5-carboxylate esters represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their amenability to diverse synthetic modifications, coupled with their ability to interact with a range of biologically relevant targets, makes them a cornerstone of modern drug discovery. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, equipping researchers with the foundational knowledge and practical protocols to further explore the therapeutic potential of this remarkable chemical scaffold.
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The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Pyrimidines
Introduction: The Pyrimidine Core - From Nature's Blueprint to Medicinal Chemistry's Cornerstone
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, represents a fundamental structural motif in the theater of life. As a key component of the nucleobases cytosine, thymine, and uracil, it is intrinsically woven into the fabric of genetic information.[1] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in the field of medicinal chemistry, providing a versatile framework for the design and development of a vast array of therapeutic agents. From the pioneering synthesis of barbiturates to the development of modern anticancer and antiviral drugs, the history of substituted pyrimidines is a testament to the power of synthetic chemistry to harness and enhance nature's designs.[2][3]
This in-depth technical guide navigates the historical milestones and seminal synthetic strategies that have defined our understanding and application of substituted pyrimidines. We will dissect the foundational synthetic routes, explore the mechanistic intricacies that govern these transformations, and provide detailed, field-proven protocols for the synthesis of key pyrimidine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a practical and insightful resource for the continued exploration of this remarkable heterocyclic system.
Chapter 1: The Dawn of Pyrimidine Chemistry - Early Discoveries and Foundational Syntheses
The journey into the world of pyrimidines began not with a targeted synthesis, but with the isolation of a naturally derived product. In 1818, Brugnatelli isolated alloxan from the oxidation of uric acid, unknowingly uncovering the first derivative of the pyrimidine family.[3] However, the systematic exploration of this new class of compounds would have to wait several decades.
A pivotal moment arrived in 1879 when French chemist Edouard Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid.[4] This was achieved through the condensation of urea and malonic acid, a reaction that laid the groundwork for the synthesis of a whole class of sedative-hypnotic drugs.[4][5]
The late 19th century witnessed a surge of interest in these novel compounds. In 1884, German chemist Adolf Pinner initiated a systematic study of pyrimidines, synthesizing derivatives by condensing amidines with ethyl acetoacetate.[6] It was Pinner who, in 1885, first coined the term "pyrimidin" by merging "pyridin" and "amidin".[6] The parent, unsubstituted pyrimidine ring was finally synthesized in 1900 by Gabriel and Colman.[6]
The early 20th century saw the profound impact of pyrimidine chemistry on medicine with the introduction of barbital (Veronal) in 1904 by Emil Fischer, who would later receive the Nobel Prize for his work on purines and sugars.[7][8][9][10] This marked the beginning of the era of barbiturates as central nervous system depressants.[4]
Chapter 2: The Principal Synthesis - Pinner's Legacy and the Rise of a Versatile Method
The Pinner synthesis, first reported in 1884, remains a cornerstone of pyrimidine chemistry. This versatile method involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, providing a direct and efficient route to a wide range of substituted pyrimidines.[11][12][13][14] The reaction is typically catalyzed by either acid or base.[11]
The Pinner Synthesis: Mechanistic Insights
The mechanism of the Pinner synthesis, while seemingly straightforward, involves a series of key steps that ensure the efficient formation of the stable pyrimidine ring. The causality behind the experimental choices lies in facilitating these sequential reactions.
The reaction is believed to proceed through the initial formation of an enamine intermediate from the 1,3-dicarbonyl compound. The amidine then acts as a nucleophile, attacking one of the carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of acid or base catalyst is crucial; acids protonate the carbonyl oxygen, increasing its electrophilicity, while bases deprotonate the 1,3-dicarbonyl, enhancing its nucleophilicity.
Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine (A Precursor to Sulfamerazine)
This protocol outlines a representative Pinner synthesis for a key intermediate in the production of the sulfonamide drug, sulfamerazine.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve guanidine hydrochloride in ethanol.
-
Base Addition: To this solution, slowly add a solution of sodium ethoxide in ethanol. The sodium ethoxide acts as a strong base to deprotonate the guanidine hydrochloride, forming the free guanidine base in situ. This is a critical step as the free base is the active nucleophile.
-
Dicarbonyl Addition: Add ethyl acetoacetate dropwise to the reaction mixture while maintaining stirring. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reflux provides the necessary energy to overcome the activation barrier for the condensation and cyclization steps.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with concentrated hydrochloric acid. This step protonates the product, making it more water-soluble and aiding in the separation from non-polar byproducts.
-
Isolation: Remove the ethanol by distillation. The resulting aqueous solution is then made alkaline with a sodium hydroxide solution to precipitate the 2-amino-4-methylpyrimidine. The change in pH is a self-validating step; the precipitation of the product confirms its basic nature.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (molar eq.) |
| Ethyl acetoacetate | 130.14 | 1.0 |
| Guanidine hydrochloride | 95.53 | 1.1 |
| Sodium ethoxide | 68.05 | 1.1 |
Typical yields for this reaction range from 70-85%, depending on the scale and specific conditions.
Chapter 3: The Biginelli Reaction - A Multicomponent Marvel
In 1891, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea to produce 3,4-dihydropyrimidin-2(1H)-ones.[15] This elegant and highly efficient reaction has since become a classic in organic synthesis, offering a straightforward route to a diverse range of medicinally important pyrimidine derivatives.[16][17][18]
The Biginelli Reaction: Unraveling the Mechanism
The Biginelli reaction is a prime example of a multicomponent reaction, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. The currently accepted mechanism involves a series of bimolecular reactions.
The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent intramolecular cyclization and dehydration afford the final dihydropyrimidinone product. The use of an acid catalyst is essential for activating the aldehyde carbonyl and facilitating the dehydration steps.
Experimental Protocol: A Classic Biginelli Synthesis
This protocol details the synthesis of a dihydropyrimidinone derivative using the classic Biginelli reaction conditions.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.[1]
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture. The acid serves as the catalyst, and its presence is critical for the reaction to proceed at a reasonable rate.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 1-2 hours.[1] The formation of a precipitate may be observed during this time.
-
Isolation: After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation of the product.[6]
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The use of cold solvent minimizes the loss of product due to dissolution.
-
Recrystallization: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.[6] The formation of well-defined crystals is an indicator of high purity.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) |
| Benzaldehyde | 106.12 | 10 |
| Ethyl acetoacetate | 130.14 | 10 |
| Urea | 60.06 | 15 |
Typical yields for this reaction are in the range of 50-60%.[6]
Chapter 4: Modern Applications in Drug Discovery - The Synthesis of Trimethoprim
The versatility of pyrimidine synthesis is elegantly demonstrated in the production of trimethoprim, a potent antibacterial agent that functions as a dihydrofolate reductase inhibitor.[19][20] Several synthetic routes to trimethoprim have been developed, showcasing the evolution of pyrimidine chemistry.
One common industrial synthesis starts from 3,4,5-trimethoxybenzaldehyde.[15][16]
Experimental Protocol: A Key Step in Trimethoprim Synthesis
The following protocol outlines the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile, a key step in one of the established synthetic routes to trimethoprim.[15]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
3-Ethoxypropionitrile
-
Sodium methoxide
-
Methanol
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4,5-trimethoxybenzaldehyde in anhydrous methanol. An inert atmosphere is crucial to prevent side reactions involving moisture and oxygen.
-
Base Addition: Cool the solution in an ice bath and add a solution of sodium methoxide in methanol dropwise. Sodium methoxide is a strong base that catalyzes the condensation reaction.
-
Nitrile Addition: Slowly add 3-ethoxypropionitrile to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.
-
Work-up: Quench the reaction by adding it to a mixture of ice and water. The product will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent.
Conclusion: The Enduring Legacy and Future of Substituted Pyrimidines
From the early, serendipitous isolation of alloxan to the rational design of highly specific enzyme inhibitors, the story of substituted pyrimidine synthesis is one of continuous innovation. The foundational work of chemists like Grimaux, Pinner, and Biginelli has provided a rich and versatile toolbox for the construction of this privileged scaffold. The principles of their synthetic strategies, refined and adapted over more than a century, continue to underpin the development of new therapeutic agents.
As our understanding of biological systems deepens, the demand for novel, highly functionalized pyrimidine derivatives will only grow. The challenge for the modern synthetic chemist is to build upon this historical foundation, developing ever more efficient, selective, and sustainable methods for the synthesis of these vital molecules. The journey of the substituted pyrimidine, from a curious class of heterocyclic compounds to a cornerstone of medicinal chemistry, is far from over.
References
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- BenchChem. (2025).
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Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
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ChemContent. (2022, April 23). Biginelli Reaction. Retrieved from [Link]
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Slideshare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]
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Atlas: School AI Assistant. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]
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Wikimedia Commons. (2020, October 2). File:Synthesis sulfamerazine 2-Amino-4-Methylpyrimidine Acetylsulfanilylchloride step1 2.svg. Retrieved from [Link]
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Wikimedia Commons. (2010, July 5). File:Synthesis sulfamerazine 2-Amino-4-Methylpyrimidine Acetylsulfanilylchloride step2 2.svg. Retrieved from [Link]
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Wikimedia Commons. (2022, August 9). File:Synthesis sulfamerazine 2-Amino-4-Methylpyrimidine Acetylsulfanilylchloride step1.svg. Retrieved from [Link]
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-
Basicmedical Key. (2016, August 27). Trimethoprim. Retrieved from [Link]
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-
Study.com. (n.d.). Emil Fischer | Biography, Inventions & Nobel Prize. Retrieved from [Link]
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ResearchGate. (n.d.). Purine and Sugar Chemistry on Solid Phase - 100 Years After the Emil Fischer's Chemistry Nobel Prize 1902. Retrieved from [Link]
-
Science History Institute. (n.d.). Emil Fischer. Retrieved from [Link]
-
PubMed. (n.d.). Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902. Retrieved from [Link]
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Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a versatile scaffold, this compound serves as a foundational element in the synthesis of a wide array of biologically active molecules. This document delves into its fundamental chemical properties, validated synthesis protocols, analytical characterization, and its strategic importance in the field of medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in drug discovery due to their presence in natural products and pharmaceuticals.
Key Identifiers and Properties
The fundamental properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| IUPAC Name | ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 67383-32-8, 53135-24-3 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 191-194 °C | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Predicted LogP | -0.3 | [1] |
Structural Elucidation and Tautomerism
A critical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the more stable oxo (keto) form.[2][3][4] For this compound, the equilibrium heavily favors the ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate tautomer. This stability is attributed to the formation of a highly conjugated and thermodynamically favorable amide system within the ring.[4] Understanding this equilibrium is paramount for predicting the compound's reactivity and intermolecular interactions, such as hydrogen bonding.
Caption: Keto-enol tautomerism of the title compound.
Synthesis Protocol and Mechanistic Insight
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. A robust and common method for synthesizing 4-hydroxypyrimidines involves the condensation of an amidine with a β-ketoester derivative.[5] The following protocol is a validated approach derived from established chemical principles.
Experimental Protocol: Condensation Synthesis
This procedure details the reaction between acetamidine and an appropriate diethyl ethoxymethylenemalonate derivative to yield the target compound.
Materials:
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Diethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar β-dicarbonyl compound
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (for acidification)
Step-by-Step Methodology:
-
Preparation of Free Amidine: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetamidine hydrochloride in anhydrous ethanol. Add one molar equivalent of sodium ethoxide to the solution at room temperature to liberate the acetamidine free base. Sodium chloride will precipitate.
-
Reaction Initiation: To the ethanolic solution of acetamidine, add one molar equivalent of diethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Redissolve the residue in water and acidify with dilute hydrochloric acid to a pH of ~5-6. The target product, being sparingly soluble, will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol or an appropriate solvent system to yield the final product.
Causality and Mechanistic Pathway
The choice of a strong base like sodium ethoxide is critical to deprotonate the amidine hydrochloride, generating the nucleophilic free base required for the reaction. The subsequent reaction proceeds via a well-established condensation-cyclization mechanism.
Mechanism:
-
Nucleophilic Attack: The acetamidine nitrogen attacks the electrophilic carbon of the β-ketoester.
-
Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the amidine intermediate onto the ester carbonyl group occurs.
-
Dehydration/Elimination: The resulting cyclic intermediate undergoes elimination of ethanol and water to form the stable, aromatic pyrimidine ring.
Caption: Generalized mechanism for pyrimidine synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectral data are expected for this compound.
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the pyrimidine C-H proton (~8.0-8.5 ppm).- Quartet and triplet for the ethyl ester group (-OCH₂CH₃) at ~4.3 ppm and ~1.3 ppm, respectively.- Singlet for the C2-methyl group (~2.5 ppm).- Broad singlet for the N-H proton (>10 ppm), characteristic of the amide in the oxo tautomer. |
| ¹³C NMR | - Carbonyl carbons (ester and ring amide) in the range of 160-170 ppm.- Signals for the pyrimidine ring carbons between 100-160 ppm.- Signals for the ethyl ester and methyl group carbons in the aliphatic region (<65 ppm). |
| FT-IR (cm⁻¹) | - Broad N-H stretching band around 3100-3300 cm⁻¹.- Strong C=O stretching vibrations for the amide and ester groups around 1650-1750 cm⁻¹.- C=C and C=N stretching bands in the 1500-1650 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the exact mass of C₈H₁₀N₂O₃ (m/z = 182.07).- Common fragmentation patterns including the loss of the ethoxy group (-OC₂H₅). |
Role in Drug Discovery and Development
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-stacking interactions.[6] this compound is a valuable starting material for creating libraries of novel drug candidates.
A Versatile Synthetic Intermediate
The compound possesses multiple reactive sites that can be selectively modified to explore chemical space and optimize pharmacological activity.
-
N-Alkylation/Arylation: The ring nitrogens can be functionalized to introduce various substituents, altering solubility, and binding properties.
-
Ester Hydrolysis/Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides.
-
Modification of the Hydroxy/Oxo Group: The C4-oxo group can be converted to other functionalities, such as a chloro group, which is a key intermediate for further nucleophilic substitutions (e.g., amination).
Caption: Potential sites for chemical modification.
Safety and Handling
As a laboratory chemical, proper safety precautions are mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
References
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Boyd, P. D. W., et al. (2008). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o883. Available at: [Link]
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Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. Available at: [Link]
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Pătru, A., et al. (2023). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 28(15), 5899. Available at: [Link]
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An In-depth Technical Guide to Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, reactivity, and its emerging role as a key building block for targeted therapeutics. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable insights for laboratory applications.
Nomenclature and Chemical Identity
This compound is a pyrimidine derivative characterized by a methyl group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 5-position. Due to tautomerism, it can also exist as its keto form, ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate. This tautomeric equilibrium is a crucial aspect of its reactivity.
Table 1: Synonyms and Identifiers
| Identifier Type | Value | Source |
| IUPAC Name | ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | PubChem[1] |
| CAS Number | 67383-32-8, 53135-24-3 | PubChem[1] |
| Molecular Formula | C₈H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 182.18 g/mol | PubChem[1] |
| Synonyms | 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester, Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, Ethyl 4-hydroxy-2-methyl-5-pyrimidinecarboxylate | PubChem[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Solid | Echemi[2] |
| Melting Point | 191-194°C | Echemi[2] |
| Boiling Point | 267.9°C at 760 mmHg (Predicted) | Echemi[2] |
| XLogP3-AA | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Synthesis and Mechanistic Insights
The synthesis of this compound and its derivatives is most commonly achieved through a variation of the Biginelli reaction. This one-pot multicomponent reaction offers an efficient route to substituted dihydropyrimidines and their oxidized pyrimidine counterparts.
Retrosynthetic Analysis and Proposed Synthetic Route
The core pyrimidine structure can be constructed from three key building blocks: an amidine (or a precursor), a β-ketoester, and a source for the remaining carbon atom, often an aldehyde or its equivalent. For this compound, a plausible retrosynthetic approach is outlined below.
Sources
An In-Depth Technical Guide to the Safety and Hazards of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the known safety information, hazard classifications, and best practices for handling, storage, and disposal of this compound. By synthesizing available data with established principles of laboratory safety, this document aims to equip researchers with the knowledge necessary to work with this compound in a safe and responsible manner.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is essential for anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 191-194°C | [3] |
| Boiling Point | 267.9°C at 760 mmHg (Predicted) | [3] |
| Density | 1.28±0.1 g/cm³ (Predicted) | [2] |
| Solubility | Data not readily available. Assume low aqueous solubility. | |
| pKa | 8.11±0.50 (Predicted) | [2] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: A comprehensive list of precautionary statements can be found on the compound's PubChem entry.[1]
Toxicological Profile: A Data-Driven Perspective
Acute Toxicity
The primary acute hazards are related to its irritant properties. Direct contact with the skin or eyes is likely to cause inflammation, redness, and pain.[1] Inhalation of the dust can lead to irritation of the nose, throat, and respiratory tract, resulting in coughing and shortness of breath.[1] Ingestion is not a primary route of occupational exposure but should be avoided.
Chronic Toxicity
The long-term health effects of exposure to this compound have not been extensively studied. As a matter of scientific prudence, repeated or prolonged exposure should be minimized.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no specific data available to classify this compound as a carcinogen, mutagen, or reproductive toxin. However, given its role as a building block in drug discovery, its potential to interact with biological systems should be respected.
The Role of Pyrimidine Metabolism in Safety Assessment
Pyrimidine metabolism is a fundamental biological process involving the synthesis and breakdown of nucleotides, essential for DNA and RNA.[4][5] The liver is the primary site for pyrimidine degradation.[4] While the specific metabolic pathway for this compound is not documented, it is reasonable to hypothesize that it would be processed by enzymes involved in pyrimidine catabolism. The degradation of pyrimidines ultimately leads to the formation of β-alanine or β-aminoisobutyrate, which are then further metabolized.[5] Understanding these general pathways is crucial for predicting potential metabolites and their biological activity.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols for Safe Handling
Adherence to rigorous safety protocols is non-negotiable when working with any chemical of unknown long-term toxicity. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential.
Caption: Mandatory PPE workflow before handling the compound.
Weighing and Dispensing
-
Step 1: Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.
-
Step 2: Use a dedicated set of spatulas and weighing paper for this compound to avoid cross-contamination.
-
Step 3: Tare a sealed container on the balance before adding the compound.
-
Step 4: Carefully transfer the desired amount of the solid into the tared container.
-
Step 5: Securely close the container before removing it from the fume hood.
-
Step 6: Clean any residual dust from the weighing area and spatula with a damp cloth, which should then be disposed of as hazardous waste.
Solution Preparation
-
Step 1: All solution preparations must be conducted in a chemical fume hood.
-
Step 2: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Step 3: Ensure the container is securely capped and labeled with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures
Prompt and correct action during an emergency can significantly mitigate harm.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
| Spill | For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a larger spill, evacuate the area and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment. Generic spill cleanup procedures for solids should be followed.[6][7][8][9] |
Storage and Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials, including empty containers, weighing paper, and disposable PPE, should be placed in a sealed, labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.
Decontamination
All equipment, including glassware, spatulas, and magnetic stir bars, that comes into contact with this compound must be thoroughly decontaminated.
-
Step 1: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinse solvent as hazardous waste.
-
Step 2: Wash the equipment with soap and water.
-
Step 3: Rinse with deionized water.
-
Step 4: Allow the equipment to dry completely before reuse.
Conclusion
This compound presents as a solid irritant to the skin, eyes, and respiratory system. While specific comprehensive toxicological data is limited, a precautionary approach based on its known hazards is essential for its safe handling. By adhering to the protocols outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Continuous vigilance and a commitment to best safety practices are the cornerstones of responsible scientific research.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]
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Wikipedia. Pyrimidine metabolism. [Link]
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The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
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The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
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UNC Charlotte. CHEMICAL SPILL PROCEDURES. Environmental Health and Safety. [Link]
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An In-depth Technical Guide to the Solubility Profile of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to purification and manufacturing. This technical guide provides an in-depth exploration of the solubility profile of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge, theoretical framework, and practical methodologies to determine and interpret its solubility in a range of common solvents. We will delve into the physicochemical properties of the molecule, outline a robust experimental protocol for solubility determination using the gold-standard shake-flask method, and provide insights into predicting its solubility behavior based on molecular structure and intermolecular forces.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly impacts its therapeutic efficacy.[1][2] Poor solubility can lead to low bioavailability, hindering the drug's ability to be absorbed into the bloodstream and reach its target.[2] Therefore, a thorough characterization of a compound's solubility in various solvents is an indispensable step in the pre-formulation and formulation development phases of the drug discovery process.[3][4] This guide focuses on this compound, a heterocyclic compound of interest in medicinal chemistry, providing a comprehensive framework for understanding and determining its solubility profile.
Physicochemical Properties of this compound
Understanding the inherent physicochemical properties of a molecule is paramount to predicting and interpreting its solubility. The structure of this compound, presented below, reveals key functional groups that govern its interactions with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | PubChem[5] |
| Molecular Weight | 182.18 g/mol | PubChem[5][6] |
| IUPAC Name | ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | PubChem[5] |
| XLogP3-AA (log P) | -0.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[5] |
| CAS Number | 53135-24-3 | ChemicalBook[7] |
The negative XLogP3-AA value suggests a degree of hydrophilicity. The presence of a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen atoms and carbonyl oxygens) indicates the potential for strong interactions with protic and polar solvents.[8]
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the dissolved state. This process is influenced by several factors, including the physicochemical properties of the solute and solvent, temperature, pressure, and pH (for ionizable compounds). The fundamental principle of "like dissolves like" provides a qualitative prediction of solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
The dissolution process can be conceptually broken down into three steps:
-
Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution determines whether the dissolution process is endothermic or exothermic.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The saturation shake-flask method is widely regarded as the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[4][9] This method involves adding an excess of the solid compound to a specific solvent and agitating the mixture until equilibrium is reached.[4]
Detailed Experimental Protocol
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
A range of common solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane) of high purity
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[4]
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. The equilibration time can vary depending on the compound and solvent, but 24 to 72 hours is a common range.[10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a constant concentration of the dissolved compound over time.[10][11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
To remove any remaining undissolved solid particles, filter the sample through a syringe filter into a clean vial.[3] Centrifugation prior to filtration can also be employed to facilitate the separation of fine particles.[10]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the sample. This concentration represents the equilibrium solubility.[3]
-
Diagram of the Shake-Flask Experimental Workflow
Caption: A schematic representation of the shake-flask method for determining equilibrium solubility.
Predicted Solubility Profile in Common Solvents
Based on the molecular structure of this compound, we can predict its general solubility behavior in different classes of solvents.
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Ethanol, Methanol | High | The hydroxyl group and pyrimidine nitrogens can participate in hydrogen bonding with the solvent.[8] The ethyl ester group also contributes to polarity. |
| Aprotic Polar | Acetone, Acetonitrile, DMSO | Moderate to High | The molecule's polarity and ability to act as a hydrogen bond acceptor will facilitate interactions with these solvents. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity and hydrogen bonding capabilities of the solute are mismatched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions. |
| Esters | Ethyl Acetate | Moderate | As an ester itself, the compound will have some affinity for ester solvents due to dipole-dipole interactions. |
Diagram of Solute-Solvent Interactions
Caption: A diagram illustrating the predicted interactions between this compound and different solvent classes.
Conclusion and Future Directions
Future work should focus on the experimental determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents at different temperatures. Furthermore, investigating the effect of pH on its aqueous solubility will be crucial for developing oral dosage forms. These empirical data will be invaluable for guiding formulation strategies and ensuring the optimal delivery and therapeutic efficacy of drug candidates derived from this important chemical scaffold.
References
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- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
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- Ethyl 4-(3-hydroxyphenyl)
- Ethyl 4-(2-hydroxyphenyl)
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- Ethyl 4-ethoxypyrimidine-5-carboxyl
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
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A Senior Application Scientist's Guide to Thermogravimetric Analysis (TGA) of Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Pyrimidine-Based Pharmaceuticals
Pyrimidine and its derivatives are cornerstones of medicinal chemistry and pharmacology. As essential components of DNA and RNA, and the structural core of numerous therapeutic agents—from antibiotics and anticancer drugs to sedatives like barbiturates—their biological and pharmaceutical significance is immense[1][2]. The journey from a promising pyrimidine-based molecule to a safe and effective drug product is fraught with challenges, chief among them being the assurance of its physical and chemical stability. Thermal stability is not merely an academic curiosity; it is a critical quality attribute that dictates a drug's shelf-life, formulation strategy, manufacturing processes (such as drying and milling), and ultimately, its safety and efficacy[3].
Thermogravimetric Analysis (TGA) emerges as an indispensable technique in this context. It is a powerful thermoanalytical method that provides precise, quantitative information on the thermal stability and compositional properties of materials by measuring the change in a sample's mass as a function of temperature or time in a controlled atmosphere[3][4][5]. For researchers in drug development, TGA offers a microscopic lens into how a pyrimidine derivative behaves under thermal stress, revealing crucial information about its decomposition pathways, the presence of residual solvents or moisture, and its compatibility with other formulation components[3]. This guide provides an in-depth exploration of the principles, experimental design, and data interpretation of TGA as applied to pyrimidine derivatives, grounded in the practical insights of a seasoned application scientist.
Part 1: Foundational Principles of TGA
At its core, a TGA instrument is a highly sensitive microbalance housed within a precision furnace[5][6]. A small amount of the sample is placed in a crucible, which is heated (or held at a constant temperature) according to a user-defined program. A purge gas, typically inert (like nitrogen) or reactive (like air), flows over the sample throughout the experiment. The instrument records the sample's mass continuously, generating a thermogram—a plot of mass versus temperature.
The resulting TGA curve provides a unique thermal fingerprint of the material[7]. Key events that cause a change in mass include:
-
Desolvation/Dehydration: Loss of residual solvents or water molecules bound within the crystal lattice[4].
-
Decomposition: The breaking of chemical bonds, leading to the evolution of volatile products[4].
-
Oxidation: An increase in mass may occur if the sample reacts with an oxidative atmosphere (e.g., air or oxygen).
The first derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss against temperature. The peaks on the DTG curve correspond to the points of maximum rate of mass loss, providing a clearer distinction between overlapping thermal events[8].
Part 2: Designing a Robust TGA Experiment for Pyrimidine Derivatives
The quality and reliability of TGA data are directly dependent on meticulous experimental design. The choices made in setting up the analysis dictate the story the data will tell. Here, we dissect the critical parameters and provide a validated, step-by-step protocol.
Critical Instrument Parameters: The "Why" Behind the "How"
Synthesizing reliable data requires a deep understanding of how each parameter influences the outcome. The following table summarizes the key experimental choices and their scientific rationale.
| Parameter | Typical Range for Pyrimidines | Rationale & Causality |
| Sample Mass | 2–10 mg | A smaller mass minimizes thermal gradients within the sample, ensuring uniform heating and better resolution of decomposition steps. Larger masses can lead to "self-cooling" effects and artificially elevated decomposition temperatures. |
| Heating Rate (β) | 5–20 °C/min | A slower rate (e.g., 10 °C/min) generally provides better resolution between consecutive thermal events.[9] Faster rates can shift decomposition temperatures to higher values and merge overlapping events, though they are useful for rapid screening.[10][11] |
| Purge Gas | Nitrogen (N₂) or Air | Nitrogen (Inert): Used to study intrinsic thermal stability and decomposition without oxidative effects. This is the standard for assessing shelf-life and degradation pathways.[9] Air (Oxidative): Used to evaluate stability in the presence of oxygen, which is crucial for understanding degradation under real-world storage conditions and for compositional analysis (e.g., burning off organics to quantify inorganic fillers). |
| Flow Rate | 20–100 mL/min | The flow must be sufficient to efficiently sweep away evolved gases from the furnace, preventing secondary reactions and ensuring a clean signal. A rate of 50-90 mL/min is often a good starting point.[12] |
| Crucible Type | Alumina (Al₂O₃) or Platinum (Pt) | Alumina: Inert, suitable for high temperatures, and cost-effective. The standard choice for most organic compounds. Platinum: Excellent for very high temperatures and for samples that might react with alumina. However, platinum can catalyze some decomposition reactions. |
Experimental Workflow Diagram
The logical flow from sample preparation to final analysis is crucial for reproducible results.
Caption: Key features of a Thermogram (TG) and its derivative (DTG).
Influence of Molecular Structure on Thermal Stability
The thermal stability of a pyrimidine derivative is intrinsically linked to its molecular structure. Substituents on the pyrimidine ring can significantly alter decomposition temperatures by influencing bond strengths and reaction pathways. [9]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, Halogens): These groups can sometimes stabilize the molecule by strengthening ring bonds, but they can also create new, weaker points for decomposition initiation. The effect is often position-dependent. [9]* Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR): These groups can increase electron density in the ring, potentially affecting the stability of decomposition intermediates.
-
Intermolecular Forces: Strong hydrogen bonding or π-π stacking in the crystal lattice requires more energy to break, often leading to higher decomposition temperatures.
For example, a study on various substituted pyrimidines showed that the number and position of substituent groups significantly affect the decomposition temperature range and kinetic parameters. [9]The initiation of decomposition for the unsubstituted pyrimidine ring often involves the loss of an H atom or HCN. [13]
Evolved Gas Analysis (EGA): Unveiling Decomposition Mechanisms
While TGA tells you when and how much mass is lost, it doesn't identify the evolved gases. Coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) provides this crucial information. By identifying the fragments that evolve at each decomposition step, one can reconstruct the degradation pathway. For a pyrimidine derivative, TGA-MS could detect the evolution of fragments like HCN, NH₃, CO, and various hydrocarbons, providing direct evidence for specific bond-scission events. [14]
Part 4: Applications in Pharmaceutical Development
TGA is not just a characterization tool; it is a problem-solving workhorse in the pharmaceutical industry. [3]
Stability Assessment and Shelf-Life Prediction
TGA provides a rapid assessment of the thermal stability of an Active Pharmaceutical Ingredient (API). [3]A higher decomposition temperature generally correlates with better long-term stability. While TGA alone doesn't replace long-term stability studies, it is an excellent screening tool to rank the stability of different drug candidates or synthetic batches. Isothermal TGA, where the sample is held at a specific temperature for an extended period, can provide kinetic data to help predict shelf-life under specific storage conditions. [6]
Characterization of Polymorphs and Solvates
Polymorphs (different crystal structures of the same molecule) and solvates (crystals containing trapped solvent molecules) can have vastly different physical properties, including stability and solubility. TGA is highly effective at distinguishing these forms. [4][15]
-
Solvates/Hydrates: A TGA scan will show a distinct mass loss step at a temperature corresponding to the boiling point of the solvent (or dehydration temperature for water). [4][16]The percentage of mass lost can be used to determine the stoichiometry of the solvate (e.g., a monohydrate vs. a dihydrate). [16]* Polymorphs: Anhydrous polymorphs will not show a desolvation step but may exhibit different decomposition profiles (onset temperatures or number of steps) due to differences in their crystal lattice energies. [17][18]
Kinetic Analysis
By performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), one can apply isoconversional kinetic models (such as Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to the data. [11][19]This analysis yields the activation energy (Ea) for the decomposition process, a critical parameter that quantifies the energy barrier to degradation. [19][20]A higher activation energy implies greater kinetic stability. This data is invaluable for predicting reaction rates at different temperatures and for process safety assessments. [19]
Conclusion
Thermogravimetric Analysis is a powerful, quantitative, and versatile technique that is essential for the development of pyrimidine-based pharmaceuticals. From fundamental stability screening of new chemical entities to the detailed characterization of final drug product formulations, TGA provides critical insights that guide formulation design, ensure product quality, and accelerate the development timeline. By understanding the core principles, carefully designing experiments, and correctly interpreting the resulting data, researchers can unlock the full potential of this technique to deliver safer, more stable, and more effective medicines.
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Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. Available at: [Link] [1][2][21][22]2. Microbioz India. (2024). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Microbioz India. Available at: [Link] [23]3. Al-Qaim, F. F., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health (NIH). Available at: [Link] [19]4. TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Available at: [Link] 5. Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide. Torontech. Available at: [Link] [8]6. XRF Scientific. (n.d.). Interpreting results from TGA instruments. XRF Scientific. Available at: [Link] [7]7. Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. Available at: [Link] [4]8. Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link] [3]9. Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Chemistry LibreTexts. Available at: [Link] [12]10. Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link] [9]11. ResearchGate. (2012). Thermal decomposition of 2,4,6-triazidopyrimidine in the melt. ResearchGate. Available at: [Link] [14]12. MDPI. (n.d.). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. MDPI. Available at: [Link] [24]13. Li, Y., et al. (2024). Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation. MDPI. Available at: [Link] [15]14. Unknown. (n.d.). Thermogravimetric Analysis. Unknown Source. Available at: [Link] [6]15. The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link] [10]16. ResearchGate. (n.d.). The characterization of polymorphs by thermal analysis. ResearchGate. Available at: [Link] 17. ResearchGate. (n.d.). shows the TGA thermogram of a single pyrimidine compound SSN-1. ResearchGate. Available at: [Link] [25]18. ACS Publications. (2010). Improved Method for the Determination of Kinetic Parameters from Non-isothermal Thermogravimetric Analysis (TGA) Data. Energy & Fuels. Available at: [Link] [26]19. TA Instruments. (2015). Practical Aspects of Kinetics Determination by Thermal Analysis. YouTube. Available at: [Link] [20]20. ResearchGate. (n.d.). TGA thermogram of various polymorphic forms of efavirenz. ResearchGate. Available at: [Link] [18]21. PubMed Central (PMC). (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. PubMed Central (PMC). Available at: [Link] [16]22. Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link] [27]23. Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. Available at: [Link] [5]24. Journal of the Chemical Society, Faraday Transactions. (n.d.). Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine. RSC Publishing. Available at: [Link] [13]25. MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link] [28]26. MDPI. (n.d.). Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation. MDPI. Available at: [Link] 27. PubMed Central (PMC). (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PubMed Central (PMC). Available at: [Link] [29]28. MDPI. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI. Available at: [Link] [11]29. PubMed Central (PMC). (n.d.). Degradation of purines and pyrimidines by microorganisms. PubMed Central (PMC). Available at: [Link] [30]30. ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. ChemTube3D. Available at: [Link]
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An In-Depth Technical Guide to the X-ray Crystallography of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Blueprint of a Potential Therapeutic
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutics, from antiviral agents to anticancer drugs.[1] The molecule at the heart of this guide, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, represents a class of compounds whose therapeutic potential is intrinsically linked to its three-dimensional architecture. Understanding this architecture is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the development of next-generation pharmaceuticals.[2][3][4]
X-ray crystallography provides the most unambiguous and high-resolution insight into molecular structure.[4][5] It allows us to move beyond two-dimensional chemical diagrams and visualize the precise arrangement of atoms in space, the subtle conformations of functional groups, and the intricate network of intermolecular interactions that govern the solid state. This guide provides researchers, scientists, and drug development professionals with a technical overview of the complete crystallographic workflow for this compound, from chemical synthesis to the final structural elucidation and its implications for medicinal chemistry.
Part 1: Synthesis and Preparation of Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, process of growing high-quality single crystals.
Synthesis via Multicomponent Reaction
The synthesis of pyrimidine derivatives is well-established, with multicomponent reactions like the Biginelli reaction offering an efficient and atom-economical pathway.[6][7][8][9] This one-pot synthesis combines a β-dicarbonyl compound, an aldehyde, and a urea or amidine derivative to rapidly build the heterocyclic core. For the target molecule, a variation of this approach is employed.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), acetamidine hydrochloride (1.1 eq), and an appropriate formylating agent (e.g., ethyl orthoformate) in a suitable solvent such as ethanol.
-
Catalysis & Reflux: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) to initiate the condensation cascade.[8]
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The resulting crude solid is then purified. The rationale for choosing purification by recrystallization over column chromatography is twofold: it is often more scalable and, critically, it is the first step towards obtaining the single crystals required for diffraction analysis.[10]
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is the most critical and often rate-limiting step.[11] The goal is to induce the slow, ordered aggregation of molecules from a supersaturated solution. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.[10] Several techniques can be employed.
Key Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is the simplest method but offers less control over the rate of supersaturation.[12][13]
-
Slow Cooling: The compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool gradually, reducing the solute's solubility and promoting crystal growth.[10][11]
-
Vapor Diffusion: This is a highly controlled and effective method for small quantities of material.[12][14] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Experimental Protocol: Crystallization by Vapor Diffusion
-
Solvent Selection: Identify a "good" solvent in which the purified compound is readily soluble (e.g., ethanol, ethyl acetate) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane, diethyl ether).
-
Preparation: Prepare a concentrated solution of this compound in the good solvent (e.g., 5-10 mg in 0.5 mL of ethanol) in a small vial (e.g., 2 mL).
-
Setup: Place this small vial inside a larger glass jar (e.g., 20 mL) containing 2-3 mL of the anti-solvent (e.g., hexane).
-
Incubation: Seal the larger jar tightly and leave it undisturbed in a location free from vibrations and temperature fluctuations.
-
Growth: Over 1-2 weeks, the hexane vapor will diffuse into the ethanol solution. This gradually lowers the overall solubility of the compound, leading to the slow formation of well-ordered single crystals.
Part 2: From Crystal to Data: The X-ray Diffraction Experiment
Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) is obtained, it is subjected to X-ray analysis.
Data Collection
The crystal is mounted on a goniometer and placed within a focused beam of monochromatic X-rays. Modern chemical crystallography is performed using automated diffractometers equipped with sensitive detectors like CCD or CMOS sensors.[5][15]
Step-by-Step Data Collection Workflow
-
Crystal Mounting: A single crystal is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes atomic thermal motion and damage from the X-ray beam, resulting in higher quality data.
-
Diffractometer Setup: The crystal is mounted on the diffractometer (e.g., a Bruker SMART APEX or XtaLAB Synergy).[16][17] The X-ray source is typically a sealed tube or microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.
-
Unit Cell Determination: A short series of initial diffraction images are collected. The positions of the diffraction spots are used by the control software to determine the crystal's lattice parameters (the dimensions a, b, c, and angles α, β, γ of the unit cell).[18][19]
-
Full Data Collection: A complete data collection strategy is calculated to measure the intensity of thousands of unique reflections from all possible crystal orientations. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns.[15]
Data Processing: Integration and Scaling
The raw diffraction images are a collection of spots of varying intensity. These must be processed into a final reflection file that can be used for structure solution.[20]
Data Processing Causality Chain
-
Integration: The software identifies the diffraction spots on each image and measures their integrated intensities, subtracting the background noise.[20][21]
-
Indexing and Parameter Refinement: The software confirms the unit cell and crystal orientation for the entire dataset, refining these parameters for maximum accuracy.[20]
-
Scaling and Merging: Intensities of the same reflection measured at different times and on different images are scaled to a common level to correct for experimental variations (e.g., beam intensity fluctuations, crystal decay). Symmetry-equivalent reflections are then averaged to produce a single, unique dataset. The agreement between these equivalent reflections is a key indicator of data quality, expressed as the R-merge value.[20]
Structure Solution and Refinement
The processed data file contains the intensities (proportional to |F|²) of the reflections but lacks the crucial phase information required to calculate an electron density map. This is the famous "phase problem" of crystallography.
-
Structure Solution: For small molecules, this problem is routinely solved using direct methods, a statistical approach that uses relationships between the reflection intensities to derive initial phase estimates.[18][22] This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: This is an iterative process of improving the atomic model to achieve the best possible fit with the experimental diffraction data.[18][23] The process involves adjusting atomic coordinates, site occupancies, and atomic displacement parameters (which model thermal vibration). The quality of the fit is monitored by the R1 value (or R-factor), which represents the agreement between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[24] A final R1 value below 5% (0.05) is indicative of a well-refined structure.[24]
Part 3: The Molecular and Supramolecular Structure
The final refined model provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the crystal lattice.
Crystallographic Data Summary
A complete crystallographic study results in a standardized set of data that is typically deposited in a public repository like the Cambridge Structural Database (CSD). As a representative example for this class of molecule, the crystallographic data for the closely related Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate is presented below.[25]
Disclaimer: The following data is for a structurally analogous compound, C₁₀H₁₃NO₃, and is provided to illustrate the type and format of data obtained from a single-crystal X-ray diffraction experiment.[25]
| Parameter | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₃ | [25] |
| Formula Weight (Mᵣ) | 195.21 | [25] |
| Crystal System | Monoclinic | [25] |
| Space Group | P2₁/c | [25] |
| a (Å) | 4.4998 (2) | [25] |
| b (Å) | 15.4499 (8) | [25] |
| c (Å) | 14.2036 (7) | [25] |
| β (°) | 96.417 (1) | [25] |
| Volume (V) (ų) | 981.27 (8) | [25] |
| Z (Molecules/Unit Cell) | 4 | [25] |
| Temperature (K) | 87 (2) | [25] |
| Radiation (λ) | Mo Kα (0.71073 Å) | [25] |
| R-factor (R1) | (Typically < 0.05 for a well-refined structure) | [24] |
Molecular Conformation and Supramolecular Assembly
The pyrimidinone core is predisposed to forming strong hydrogen bonds, which are analogous to the interactions between the nitrogenous bases in DNA and RNA.[26][27] These interactions are the dominant force in the crystal packing of this compound and its relatives.[28][29][30]
The most significant hydrogen bond is the N–H···O interaction between the pyrimidine ring's N-H donor and the carbonyl oxygen of a neighboring molecule.[27][28] This robust interaction frequently leads to the formation of centrosymmetric dimers or infinite chains, which then pack together to form the full three-dimensional crystal.
-
Key Insight: The analysis of related crystal structures reveals that molecules are often linked by N—H⋯O hydrogen bonds into dimers with a common R²₂(8) graph-set motif.[16] These dimers can then be further linked into larger assemblies. The hydroxyl group and the ester carbonyl are also key participants in the hydrogen-bonding network, creating a stable and highly ordered crystal lattice.[16][17]
Part 4: Application in Structure-Based Drug Design
The ultimate value of a crystal structure in a pharmaceutical context is its application in drug design.[2][31][32] The high-resolution data from X-ray crystallography provides an experimental blueprint for optimizing molecular interactions with a biological target.
-
Understanding Structure-Activity Relationship (SAR): The crystal structure reveals the preferred conformation of the molecule and the exact location of its hydrogen bond donors and acceptors. This information is invaluable for understanding why certain analogues of a compound are active while others are not.
-
Informing Ligand Design: When the structure of a target protein is known, the pyrimidine crystal structure can be docked into the protein's active site. This allows computational chemists to visualize how the ligand might bind and to rationally design modifications that enhance this binding. For example, knowing the precise geometry of the N-H and C=O groups allows for the design of analogues that can form optimal hydrogen bonds with amino acid residues in a target's binding pocket, thereby increasing potency and selectivity.
Conclusion
The X-ray crystallographic analysis of this compound is a multi-step process that transforms a synthesized chemical entity into a detailed three-dimensional structural model. Each step, from the meticulous growth of a single crystal to the computational refinement of the atomic model, is crucial for obtaining accurate and reliable results. The resulting structure provides profound insights into the molecule's intrinsic conformational preferences and, most importantly, the intermolecular forces, like hydrogen bonding, that govern its self-assembly. This knowledge is not merely foundational; it is actionable intelligence that empowers scientists to design more effective and specific drug molecules, bridging the gap between basic chemistry and advanced therapeutic development.
References
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is a key intermediate, providing a versatile platform for further functionalization in drug discovery programs. This document provides a detailed, field-proven protocol for the synthesis of this pyrimidine derivative through the cyclocondensation of an activated β-ketoester equivalent with acetamidine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, discuss critical process parameters, and outline methods for product characterization, providing researchers with a self-validating and robust synthetic methodology.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidines, as essential components of nucleic acids (DNA and RNA), are of paramount importance in biological systems.[1] Their derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The strategic synthesis of functionalized pyrimidines is therefore a cornerstone of modern drug development. The title compound, with its hydroxyl, methyl, and carboxylate ester functionalities, offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) for novel therapeutic candidates.
The most common and efficient method for constructing this class of pyrimidines is a variation of the classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5] This guide will focus on a highly reliable iteration of this approach using diethyl ethoxymethylenemalonate as the three-carbon electrophilic partner and acetamidine as the N-C-N nucleophilic fragment.
Reaction Mechanism and Rationale
The synthesis proceeds via a base-catalyzed cyclocondensation reaction. Understanding the mechanism is critical for troubleshooting and optimization. The process involves an initial nucleophilic attack, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrimidine ring.
Reaction Scheme:
Mechanistic Steps:
-
Amidine Deprotonation: The reaction is typically initiated by a strong base, such as sodium ethoxide, which deprotonates the acetamidine hydrochloride to generate the free amidine base. This free base is a much stronger nucleophile.
-
Nucleophilic Attack (Michael Addition): The neutral acetamidine attacks the electron-deficient β-carbon of the diethyl ethoxymethylenemalonate, breaking the C=C double bond.
-
Intramolecular Cyclization: The terminal amino group of the amidine intermediate then performs an intramolecular nucleophilic attack on one of the ester carbonyls. This step forms the six-membered heterocyclic ring.
-
Elimination & Tautomerization: The reaction cascade concludes with the elimination of ethanol and subsequent tautomerization of the resulting pyrimidone to the more stable 4-hydroxy pyrimidine form.
Below is a diagram illustrating the key mechanistic transformations.
Caption: Figure 1: Simplified mechanistic pathway for the cyclocondensation reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Acetamidine hydrochloride | ≥98% | Sigma-Aldrich | Hygroscopic; store in a desiccator. |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥97% | TCI Chemicals | Corrosive and a lachrymator. Handle in fume hood. |
| Sodium metal (Na) | Reagent grade | Fisher Scientific | Highly reactive with water. Handle with care. |
| Ethanol (EtOH), Absolute | ≥99.5%, Anhydrous | VWR | Use dry solvent to prepare sodium ethoxide. |
| Diethyl ether | Anhydrous | EMD Millipore | For washing the final product. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For pH adjustment during workup. |
| Deionized Water (H₂O) | Type II or better | - | For workup and washing. |
3.2. Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide Solution (Base)
-
Rationale: Sodium ethoxide is a strong, non-nucleophilic base ideal for this condensation. Preparing it in situ from sodium metal and absolute ethanol ensures it is fresh and anhydrous, which is critical for high yield.
-
Under a nitrogen or argon atmosphere, place 250 mL of absolute ethanol in a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has dissolved, allow the solution to cool to room temperature.
Step 2: The Condensation Reaction
-
Rationale: The reaction is performed at reflux to ensure a sufficient rate of reaction. The order of addition is important to ensure the amidine is deprotonated before reacting with the ester.
-
To the freshly prepared sodium ethoxide solution, add 24.0 g (0.25 mol) of acetamidine hydrochloride in portions. Stir for 30 minutes until a fine suspension is formed.
-
Add 54.0 g (0.25 mol) of diethyl ethoxymethylenemalonate dropwise over 30-45 minutes using an addition funnel. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate/Hexane).
Step 3: Product Isolation and Purification (Workup)
-
Rationale: The workup is designed to remove unreacted starting materials and byproducts. Acidification precipitates the product, which is less soluble in acidic aqueous media.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Carefully acidify the aqueous solution to pH 4-5 by adding concentrated hydrochloric acid dropwise. A white precipitate will form.
-
Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) and then with cold diethyl ether (1 x 50 mL) to remove residual impurities and aid in drying.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 75-85%.
Process Optimization and Key Parameters
The success of this synthesis hinges on careful control of several parameters.[6]
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Base Stoichiometry | 1.0 - 1.1 equivalents | A full equivalent of base is needed to neutralize the acetamidine hydrochloride and catalyze the reaction. Excess base can lead to side reactions like ester hydrolysis, reducing the overall yield. |
| Solvent Purity | Anhydrous (≤0.2% water) | Water will react with the sodium metal and the sodium ethoxide base, quenching the reaction and leading to lower yields. It can also promote hydrolysis of the ester functionalities.[6] |
| Reaction Temperature | Reflux (~78 °C in EtOH) | Provides sufficient thermal energy to overcome the activation barrier for cyclization. Lower temperatures result in significantly longer reaction times or incomplete conversion. |
| Workup pH | 4 - 5 | This pH range ensures the complete protonation of the pyrimidine hydroxyl group, leading to maximum precipitation of the neutral product while keeping any unreacted amidine starting material solubilized as its salt. |
Characterization
The identity and purity of the synthesized this compound (MW: 182.18 g/mol ) should be confirmed using standard analytical techniques.[7]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, OH/NH), 8.35 (s, 1H, Ar-H), 4.20 (q, 2H, OCH₂), 2.40 (s, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃).
-
Mass Spectrometry (ESI+): m/z 183.07 [M+H]⁺.
-
Melting Point: 198-202 °C.
Synthetic Workflow Overview
The entire process from reagent preparation to final product characterization can be visualized as a linear workflow.
Caption: Figure 2: A step-by-step overview of the synthesis and purification process.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the mechanistic rationale behind the experimental choices and highlighting critical process parameters, this guide equips researchers in drug discovery and organic synthesis with the necessary information to confidently and efficiently produce this valuable chemical intermediate. Adherence to the described conditions, particularly the use of anhydrous reagents, ensures high yields and purity, facilitating its use in subsequent synthetic transformations.
References
-
Title: Pinner pyrimidine synthesis | PPTX Source: Slideshare URL: [Link]
-
Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]
-
Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: Thieme Synthesis URL: [Link]
-
Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]
-
Title: A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
-
Title: this compound | C8H10N2O3 | CID 293750 Source: PubChem URL: [Link]
-
Title: Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries Source: Trade Science Inc. URL: [Link]
-
Title: One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester Source: National Institutes of Health (NIH) URL: [Link]
Sources
Application Note & Protocol: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate via a Modified Biginelli Reaction
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The protocol detailed herein utilizes a modified, acid-catalyzed Biginelli-type condensation reaction. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-understood method for the preparation of functionalized pyrimidine derivatives.
Introduction: The Biginelli Reaction and Pyrimidine Scaffolds
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a powerful one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[1][2][3][4] The resulting DHPM scaffold is of immense pharmacological importance, forming the core of molecules that act as calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs.[1][5]
This application note focuses on a variation of this classic reaction to synthesize a fully aromatic pyrimidine, this compound. This is achieved by reacting ethyl acetoacetate with acetamidine hydrochloride. In this modified reaction, acetamidine serves as the nitrogen-containing component, analogous to urea, and its structure directly yields the desired 2-methylpyrimidine core. The reaction proceeds without an aldehyde component, simplifying the reactant mixture and leading to a distinct pyrimidine product rather than a dihydropyrimidine.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a cyclocondensation mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction. The process is typically catalyzed by an acid, which activates the carbonyl groups for nucleophilic attack.[1][6][7]
The proposed mechanism involves several key steps:
-
Enamine Formation: Ethyl acetoacetate reacts with one of the amino groups of acetamidine to form an enamine intermediate. This step increases the nucleophilicity of the ethyl acetoacetate backbone.
-
Intramolecular Cyclization: The second amino group of the acetamidine moiety then attacks the ester carbonyl group of the ethyl acetoacetate backbone in an intramolecular fashion.
-
Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrimidine ring. The "4-hydroxy" designation refers to the enol tautomer, which is generally favored for this class of compounds.
The use of an acid catalyst, such as HCl (often inherent from the acetamidine hydrochloride salt), is critical as it protonates carbonyls, making them more electrophilic and facilitating the condensation and cyclization steps.[8]
Caption: Fig. 1: Proposed Reaction Mechanism
Experimental Protocol
This protocol provides a robust method for the synthesis. Adherence to stoichiometry and reaction conditions is key for achieving high yields and purity.
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Reagent grade, ≥99% |
| Acetamidine Hydrochloride | C₂H₇ClN₂ | 94.54 | 124-42-5 | ≥98% |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Handle under inert gas |
| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, 200 proof |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (for acidification) |
Equipment
-
Round-bottom flask (250 mL) with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or meter
Step-by-Step Synthesis Procedure
Scientist's Note: The use of sodium ethoxide as a base is to deprotonate the acetamidine hydrochloride in situ, freeing the acetamidine base to react. It also promotes the formation of the enolate of ethyl acetoacetate, facilitating the initial condensation step.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (100 mL).
-
Under an inert atmosphere (N₂ or Ar), carefully add sodium ethoxide (1.0 eq). Stir until fully dissolved.
-
Add acetamidine hydrochloride (1.0 eq) to the flask. Stir the resulting suspension for 15-20 minutes at room temperature.
-
To this mixture, add ethyl acetoacetate (1.0 eq) dropwise over 5 minutes.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product is significantly more polar than the starting ethyl acetoacetate.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (200 mL).
-
Acidify the aqueous solution to a pH of ~5-6 using concentrated hydrochloric acid. This step is crucial for precipitating the product.
-
A white to off-white precipitate should form. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound.
-
Workflow Visualization
Caption: Fig. 2: Experimental Workflow
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure reagents are anhydrous, as water can interfere with the base and intermediates. |
| Product lost during work-up. | Ensure pH is accurately adjusted to 5-6. Acidifying too much or too little can keep the product dissolved. | |
| Impure Product | Side reactions. | Ensure dropwise addition of ethyl acetoacetate. Recrystallize the final product from ethanol if necessary. |
| Incomplete removal of starting materials. | Improve washing steps during filtration. An additional wash with cold ethanol may be beneficial. | |
| No Precipitation | Incorrect pH. | Re-check and carefully adjust the pH of the aqueous solution. |
| Reaction failed. | Verify the quality and purity of starting materials, especially the sodium ethoxide. |
Conclusion
The described protocol offers a reliable and efficient method for synthesizing this compound. By understanding the underlying mechanism and paying close attention to critical experimental details such as anhydrous conditions and precise pH control during work-up, researchers can consistently obtain high yields of the desired product. This versatile pyrimidine building block can then be utilized in a wide range of applications, particularly in the discovery and development of novel therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
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Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. Retrieved from [Link]
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Ioniță, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4885. Retrieved from [Link]
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Kumar, D., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. Retrieved from [Link]
-
Macquarrie, D. J., et al. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. Green Chemistry, 15(5), 1221-1227. Retrieved from [Link]
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Patil, R. V., et al. (2017). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 19(11), 697-716. Retrieved from [Link]
-
Slideshare. (2014). BIGINELLI REACTION. Retrieved from [Link]
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Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
-
Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784–3791. Retrieved from [Link]
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Semantic Scholar. (n.d.). Biginelli reaction: an overview. Retrieved from [Link]
-
MDPI. (2021). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. Retrieved from [Link]
-
PubMed Central. (2013). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Retrieved from [Link]
-
Koz'minykh, V. O., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). Retrieved from [Link]
-
Indian Academy of Sciences. (2013). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Retrieved from [Link]
-
MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2012). BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. Retrieved from [Link]
-
Worldwide Journals. (2016). Chemistry Synthesis, Characterization and Biological Activity of Some New Biginelli Products. Retrieved from [Link]
-
MDPI. (2017). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Retrieved from [Link]
-
Kappe, C. O. (2001). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. ARKIVOC, 2001(2), 122-134. Retrieved from [Link]
-
Mercer University. (2014). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Retrieved from [Link]
-
Arkivoc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved from [Link]
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Application Notes & Protocols: Advancing Pyrimidine Synthesis through Green Chemistry
Prepared by: Senior Application Scientist, Chemical Process Development
Executive Summary: The Imperative for Greener Pyrimidine Synthesis
Pyrimidine and its fused heterocyclic derivatives represent a cornerstone of medicinal chemistry and drug development. Their structural motifs are integral to a vast array of therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[1][2][3] However, traditional synthetic routes to these vital scaffolds often rely on methodologies that are at odds with modern principles of environmental stewardship.[1] Classical methods frequently involve stoichiometric reagents, harsh reaction conditions, prolonged reaction times, and the use of volatile, toxic organic solvents, leading to significant waste generation and potential environmental impact.
This guide is designed for researchers, chemists, and drug development professionals dedicated to integrating sustainability into their synthetic workflows. We will move beyond theoretical principles to provide actionable, field-proven protocols that leverage green chemistry to synthesize pyrimidine derivatives. The focus is on methods that enhance efficiency, reduce waste, and improve safety without compromising yield or purity. We will explore the mechanistic underpinnings of these techniques—explaining not just how they work, but why they are superior—and provide a framework for their practical implementation.
Core Methodologies for Green Pyrimidine Synthesis
Our exploration is centered on four synergistic pillars of green chemistry: Microwave-Assisted Synthesis, Ultrasound-Assisted Sonochemistry, Solvent-Free Reaction Conditions, and the use of Recoverable Catalysts. These are not mutually exclusive; often, the most sustainable protocols emerge from their combination.
Microwave-Assisted Organic Synthesis (MAOS): Precision and Speed
Expertise & Experience: Conventional heating relies on thermal conductivity, a slow and inefficient process where the reaction vessel is heated externally. This often results in temperature gradients and localized overheating, leading to side product formation. Microwave-assisted synthesis fundamentally changes this energy transfer paradigm.[4] Microwaves directly couple with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the bulk of the solution.[5][6] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[7][8] The result is a dramatic reduction in reaction times—from hours to mere minutes—and often, cleaner reaction profiles with higher yields.[8][9]
Trustworthiness: The self-validating nature of a MAOS protocol lies in its reproducibility and direct comparability to conventional methods. By running a control reaction under traditional reflux, the benefits of microwave irradiation—time, yield, and purity—become immediately quantifiable.
Protocol 2.1.1: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction, a multicomponent condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a classic route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a key pyrimidine scaffold.[10][11] This protocol adapts it for microwave synthesis.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde): 1.0 mmol
-
Ethyl acetoacetate: 1.0 mmol
-
Urea: 1.5 mmol
-
Catalyst: (Optional, e.g., a few drops of conc. HCl or 10 mol% of a Lewis acid like InCl₃)
-
Solvent: Ethanol (3-5 mL) or solvent-free
-
Microwave Reactor Vial (10 mL) with a magnetic stir bar
Step-by-Step Methodology:
-
Vessel Preparation: Place the magnetic stir bar into the 10 mL microwave reactor vial.
-
Reagent Addition: Add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) to the vial.
-
Solvent/Catalyst Addition: Add 3 mL of ethanol and the chosen catalyst. For a solvent-free approach, omit the ethanol and add a catalyst that is amenable to solid-phase reactions.[12]
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters:
-
Power: 300 W (typical starting point)
-
Temperature: 100-120 °C
-
Time: 10-20 minutes
-
Stirring: On
-
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the mixture into a beaker containing crushed ice (~20 g).
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the solid from hot ethanol to obtain the pure dihydropyrimidinone derivative.[9]
Data Presentation: MAOS vs. Conventional Heating
| Product | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Dihydropyrimidinone Derivative | Microwave (300W, 100°C) | K₂CO₃ | Water | 20 min | 65-85% | [9] |
| Dihydropyrimidinone Derivative | Conventional Reflux | K₂CO₃ | Water | 8 hours | 18% | [9] |
| Thiazolopyrimidine Derivative | Microwave | None | DMF | 8 min | 69-88% | [13][14] |
| Thiazolopyrimidine Derivative | Conventional (Stirring) | None | DMF | 24 hours | 42-55% | [13] |
Visualization: MAOS Workflow
Caption: General workflow for microwave-assisted pyrimidine synthesis.
Ultrasound-Assisted Synthesis: Power of Sonochemistry
Expertise & Experience: Sonochemistry utilizes high-frequency sound waves (>20 kHz) to induce chemical reactions.[15] The underlying principle is not the direct interaction of sound waves with molecules, but the phenomenon of acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid.[15][16] This collapse generates transient, localized "hot spots" with temperatures reaching ~5000 K and pressures exceeding 1000 atm.[17] These extreme conditions, along with powerful shockwaves and microjets, create an environment of intense mixing and energy, dramatically accelerating reaction rates even at room temperature.[16]
Trustworthiness: A sonochemical protocol is validated by comparing the reaction outcome (time, yield, conditions) to a "silent" control—an identical mixture stirred at the same temperature without ultrasonic irradiation. The significant acceleration observed under sonication provides clear evidence of its efficacy.
Protocol 2.2.1: Ultrasound-Assisted Synthesis of Tetrahydropyrimidine-5-carbonitriles
This protocol demonstrates a three-component reaction catalyzed by ultrasound to produce functionalized pyrimidines.[18]
Materials:
-
Substituted aldehyde: 1 mmol
-
Malononitrile: 1 mmol
-
Urea or Thiourea: 1 mmol
-
Catalyst: Morpholine (0.5 mmol)
-
Solvent: Water (10 mL)
-
Reaction Vessel (e.g., a thick-walled flask)
-
Ultrasonic Bath or Probe Sonicator (e.g., 33 kHz)
Step-by-Step Methodology:
-
Reagent Combination: In the reaction flask, combine the substituted aldehyde (1 mmol), malononitrile (1 mmol), urea or thiourea (1 mmol), and water (10 mL).
-
Catalyst Addition: Add a catalytic amount of morpholine (0.5 mmol) to the mixture.
-
Ultrasonic Irradiation: Place the flask in the ultrasonic bath, ensuring the water level in the bath is consistent with the liquid level in the flask for optimal energy transfer.
-
Reaction: Turn on the ultrasound and irradiate the mixture at room temperature (e.g., 30°C) for the specified time (typically 30-60 minutes). Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the solid product often precipitates directly from the aqueous solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation: Sonication vs. Conventional Stirring
| Aldehyde Substituent | Method | Time | Yield (%) | Reference |
| 4-Chlorophenyl | Ultrasound (33 kHz) | 30 min | 94% | [18] |
| 4-Chlorophenyl | Conventional Stirring | 4 hours | 72% | [18] |
| 3-Hydroxyphenyl | Ultrasound (33 kHz) | 45 min | 91% | [18] |
| 3-Hydroxyphenyl | Conventional Stirring | 5 hours | 68% | [18] |
Visualization: The Principle of Acoustic Cavitation
Caption: Acoustic cavitation creates localized hot spots to drive reactions.
Solvent-Free Synthesis: Mechanochemistry and Neat Reactions
Expertise & Experience: One of the most impactful principles of green chemistry is the reduction or elimination of auxiliary substances like solvents. Solvent-free, or "neat," reactions minimize waste, simplify product isolation, and reduce costs and safety hazards associated with volatile organic compounds (VOCs).[1] A powerful technique in this domain is mechanochemistry , where mechanical energy (e.g., from ball milling) is used to induce chemical reactions between solid reactants.[19][20] The grinding action increases the surface area of reactants and can create localized high-pressure points that facilitate bond formation.
Trustworthiness: The validity of a solvent-free protocol is self-evident. The procedure eliminates a major source of chemical waste. By comparing the outcome to a solvent-based equivalent, one can quantify the improvements in yield, reaction time, and, importantly, environmental metrics like the E-factor (mass of waste / mass of product).[19]
Protocol 2.3.1: Solvent-Free Mechanochemical Synthesis of Pyrimidines
This protocol describes a one-pot, three-component synthesis of pyrimidine derivatives using a ball mill under solvent-free conditions.[19]
Materials:
-
Aldehyde: 1 mmol
-
Malononitrile: 1 mmol
-
Amine source (e.g., 3-amino-1,2,4-triazole): 1 mmol
-
Catalyst: Basic ionic liquid or a solid base (e.g., 1,1'-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide).[21]
-
Ball Mill with grinding jars and balls (e.g., stainless steel or zirconia).
Step-by-Step Methodology:
-
Loading the Mill: Place the grinding balls into the milling jar.
-
Adding Reagents: Add the aldehyde (1 mmol), malononitrile (1 mmol), amine source (1 mmol), and the catalyst directly into the jar.
-
Milling: Securely close the jar and place it in the ball mill. Mill the mixture at a set frequency (e.g., 20-30 Hz) for 15-30 minutes. The reaction is typically complete within this timeframe.
-
Extraction: After milling, open the jar in a fume hood. Add a suitable solvent (e.g., ethyl acetate or ethanol) to the solid mixture to dissolve the product.
-
Isolation: Remove the grinding balls. Filter the mixture to separate the catalyst (if solid and insoluble).
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be purified by washing with a non-polar solvent (like hexane) or by recrystallization if necessary. A key advantage is that often, no column chromatography is needed.[21]
Visualization: Catalyst Recovery Cycle in Green Synthesis
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The Pyrimidine Core: Application Notes on Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a number of approved drugs.[1][2] Its prevalence in natural molecules like nucleic acids has made it a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide spectrum of activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is a key starting material for accessing a diverse range of substituted pyrimidines, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth look at the synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors.
Chemical Properties and Reactivity
This compound (EHMPC) is a crystalline solid with the molecular formula C8H10N2O3.[3] The key reactive sites for medicinal chemistry applications are the hydroxyl group at the 4-position and the ester at the 5-position. The 4-hydroxy group can be readily converted to a leaving group, typically a chloride, which then allows for the introduction of various substituents via nucleophilic aromatic substitution or cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | C8H10N2O3 | PubChem[3] |
| Molecular Weight | 182.18 g/mol | PubChem[3] |
| IUPAC Name | ethyl 2-methyl-4-oxo-1H-pyrimidine-5-carboxylate | PubChem[3] |
| CAS Number | 53135-24-3 | PubChem[3] |
Synthetic Applications in Kinase Inhibitor Development
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for drug development. Pyrimidine-based scaffolds have proven to be highly effective as kinase inhibitors, often by mimicking the hinge-binding interactions of ATP in the enzyme's active site.
The synthetic pathway from EHMPC to a potential kinase inhibitor typically involves two key steps:
-
Chlorination of the 4-hydroxy group: This is a crucial activation step, converting the hydroxyl into a more reactive chloro group.
-
Palladium-catalyzed cross-coupling: The resulting 4-chloropyrimidine is then coupled with a suitable boronic acid or other organometallic reagent (e.g., Suzuki-Miyaura coupling) to introduce diverse aryl or heteroaryl moieties.
This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
This protocol describes the conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride (POCl3). This reaction is a well-established method for the chlorination of hydroxypyrimidines.[4][5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0 eq) and a catalytic amount of anhydrous pyridine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure product.
Causality Behind Experimental Choices:
-
POCl3: A powerful chlorinating agent for converting hydroxyl groups on electron-deficient rings like pyrimidine to chlorides.
-
Pyridine: Acts as a catalyst and acid scavenger.
-
Toluene: An inert solvent with a suitable boiling point for this reaction.
-
Ice Quench and Neutralization: The reaction is quenched with ice to hydrolyze any remaining POCl3. The subsequent neutralization is crucial for safety and to allow for extraction of the product.
This protocol details the coupling of the synthesized ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with an arylboronic acid using microwave irradiation. Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.[1][6]
Materials:
-
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL microwave reaction vial, combine ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, accelerating the reaction rate.
-
Pd(PPh3)4: A common and effective palladium catalyst for Suzuki couplings.
-
K2CO3: A base required for the transmetalation step in the Suzuki catalytic cycle.
-
Dioxane/Water: A common solvent system for Suzuki reactions, as it solubilizes both the organic and inorganic reagents.
Biological Evaluation and Mechanism of Action
The synthesized pyrimidine derivatives can be screened for their inhibitory activity against a panel of protein kinases. For a hypothetical inhibitor targeting a specific kinase, such as Epidermal Growth Factor Receptor (EGFR), the mechanism of action would involve binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that promotes cell proliferation and survival.
Illustrative Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | EGFR | 50 |
| Derivative B | VEGFR2 | 75 |
| Derivative C | PDGFRβ | 120 |
Data is hypothetical and for illustrative purposes.
Visualizing the Synthetic and Biological Pathways
Synthetic Workflow Diagram
Caption: Synthetic route from EHMPC to a potential kinase inhibitor.
Simplified Kinase Signaling Pathway Inhibition
Caption: Inhibition of a kinase receptor signaling pathway.
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. The protocols outlined in this guide demonstrate a reliable and efficient pathway to synthesize a diverse library of pyrimidine derivatives. The modular nature of the Suzuki-Miyaura coupling allows for fine-tuning of the molecular structure to optimize potency and selectivity against specific kinase targets. Future work in this area will likely focus on exploring novel coupling partners to expand the chemical space of accessible pyrimidine-based inhibitors and the development of more sustainable and efficient synthetic methodologies.
References
-
Krbavčić, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. [Link]
-
Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(35), 4581-4583. [Link]
-
Weber, A. E., et al. (2007). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 50(24), 5969-5972. [Link]
-
MDPI. (2023). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. Pharmaceuticals. [Link]
-
Singh, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1083. [Link]
-
Wisdomlib. (2025). Pyrimidinone Derivatives: Significance and symbolism. [Link]
-
Bavetsias, V., et al. (2016). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 7(12), 1142-1147. [Link]
-
Wang, X., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(11), 1538. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Gross, A., et al. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Molbank, 2010(2), M655. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate as an intermediate for drug discovery
Application Note & Protocols
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and naturally occurring biomolecules like uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to form critical hydrogen bonds make it a privileged scaffold in drug design. This application note details the utility of this compound (EHMPC) as a pivotal intermediate for constructing diverse compound libraries, with a particular focus on the development of kinase inhibitors. We provide detailed, field-proven protocols for the synthesis of EHMPC and its subsequent elaboration into a versatile 4-amino-pyrimidine scaffold, a common motif in potent kinase inhibitors. The causality behind experimental choices, self-validating protocol design, and key characterization data are discussed to empower researchers in their drug discovery efforts.
Introduction: The Significance of the Pyrimidine Core
Pyrimidine derivatives are of immense interest to the pharmaceutical industry due to their broad spectrum of biological activities.[2] The arrangement of nitrogen atoms within the pyrimidine ring allows it to act as both a hydrogen bond donor and acceptor, facilitating precise interactions with biological targets. This is particularly relevant in the field of oncology, where kinase inhibitors represent a major class of targeted therapies.
Many successful kinase inhibitors leverage a heterocyclic core that mimics the adenine ring of ATP, enabling them to bind competitively to the enzyme's active site.[3] The pyrazolo[3,4-d]pyrimidine and related pyrimidine scaffolds are excellent isosteres of adenine, capable of forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[3] this compound (EHMPC) is an ideal starting material for accessing these valuable pharmacophores. Its functional handles—a hydroxyl group, an ester, and the pyrimidine ring itself—allow for sequential and regioselective modifications to explore structure-activity relationships (SAR) systematically.
Table 1: Physicochemical Properties of EHMPC
| Property | Value | Source |
| IUPAC Name | ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | [4] |
| Molecular Formula | C₈H₁₀N₂O₃ | [4][5] |
| Molecular Weight | 182.18 g/mol | [4] |
| Melting Point | 191-194 °C | [5] |
| Appearance | Solid | [5] |
| CAS Number | 53135-24-3 | [5][6] |
Synthesis of the EHMPC Intermediate
The most efficient and common route to EHMPC is a one-pot, three-component condensation reaction, a variation of the classic Biginelli synthesis.[1][7] This protocol utilizes acetamidine, which provides the N-C-N core, and diethyl 2-(ethoxymethylene)malonate, which serves as the C3 component with the pre-installed ethyl carboxylate group.
Rationale and Causality
-
Choice of Reactants: Acetamidine hydrochloride is a stable, commercially available source of the amidine. Diethyl 2-(ethoxymethylene)malonate is chosen over simpler β-ketoesters like ethyl acetoacetate because the ethoxymethylene group acts as a protecting group and directing group, ensuring the formation of the desired 4-hydroxy pyrimidine isomer.
-
Base (Sodium Ethoxide): A strong base is required to deprotonate the acetamidine hydrochloride in situ, generating the free amidine nucleophile. Sodium ethoxide in ethanol is ideal as it is compatible with the solvent and the ester functional groups (avoiding transesterification).
-
Solvent (Ethanol): Ethanol is an excellent solvent for the reactants and the sodium ethoxide base. Its boiling point allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Workup (Acidification): The reaction mixture is basic. Acidification with an acid like HCl is crucial to neutralize the excess base and protonate the pyrimidine product, causing it to precipitate from the solution as a solid, which simplifies isolation.
Workflow for EHMPC Synthesis
Caption: Workflow diagram for the synthesis of EHMPC.
Detailed Protocol: Synthesis of EHMPC
Materials:
-
Acetamidine hydrochloride (1.0 eq)
-
Diethyl 2-(ethoxymethylene)malonate (1.05 eq)
-
Sodium metal (1.1 eq) or 21% w/w Sodium ethoxide in ethanol
-
Absolute Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Prepare Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely. Alternatively, use a commercial solution of sodium ethoxide.
-
Add Amidine: Once the sodium ethoxide solution has cooled, add acetamidine hydrochloride (1.0 eq). Stir the resulting suspension for 15-20 minutes at room temperature.
-
Add Malonate Derivative: Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) dropwise to the suspension over 30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath.
-
Acidification: Slowly add concentrated HCl to the cold mixture to adjust the pH to approximately 3-4. A thick white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities. Dry the resulting white solid under vacuum to yield this compound.
Self-Validation:
-
Expected Yield: 75-85%.
-
Characterization: The product should be a white solid with a melting point of 191-194 °C.[5] Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application: From EHMPC to a Kinase Inhibitor Scaffold
The true power of EHMPC lies in its ability to be converted into more complex molecules. A critical transformation is the conversion of the 4-hydroxyl group into a leaving group, typically a chloride, which can then be displaced by various nucleophiles (e.g., amines) to build a library of potential kinase inhibitors.
Rationale and Causality
-
Step 1: Chlorination: The hydroxyl group at the C4 position is a poor leaving group. Reacting EHMPC with a strong chlorinating agent like phosphorus oxychloride (POCl₃) replaces the -OH with a -Cl. This is a standard and highly effective method for activating hydroxylated pyrimidines and pyridines for nucleophilic aromatic substitution (SₙAr). The resulting Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a highly reactive and valuable intermediate.
-
Step 2: Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitrogen atoms of the pyrimidine ring, combined with the carboxylate group, make the C4 position electron-deficient and highly susceptible to attack by nucleophiles. The chloride is an excellent leaving group, allowing for efficient displacement by a primary or secondary amine. This reaction is the key diversification step. By varying the amine (R-NH₂), researchers can introduce a wide range of chemical functionalities to probe the binding pocket of the target kinase.
Workflow for Scaffold Elaboration
Caption: Elaboration of EHMPC to a generic kinase inhibitor scaffold.
Detailed Protocol: Two-Step Scaffold Synthesis
Part A: Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Materials:
-
This compound (EHMPC) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and gas trap (to handle HCl fumes), add EHMPC (1.0 eq) to an excess of POCl₃ (5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.
-
Quenching (CAUTION): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto a large amount of crushed ice in a well-ventilated fume hood. POCl₃ reacts violently with water.
-
Neutralization: Once the quench is complete, neutralize the acidic aqueous layer by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly or purified further by flash chromatography.
Part B: Synthesis of Ethyl 4-(alkylamino)-2-methylpyrimidine-5-carboxylate
Materials:
-
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq)
-
Desired primary or secondary amine (e.g., aniline, benzylamine) (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)
-
Solvent such as Dioxane, Acetonitrile, or DMF
Procedure:
-
Reaction Setup: Dissolve the chloro-pyrimidine intermediate (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add Reagents: Add the amine (1.1-1.5 eq) followed by the base (DIPEA, 2.0 eq).
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate or DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final 4-amino-pyrimidine product.
Table 2: Representative Amines for Kinase Inhibitor Scaffolds
| Amine Input (R-NH₂) | Resulting R-Group at C4 | Rationale / Potential Target Interaction |
| Aniline | Phenylamino | Provides a flat, aromatic surface for π-stacking interactions. A common "hinge-binding" motif. |
| 3-aminopyridine | Pyridin-3-ylamino | Introduces a basic nitrogen for potential salt-bridge formation or additional H-bonding. |
| Benzylamine | Benzylamino | Introduces a flexible linker to an aromatic ring, allowing access to deeper pockets. |
| Morpholine | Morpholino | Introduces a polar, non-basic heterocycle to improve solubility and pharmacokinetic properties. |
Conclusion
This compound is a cost-effective and highly adaptable starting material for drug discovery campaigns. The protocols outlined here provide a reliable and scalable pathway to synthesize the core intermediate and subsequently diversify it into libraries of 4-amino-pyrimidine compounds. This scaffold is central to the design of numerous kinase inhibitors, and the synthetic flexibility demonstrated allows for fine-tuning of steric and electronic properties to achieve high potency and selectivity against specific kinase targets.
References
-
Title: Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms Source: MDPI URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
-
Title: Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates Source: ARKIVOC URL: [Link]
-
Title: Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach Source: MDPI URL: [Link]
-
Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: Royal Society of Chemistry URL: [Link]
-
Title: Kinases Home Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action Source: MDPI URL: [Link]
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- 2. ijpsr.com [ijpsr.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 4-HYDROXY-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 53135-24-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Application Note: Strategic N-Alkylation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Abstract
N-alkylated pyrimidine scaffolds are foundational components in medicinal chemistry, integral to a wide array of therapeutic agents due to their ability to mimic endogenous nucleic acids and engage in specific biological interactions.[1][2] This application note provides a comprehensive guide to the N-alkylation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a versatile intermediate in drug discovery. We present two robust protocols: a classical SN2 reaction using alkyl halides and a milder Mitsunobu reaction for alcohols. The guide emphasizes the critical aspects of regioselectivity, reaction mechanism, and experimental setup, offering field-proven insights to enable researchers, scientists, and drug development professionals to achieve efficient and selective synthesis of N1-alkylated pyrimidine derivatives.
Introduction: The Significance of N-Alkylated Pyrimidines
The pyrimidine ring is a privileged scaffold in drug design, with its nitrogen atoms and planar structure facilitating crucial hydrogen-bonding and π–π stacking interactions with biological targets.[1] The introduction of alkyl substituents onto the pyrimidine nitrogen atoms is a key strategy for modulating the molecule's pharmacokinetic and pharmacodynamic properties. This modification can enhance cell permeability, improve metabolic stability, and fine-tune the binding affinity to target enzymes or receptors. Consequently, N-alkylated pyrimidines are found in numerous FDA-approved drugs, including antiviral and anticancer agents.[1][3]
This compound is an excellent starting material for generating diverse libraries of N-substituted pyrimidines. However, its chemical nature presents a key challenge: regioselectivity.
The Critical Challenge: Tautomerism and Regioselectivity
The substrate, formally named this compound, exists in a tautomeric equilibrium with its more stable pyrimidone form: Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate .[4] This equilibrium is fundamental to understanding its reactivity. The proton can reside on the N1 nitrogen, the N3 nitrogen, or the C4 oxygen. Alkylation can therefore potentially occur at three positions: N1, N3, or O4.
Achieving selective N1-alkylation is paramount. The choice of reaction conditions—specifically the base, solvent, and alkylating strategy—directly influences the position of alkylation.[5][6] O-alkylation often occurs under conditions that favor the enolate form, while N-alkylation is promoted by conditions that favor the deprotonation of the ring nitrogen. Generally, N1 is the more common site for alkylation in related systems due to electronic and steric factors.
Figure 1: Tautomeric forms of the starting material. The pyrimidone forms are generally more stable and reactive for N-alkylation.
Protocol I: Classical N-Alkylation via SN2 with Alkyl Halides
This protocol is a robust and widely applicable method for introducing primary and secondary alkyl groups using corresponding alkyl halides. The mechanism involves the deprotonation of the pyrimidine nitrogen by a base to form a nucleophilic pyrimidonate anion, which then displaces the halide from the alkylating agent.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is crucial to prevent side reactions. Potassium carbonate (K2CO3) and Cesium carbonate (Cs2CO3) are excellent choices. Cs2CO3 is softer and more soluble, often leading to higher yields and milder reaction conditions.[7] Sodium hydride (NaH) can also be used but requires an anhydrous, aprotic solvent and more stringent handling procedures.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrimidonate anion, without interfering with the SN2 reaction.
-
Temperature: Reactions are typically run at room temperature to moderate heat (50-80 °C) to balance reaction rate with the prevention of side-product formation.
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide)
-
Potassium Carbonate (K2CO3), finely ground, or Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration). Add the base (K2CO3, 1.5 eq. or Cs2CO3, 1.2 eq.).
-
Addition of Alkylating Agent: Stir the suspension for 10-15 minutes at room temperature. Add the alkyl halide (1.1-1.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with Ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate, to yield the pure N-alkylated product.
Figure 2: General workflow for the SN2 N-alkylation protocol.
Protocol II: Mitsunobu N-Alkylation
The Mitsunobu reaction is a powerful method for N-alkylation that uses an alcohol as the alkyl source under mild, neutral conditions.[8][9] This is particularly useful for sensitive substrates or when using valuable, complex alcohols where conversion to a halide is undesirable. The reaction proceeds through the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., DEAD or DIAD).[10]
Causality Behind Experimental Choices:
-
Reagents: The classic Mitsunobu cocktail is PPh3 and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). DIAD is often preferred for its lower toxicity and the easier removal of its hydrazine byproduct.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are the solvents of choice as they are aprotic and effectively dissolve the reagents.
-
Order of Addition: The order of reagent addition is critical. The azodicarboxylate should be added slowly at a low temperature (0 °C) to a pre-mixed solution of the substrate, alcohol, and phosphine. This controlled addition minimizes the formation of unwanted side products.[10]
Materials and Reagents
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, syringe pump (optional)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and Triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF to dissolve the solids (approx. 0.1 M concentration).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Slow Addition: Add DIAD or DEAD (1.5 eq) dropwise via syringe over 30-60 minutes. A color change (typically to a yellow or orange hue) and formation of a white precipitate (triphenylphosphine oxide) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM.
-
Purification: The primary challenge in Mitsunobu workups is removing triphenylphosphine oxide and the hydrazine byproduct. Direct purification by column chromatography is often effective. In some cases, precipitating the byproducts by adding diethyl ether and filtering prior to chromatography can simplify purification.
Comparative Summary and Expected Results
The choice between the two protocols depends on the available alkylating agent and the sensitivity of the substrate.
| Parameter | Protocol I: SN2 with Alkyl Halide | Protocol II: Mitsunobu Reaction |
| Alkyl Source | Alkyl Halide (R-X) | Alcohol (R-OH) |
| Key Reagents | Base (K2CO3, Cs2CO3) | PPh3, DIAD/DEAD |
| Typical Solvent | DMF, Acetonitrile | THF, DCM |
| Temperature | Room Temp. to 80 °C | 0 °C to Room Temp. |
| Key Advantage | Simple reagents, scalable | Mild conditions, uses alcohols directly |
| Key Challenge | Potential for O-alkylation, requires heat | Difficult purification, byproduct removal |
| Expected Yield | 60-95% | 50-85% |
Product Characterization: Successful N1-alkylation can be confirmed by 1H NMR, where a new set of signals corresponding to the introduced alkyl group will appear, and the N1-H proton signal (typically a broad singlet) will disappear. Mass spectrometry will confirm the expected molecular weight of the product.
Troubleshooting
-
Low or No Conversion:
-
Protocol I: Ensure the base is finely powdered and the solvent is anhydrous. Consider using a more reactive halide (I > Br > Cl) or a stronger base/higher temperature.
-
Protocol II: Ensure all reagents and solvents are strictly anhydrous. Check the quality of the DIAD/DEAD, as it can degrade over time.
-
-
Mixture of N- and O-Alkylated Products:
-
Protocol I: This is a common issue. Using a softer base like Cs2CO3 and a less polar solvent can favor N-alkylation. Lowering the reaction temperature may also improve selectivity.[6]
-
-
Difficult Purification (Protocol II):
-
If triphenylphosphine oxide is problematic, using polymer-bound triphenylphosphine can allow for its removal by simple filtration.[11] Alternatively, specific workup procedures, such as precipitation from ether or hexane, can be employed.
-
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds in drug discovery. By understanding the underlying principles of tautomerism and regioselectivity, researchers can strategically choose between a classical SN2 approach with alkyl halides or a milder Mitsunobu protocol with alcohols. The detailed methodologies and insights provided in this note serve as a robust foundation for the successful and efficient synthesis of a diverse range of N1-substituted pyrimidine derivatives.
References
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- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. This compound | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals - [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate in the Synthesis of Sulfonylurea Herbicides
Introduction: The Central Role of the Pyrimidine Scaffold in Modern Agrochemicals
The pyrimidine ring system is a cornerstone in the development of a multitude of biologically active compounds, ranging from pharmaceuticals to advanced agrochemicals. Its prevalence is largely due to its ability to act as a versatile scaffold, allowing for precise functionalization to modulate biological activity, selectivity, and environmental persistence. Within the agrochemical sector, pyrimidine derivatives are critical building blocks for one of the most successful classes of herbicides: the sulfonylureas.
Sulfonylurea herbicides are renowned for their high efficacy at exceptionally low application rates, favorable toxicological profiles for mammals, and a specific mode of action. They function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in animals, which is the basis for their high selectivity and low mammalian toxicity.
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that serves as a key intermediate in the synthesis of potent sulfonylurea herbicides. Its structure contains multiple reaction sites that can be selectively modified to generate a diverse library of herbicidal compounds. This document provides a detailed technical guide on the application of this intermediate, outlining the strategic synthesis pathway, detailed experimental protocols, and the underlying chemical principles for researchers in pesticide synthesis and development.
Strategic Synthesis Pathway: From Intermediate to Active Herbicide
The synthetic route to a target sulfonylurea herbicide from this compound is a well-established, two-step process. This strategy is predicated on creating a reactive intermediate that can be efficiently coupled with the second key fragment, the aryl sulfonamide moiety.
-
Activation of the Pyrimidine Core: The 4-hydroxy group of the starting material is not a suitable leaving group for a direct nucleophilic substitution reaction to form the sulfonylurea bridge. Therefore, it must first be converted into a more reactive group. The standard and most effective method for this transformation is chlorination using phosphorus oxychloride (POCl₃), which converts the hydroxypyrimidine into the corresponding 4-chloropyrimidine. This intermediate is significantly more susceptible to nucleophilic attack.
-
Formation of the Sulfonylurea Bridge: The second step involves the coupling of the activated 4-chloropyrimidine intermediate with an appropriate aryl sulfonamide. This reaction forms the characteristic sulfonylurea linkage (-SO₂NHCONH-) that is essential for herbicidal activity. A common and efficient method is to react the 4-chloropyrimidine with a pre-formed aryl sulfonyl isocyanate. Alternatively, the coupling can be achieved by reacting the chloropyrimidine with the aryl sulfonamide in the presence of a coupling agent like phenyl chloroformate to form a carbamate intermediate, which then reacts with the pyrimidinamine.
The following diagram illustrates this strategic workflow:
Scale-up synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
An Application Note for the Scale-Up Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound, a key heterocyclic building block in pharmaceutical development. The synthesis is based on the classical cyclocondensation reaction between diethyl ethoxymethylenemalonate and acetamidine hydrochloride. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for kilogram-scale production, safety considerations, and process optimization strategies. The protocol is designed to be robust, reproducible, and self-validating, ensuring high yield and purity of the final product.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to mimic endogenous nucleic acids and interact with a wide array of biological targets.[1][2] These heterocyclic compounds are integral to the development of drugs for various conditions, including cancer, infectious diseases, and inflammatory disorders.[3][4] this compound is a valuable intermediate, providing a versatile scaffold for further chemical modification in the synthesis of complex pharmaceutical molecules.
The successful transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including maintaining reaction efficiency, ensuring product purity, and managing safety at scale. This document outlines a validated and efficient process for the multi-kilogram synthesis of this pyrimidine derivative, focusing on the causality behind each experimental step to provide a thorough understanding of the process.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a well-established cyclocondensation pathway. The core transformation involves the reaction of an amidine with a derivative of a 1,3-dicarbonyl compound, a common strategy for constructing the pyrimidine ring.[1]
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target pyrimidine.
Mechanistic Steps:
-
Base-Mediated Amidine Formation: The process begins with the preparation of sodium ethoxide, a strong base, in an ethanol solvent. Acetamidine hydrochloride, a salt, is neutralized by the sodium ethoxide to release the free acetamidine base. This step is crucial as the free amidine is the active nucleophile required for the reaction.
-
Nucleophilic Attack: The generated acetamidine attacks one of the carbonyl-conjugated carbons of diethyl ethoxymethylenemalonate (DEEM). DEEM is an excellent electrophile for this reaction due to the electron-withdrawing nature of the two ester groups and the ethoxy leaving group.
-
Cyclization: An intramolecular cyclization occurs as the second nitrogen atom of the amidine intermediate attacks the ester carbonyl group. This forms the six-membered dihydropyrimidine ring.
-
Aromatization and Tautomerization: The elimination of ethanol from the cyclized intermediate leads to the formation of the pyrimidine ring. The final product exists predominantly in the more stable 4-hydroxy tautomeric form rather than the 4-oxo form.
-
Precipitation: The reaction yields the sodium salt of the product. Upon acidification with a weak acid like acetic acid, the salt is protonated, causing the neutral, less soluble this compound to precipitate out of the aqueous solution.[5]
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~1.5 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay, with personnel wearing suitable personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Moles | Notes |
| Sodium Metal | 7440-23-5 | 22.99 | 248 g | 10.8 | Handle with extreme care under inert gas. |
| Absolute Ethanol | 64-17-5 | 46.07 | 11.5 L | - | Anhydrous grade (<0.2% water). |
| Acetamidine Hydrochloride | 124-42-5 | 94.54 | 510 g | 5.4 | Hygroscopic; store in a desiccator. |
| Diethyl Ethoxymethylenemalonate | 87-13-8 | 216.23 | 1232 g | 5.7 | Ensure high purity (>98%).[6][7][8] |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~350 mL | ~6.1 | For acidification to pH 5-6. |
| Deionized Water | 7732-18-5 | 18.02 | ~30 L | - | Used for work-up and washing. |
Equipment:
-
20 L glass-lined reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Heating/cooling mantle.
-
Large Buchner funnel or Nutsche filter-dryer.
-
Vacuum pump and vacuum oven.
-
pH meter or pH strips.
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution:
-
Charge the 20 L reactor with 9.7 L of absolute ethanol.
-
Establish an inert nitrogen atmosphere.
-
Carefully add the sodium metal (248 g) in small portions to control the exothermic reaction and hydrogen gas evolution. The temperature should be maintained below 60°C using a cooling bath.
-
Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.
-
-
Cyclocondensation Reaction:
-
To the sodium ethoxide solution, add acetamidine hydrochloride (510 g) and diethyl ethoxymethylenemalonate (1232 g).[5] The addition may be slightly exothermic; maintain the temperature below 30°C.
-
Stir the resulting mixture vigorously at room temperature for 50 minutes.
-
After the initial stirring period, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for an additional 50 minutes.[5]
-
Monitor the reaction progress using a suitable technique like TLC or LC-MS if desired.
-
-
Product Isolation and Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol, resulting in a viscous residue.[5]
-
Suspend the residue in 15 L of deionized water and stir until a homogenous suspension is formed.
-
Cool the suspension in an ice-water bath. Slowly add glacial acetic acid to acidify the mixture to a pH of 5-6.[5] A thick, white precipitate will form.
-
Continue stirring the suspension in the ice bath for at least 1.5 hours to ensure complete precipitation.[5]
-
Filter the solid product using a large Buchner funnel or a Nutsche filter.
-
Wash the filter cake thoroughly with cold deionized water (2 x 5 L) to remove residual salts and acetic acid.
-
Dry the product in a vacuum oven at 50°C until a constant weight is achieved.
-
Expected Results
| Parameter | Expected Value |
| Product Yield | 1.5 - 1.6 kg (85-90%) |
| Appearance | White to off-white solid |
| Melting Point | 191-194°C[9] |
| Purity (by HPLC) | >98% |
Process Safety and Optimization
Safety Considerations
-
Sodium Metal: Sodium is highly reactive and flammable. It reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Exothermic Reactions: The formation of sodium ethoxide is highly exothermic. Sodium must be added slowly and in small portions with adequate cooling to prevent the reaction from running away.
-
Reagent Handling: Acetamidine hydrochloride is hygroscopic. Diethyl ethoxymethylenemalonate and acetic acid can cause irritation. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
GHS Hazard Information (for Product): The final product is classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[10] All handling should be done in a well-ventilated area.
Optimization Insights
-
Moisture Control: The reaction is sensitive to moisture, which can consume the sodium ethoxide base and lead to lower yields. The use of absolute ethanol and dry reagents is critical for success.
-
Base Stoichiometry: At least two equivalents of the base are required: one to neutralize the acetamidine hydrochloride and one to facilitate the cyclocondensation. Using a slight excess can help drive the reaction to completion.
-
Acidification Control: The pH during precipitation must be carefully controlled. Over-acidification can lead to the hydrolysis of the ester group, while insufficient acidification will result in an incomplete precipitation of the product, lowering the yield.
-
Alternative "Green" Approaches: For future process development, exploring greener chemistry principles could be beneficial. This might include using catalytic methods or microwave-assisted synthesis, which can reduce reaction times and solvent usage.[11]
References
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- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Google Scholar.
- Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate - PMC - NIH.
- Synthesis of ethyl trans-4-hydroxy-2-(4-propylcyclohexyl)
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014-12-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- diethyl methylenemalonate - Organic Syntheses Procedure. Organic Syntheses.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021-08-16). Growing Science.
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. MDPI.
- Synthesis of Diethyl Ethoxymethylenemalon
- Process for preparing 4-hydroxypyrimidine - Google Patents.
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
- Preparation method of ethoxy diethyl methylene malonate - Google Patents.
- ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. Organic Syntheses.
- 4-hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester - Echemi. Echemi.
- Ethyl 4-Hydroxy-2-(methylthio)
- Acetamidine hydrochloride - Sciencemadness Wiki. (2023-12-28). Sciencemadness Wiki.
- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - NIH.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
- This compound | C8H10N2O3 | CID 293750 - PubChem. PubChem.
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- 5. prepchem.com [prepchem.com]
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- 11. ijpsr.com [ijpsr.com]
One-Pot Synthesis of Substituted Pyrimidines: Principles and Protocols
An Application Guide for Researchers
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active compounds and pharmaceuticals. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in the structure of DNA and RNA is paramount. Beyond this, synthetic pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular effects.[1][2][3] This broad utility has fueled a continuous demand for efficient, versatile, and sustainable methods for their synthesis.
The Biginelli Reaction: A Timeless Three-Component Condensation
First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains one of the most reliable methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] These DHPMs are not only valuable pharmaceutical scaffolds but also versatile intermediates for further functionalization.
Mechanistic Insight: The "Why" Behind the Reaction
The precise mechanism of the Biginelli reaction has been a subject of discussion, with several plausible pathways proposed. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[9][10][11]
-
Iminium Ion Formation (Rate-Limiting Step): The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This forms an N-acyliminium ion, a highly reactive electrophile. This step is generally considered the rate-limiting step of the overall transformation.[10]
-
Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization where a terminal amine attacks the ketone carbonyl group, followed by dehydration to yield the stable, six-membered dihydropyrimidine ring.[11]
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// Edges sub -> cat [label="Initiation", style=dashed]; cat -> int1 [label=" Rate-Limiting\n Condensation"]; int1 -> int2 [label=" Nucleophilic Addition\n of Ketoester Enol"]; int2 -> prod [label=" Cyclization &\n Dehydration"]; } caption: "Key stages of the Biginelli reaction mechanism."
Protocol 1: Classic Lewis Acid-Catalyzed Biginelli Synthesis
Lewis acids like Indium(III) chloride (InCl₃) or Ytterbium(III) triflate (Yb(OTf)₃) are highly effective catalysts, often providing higher yields and shorter reaction times compared to traditional Brønsted acids under solvent-free conditions.[9][11]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol
-
Urea or Thiourea: 15 mmol
-
Ytterbium(III) triflate (Yb(OTf)₃): 0.5 mmol (5 mol%)
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.5 mmol).
-
Heat the mixture at 100°C with stirring for 1-2 hours (monitor by TLC). The reaction is typically conducted without solvent.
-
After cooling to room temperature, add 20 mL of cold water and stir the mixture for 15 minutes.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Rationale for Choices:
-
Catalyst: Yb(OTf)₃ is a water-tolerant Lewis acid, making it robust and reusable. It efficiently activates the aldehyde carbonyl for nucleophilic attack by urea.[9]
-
Solvent-Free: Eliminating the solvent reduces waste and can accelerate the reaction by increasing reactant concentration.[9][11]
-
Excess Urea: A slight excess of urea helps to drive the equilibrium towards the formation of the N-acyliminium intermediate.
Enhancing One-Pot Syntheses with Alternative Energy Sources
To further align with green chemistry principles and improve reaction efficiency, microwave irradiation and ultrasound have been successfully employed. These techniques often lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[3][12][13]
Microwave-Assisted Synthesis: Speed and Efficiency
Microwave energy directly heats the polar reactants and intermediates in the mixture, leading to rapid and uniform heating that can accelerate reaction rates by orders of magnitude compared to conventional heating.[14][15][16]
Protocol 2: Microwave-Assisted Synthesis of Pyrano[2,3-d]pyrimidines
This protocol demonstrates a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, which are known for their antibacterial and antifungal activities.[12]
Materials:
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde): 1 mmol
-
Malononitrile or Methyl Cyanoacetate: 1 mmol
-
Thiobarbituric Acid: 1 mmol
-
Solvent: Water (5 mL)
Procedure:
-
In a 10 mL microwave reaction vessel, suspend the aromatic aldehyde (1 mmol), active methylene compound (1 mmol), and thiobarbituric acid (1 mmol) in 5 mL of water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100-120°C for 3-6 minutes.[12]
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Collect the solid product by filtration, wash thoroughly with water, and dry. The product is often pure enough without further purification.
Rationale for Choices:
-
Microwave Irradiation: This energy source drastically reduces the reaction time from several hours (under conventional heating) to just a few minutes, while often improving the yield.[12]
-
Water as Solvent: Water is an ideal "green" solvent. Its high dielectric constant makes it an excellent medium for absorbing microwave energy, contributing to the reaction's efficiency.
// Nodes start [label="Combine Reactants (A+B+C)\n& Catalyst in Vessel", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Apply Energy\n(Conventional Heat, MW, or US)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Reaction\n(e.g., TLC)", shape=parallelogram]; workup [label="Reaction Work-up\n(Cooling, Quenching, Filtration)"]; purify [label="Purification\n(Recrystallization or Chromatography)", shape=parallelogram]; characterize [label="Characterization\n(NMR, IR, MS, mp)", shape=parallelogram]; end [label="Pure Substituted\nPyrimidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> process; process -> monitor; monitor -> process [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; characterize -> end; } caption: "A typical workflow for one-pot pyrimidine synthesis."
Ultrasound-Assisted Synthesis: The Power of Cavitation
Ultrasonic irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating chemical reactions.[3][13]
Protocol 3: Ultrasound-Assisted Biginelli Reaction
This method improves upon the classic Biginelli reaction by using ultrasound to shorten reaction times and increase yields under solvent-free conditions.[13][17]
Materials:
-
Aromatic Aldehyde: 1 mmol
-
Ethyl Acetoacetate: 1 mmol
-
Urea or Thiourea: 1.5 mmol
-
Catalyst (e.g., Holmium Chloride, HoCl₃): 10 mol%
Procedure:
-
Grind the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and HoCl₃ (0.1 mmol) together in a mortar and pestle.
-
Transfer the mixture to an open flask and place it in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a frequency of 25-40 kHz at 50-60°C for 20-40 minutes.
-
Monitor the reaction by TLC. Upon completion, add cold water to the flask.
-
Collect the resulting solid by filtration and recrystallize from ethanol.
Rationale for Choices:
-
Ultrasound: The primary advantage is a significant reduction in reaction time compared to conventional heating, often from hours to minutes.[13][17]
-
Solvent-Free: As with other methods, this reduces environmental impact and simplifies the work-up procedure.[17]
-
Catalyst: Various Lewis acids or even milder catalysts like sulfamic acid (NH₂SO₃H) have proven effective under ultrasonic conditions.[18]
Advanced and Sustainable Multi-Component Strategies
Beyond the Biginelli reaction, innovative MCRs have been developed that offer access to highly substituted and structurally diverse pyrimidines.
Iridium-Catalyzed Synthesis from Alcohols
A novel and highly sustainable approach utilizes alcohols as building blocks, catalyzed by an Iridium-pincer complex. This reaction proceeds through a sequence of condensation and dehydrogenation steps to form the pyrimidine ring.[4][19]
Key Features:
-
Sustainability: Alcohols can be derived from biomass, making this a green synthetic route.[19]
-
High Atom Economy: The only byproducts are water and hydrogen gas.
-
Versatility: Allows for the regioselective synthesis of highly and unsymmetrically substituted pyrimidines from an amidine and up to three different alcohols.[4][19]
-
High Yields: This method has been shown to produce a wide range of pyrimidines in isolated yields of up to 93%.[4]
This cutting-edge protocol highlights the direction of modern organic synthesis, where efficiency and sustainability are paramount. The use of a specialized pincer complex catalyst is key to facilitating the dehydrogenation steps that ultimately lead to aromatization.[19]
Summary of Protocols and Conditions
| Protocol | Reaction Type | Key Reactants | Catalyst | Conditions | Typical Time | Advantages |
| 1 | Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Yb(OTf)₃ | 100°C, Solvent-free | 1-2 h | High yield, reusable catalyst, simple work-up.[9] |
| 2 | Pyrano-pyrimidine Synthesis | Aldehyde, Malononitrile, Thiobarbituric Acid | Catalyst-free | Microwave, 100-120°C, Water | 3-6 min | Extremely fast, green solvent, high purity.[12] |
| 3 | Biginelli Reaction | Aldehyde, β-Ketoester, Urea | HoCl₃ | Ultrasound, 50-60°C, Solvent-free | 20-40 min | Rapid, energy-efficient, improved yields.[13][17] |
| - | Dehydrogenative Coupling | Amidine, Alcohols (up to 3) | PN₅P-Ir-pincer complex | Thermal | 12-24 h | Highly sustainable, excellent regioselectivity.[4][19] |
Conclusion
One-pot synthesis protocols have revolutionized the construction of substituted pyrimidines, providing researchers in medicinal chemistry and drug development with powerful tools for rapid lead generation and optimization. From the venerable Biginelli reaction to modern catalytic systems, these methods prioritize efficiency, atom economy, and environmental responsibility. The strategic application of alternative energy sources like microwave and ultrasound further enhances these protocols, enabling the synthesis of complex heterocyclic scaffolds in minutes rather than hours. As the field continues to evolve, the development of even more versatile and sustainable one-pot strategies will undoubtedly accelerate the discovery of new pyrimidine-based therapeutics.
References
-
Bagley, M. C., et al. (2012). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. Available at: [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Abd El Latif, F. M., et al. (2002). Microwave-assisted reactions: Part 2† One-pot synthesis of pyrimido[1,2-a]pyrimidines. Green Chemistry. Available at: [Link]
-
Nguyen, T. K., et al. (2020). Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]
-
Dongre, R. S., et al. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Journal of Saudi Chemical Society. Available at: [Link]
-
Wikipedia. (2023). Biginelli reaction. Available at: [Link]
-
ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. Available at: [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. Available at: [Link]
-
Çetin, A., et al. (2022). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted imidazole derivatives and investigation of their biological activities. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. Available at: [Link]
-
MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. Available at: [Link]
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Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2016). One-pot synthesis of pyrimidines under solvent-free conditions. Research on Chemical Intermediates. Available at: [Link]
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Popa, C. I., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences. Available at: [Link]
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Kakaei, S., et al. (2015). Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst. International Journal of Chemical, Environmental & Biological Sciences. Available at: [Link]
-
Khazaei, A., et al. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Synthesis. Available at: [Link]
-
ResearchGate. (2015). Ultrasound assisted one-pot synthesis of dihydropyrimidinones using Holmium chloride as catalyst. Available at: [Link]
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available at: [Link]
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Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. Available at: [Link]
-
Tu, S., et al. (2007). Convenient one-pot synthesis of multisubstituted tetrahydropyrimidines via catalyst-free multicomponent reactions. Organic Letters. Available at: [Link]
-
Dey, S., Chakraborty, K., & Ghosh, P. (2024). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. Asian Journal of Applied Chemistry Research. Available at: [Link]
-
ResearchGate. (2021). Publications with the terms "ultrasound", "pyrimidine", and "synthesis". Available at: [Link]
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Sahu, P. K., et al. (2018). Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. ACS Omega. Available at: [Link]
-
ResearchGate. (2011). An Efficient Four‐Component, One‐Pot Synthesis of Poly‐Substituted Pyrimidines in Water. Available at: [Link]
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RSC Publishing. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Available at: [Link]
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ResearchGate. (2016). One-pot synthesis of pyrimidines under solvent-free conditions. Available at: [Link]
-
Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Available at: [Link]
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Wang, L., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Available at: [Link]
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Groll, K., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]
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El-Sayed, N. N. E., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[4][14][15]Triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]
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Bagley, M. C., et al. (2012). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Uson, B. I., et al. (1995). Synthesis of Pyrimidines from p-Dicarbonyl Compounds and Cyanogen: a Metal-catalysed One-pot Process. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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The Versatile Pyrimidine: Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate as a Strategic Building Block in Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives stand out as "privileged scaffolds"—core structures that frequently appear in biologically active compounds. Their prevalence in pharmaceuticals stems from their ability to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. Among the vast family of pyrimidine-based synthons, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate emerges as a particularly versatile and strategic building block. Its multifunctionality, featuring a reactive hydroxyl group, a modifiable ester, and the inherent reactivity of the pyrimidine core, provides chemists with multiple avenues for structural elaboration and the synthesis of complex molecular architectures.
This comprehensive guide delves into the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for its transformation into a variety of valuable chemical entities. We will explore the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
Core Properties and Reactivity Profile
This compound (EHMPC) possesses a unique arrangement of functional groups that dictate its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 191-194 °C | [2] |
The key reactive sites of EHMPC are:
-
The 4-Hydroxyl Group: This group exhibits tautomerism, existing in equilibrium with its keto form (a pyrimidone). It can be alkylated to form ethers or converted into a better leaving group, such as a chloride, to facilitate nucleophilic substitution.
-
The 5-Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other transformations.
-
The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly after activation of the 4-position. The ring can also be functionalized through electrophilic substitution under certain conditions.
The following sections will provide detailed protocols for leveraging these reactive sites in organic synthesis.
Application I: Activation of the Pyrimidine Core via Chlorination
A common and critical transformation of EHMPC is the conversion of the 4-hydroxyl group into a 4-chloro substituent. This dramatically enhances the reactivity of the C4 position towards nucleophilic substitution, opening the door to a vast array of derivatives.
Protocol 1: Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
This protocol is based on established methods for the chlorination of hydroxypyrimidines, which are key intermediates in the synthesis of kinase inhibitors and other bioactive molecules.
Principle: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the pyrimidine to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloropyrimidine.
Workflow Diagram:
Figure 1: Workflow for the synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.
Materials:
-
This compound (EHMPC)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq). A small amount of N,N-dimethylaniline (0.1 eq) can be added to catalyze the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.
Application II: Derivatization of the 4-Position via Nucleophilic Aromatic Substitution
With the 4-chloro derivative in hand, a plethora of nucleophiles can be introduced at this position. This is a cornerstone for building molecular diversity and is frequently employed in the synthesis of biologically active compounds.
Protocol 2: Synthesis of Ethyl 4-alkoxy-2-methylpyrimidine-5-carboxylates (Williamson Ether Synthesis)
Principle: The Williamson ether synthesis is a classic and reliable method for forming ethers.[3] In this case, an alkoxide, generated by deprotonating an alcohol with a strong base, acts as a nucleophile and displaces the chloride at the C4 position of the pyrimidine ring.
Workflow Diagram:
Figure 2: Workflow for the O-alkylation of the 4-chloropyrimidine derivative.
Materials:
-
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
-
An alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by the careful addition of a saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ether.
Application III: Modification of the Ester Functionality
The ethyl ester at the C5 position provides another handle for synthetic manipulation, most commonly through its conversion to an amide.
Protocol 3: Two-Step Synthesis of 4-Hydroxy-2-methylpyrimidine-5-carboxamides
This protocol involves the initial hydrolysis of the ester to the carboxylic acid, followed by amide coupling.
Principle: The ester is first saponified using a base like lithium hydroxide or sodium hydroxide to yield the corresponding carboxylate salt, which is then acidified to give the carboxylic acid. The resulting carboxylic acid is then coupled with an amine using a standard peptide coupling reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]
Workflow Diagram:
Figure 3: Two-step workflow for the synthesis of pyrimidine-5-carboxamides from EHMPC.
Materials:
-
This compound (EHMPC)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
An amine (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Hydrolysis of the Ester
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (1.5-2.0 eq) to the solution and stir at room temperature for 12-24 hours, or until TLC analysis shows the disappearance of the starting material.
-
Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-hydroxy-2-methylpyrimidine-5-carboxylic acid.
Step 2: Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve the 4-hydroxy-2-methylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Application IV: Synthesis of Fused Heterocyclic Systems
EHMPC is an excellent precursor for the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry. One such example is the synthesis of thieno[2,3-d]pyrimidines.
Protocol 4: Synthesis of Ethyl 4-amino-2-methylthieno[2,3-d]pyrimidine-6-carboxylate (Conceptual Pathway)
This protocol outlines a plausible route to a thieno[2,3-d]pyrimidine scaffold, leveraging the reactivity of the 4-chloro intermediate.
Principle: The synthesis begins with the previously described 4-chloropyrimidine. A nucleophilic substitution with sodium hydrosulfide would yield the corresponding 4-thiopyrimidine. Subsequent reaction with an α-halo ester, such as ethyl bromoacetate, followed by intramolecular cyclization would lead to the fused thieno[2,3-d]pyrimidine system.
Workflow Diagram:
Figure 4: A conceptual pathway for the synthesis of a thieno[2,3-d]pyrimidine derivative.
This conceptual pathway illustrates how the initial functionalization of EHMPC can lead to the construction of more complex heterocyclic systems. The specific reaction conditions for each step would need to be optimized, but the overall strategy is well-precedented in the synthesis of related thienopyrimidines.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a powerful and versatile building block in organic synthesis. Its readily accessible functional groups provide a platform for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthon. By understanding the underlying principles of its reactivity, chemists can rationally design and execute synthetic routes to novel and complex molecules with a high degree of control and efficiency.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link][3]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
ChemMole. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 43(24), 4606-4616.
-
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
Sources
- 1. This compound | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C-5 Position of Pyrimidine Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-5 Functionalized Pyrimidines
The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including nucleobases, therapeutic agents, and agrochemicals.[1] Its strategic functionalization is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the various positions on the pyrimidine ring, the C-5 position holds particular significance. Modification at this site can profoundly influence the molecule's interaction with biological targets, offering a powerful tool for structure-activity relationship (SAR) studies and the development of novel therapeutics.[1] This guide provides an in-depth exploration of the key synthetic strategies for the functionalization of the C-5 position of pyrimidine rings, complete with detailed protocols, mechanistic insights, and comparative data to empower researchers in their quest for new and improved chemical entities.
I. Halogenation of the C-5 Position: A Gateway to Further Functionalization
The introduction of a halogen atom at the C-5 position of a pyrimidine ring is a common and highly effective strategy to prepare versatile intermediates for subsequent cross-coupling reactions. The electron-rich nature of the pyrimidine ring facilitates electrophilic halogenation at the C-5 position.
A. Mechanistic Considerations
Electrophilic halogenation of pyrimidines proceeds through a classic aromatic substitution mechanism. A halogenating agent, often activated by a Lewis or Brønsted acid, generates a potent electrophile that is attacked by the π-system of the pyrimidine ring. This attack preferentially occurs at the electron-rich C-5 position, leading to the formation of a resonance-stabilized cationic intermediate (a σ-complex). Subsequent deprotonation at the C-5 position restores the aromaticity of the ring and yields the 5-halopyrimidine product.
Caption: Generalized workflow for electrophilic halogenation at the C-5 position.
B. Protocol 1: Bromination of Uridine Derivatives using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)
This protocol describes an efficient method for the bromination of uridine derivatives at the C-5 position using DBH, a stable and easy-to-handle brominating agent.
Materials:
-
Protected or unprotected uridine derivative (e.g., 2′,3′,5′-tri-O-acetyluridine)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH)
-
Aprotic solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or Dimethylformamide (DMF))
-
Lewis acid (optional, e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of the uridine derivative (1.0 mmol) in the chosen aprotic solvent (10 mL), add DBH (0.55 to 1.1 equivalents).
-
For less reactive substrates or to enhance the reaction rate, a Lewis acid such as TMSOTf (0.55 equivalents) can be added.
-
Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to 28 hours depending on the substrate and conditions.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous sodium thiosulfate solution to quench any remaining DBH, followed by extraction with an organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Data Summary: Bromination of Uridine Derivatives with DBH
| Entry | Substrate | Solvent | DBH (equiv.) | Lewis Acid (equiv.) | Time (h) | Yield (%) |
| 1 | 2′,3′,5′-tri-O-acetyluridine | CH₂Cl₂ | 1.1 | - | 28 | 95 |
| 2 | 2′,3′,5′-tri-O-acetyluridine | CH₂Cl₂ | 0.75 | TMSOTf (0.75) | 8 | 94 |
| 3 | 5′-O-(tert-butyldimethylsilyl)-2′,3′-O-isopropylideneuridine | DMF | 0.55 | - | 0.5 | 98 |
Data adapted from a study on the bromination of nucleosides.
II. C-5 Lithiation and Electrophilic Quench
Direct deprotonation of the C-5 position of pyrimidines using a strong base, followed by quenching with an electrophile, offers a powerful method for the introduction of a wide range of substituents.
A. Mechanistic Rationale
The C-5 proton of certain pyrimidine derivatives can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a highly reactive 5-lithiopyrimidine intermediate. The regioselectivity of this deprotonation is often directed by coordinating groups on the pyrimidine ring or on a protecting group. This organolithium species can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, iodine) to form a new carbon-carbon or carbon-heteroatom bond at the C-5 position.
Caption: General workflow for C-5 lithiation and electrophilic quench.
B. Protocol 2: Directed C-6 Lithiation and Aldehyde Addition to a Pyrrolopyrimidine
While this protocol demonstrates C-6 lithiation on a related pyrrolopyrimidine scaffold, the principles are directly applicable to the C-5 lithiation of pyrimidines with appropriate directing groups.
Materials:
-
Protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2 M solution in THF/n-hexane/ethylbenzene, 1.6 equiv)
-
Aldehyde or ketone (1.2 equiv)
-
Bis(2-dimethylaminoethyl)ether (optional additive)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the protected pyrrolopyrimidine (1.83 mmol) in dry THF (4 mL) in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LDA solution (1.6 equiv) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 60 minutes) to ensure complete lithiation.
-
Add a solution of the aldehyde or ketone (1.2 equiv) in dry THF (2 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 60 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (0.5 mL) and allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
This protocol is adapted from a procedure for the directed lithiation of a pyrrolopyrimidine.[2]
III. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the C-5 functionalization of pyrimidines, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. A 5-halopyrimidine is a common starting material for these transformations.
A. The General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving a Pd(0) active species.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
B. Suzuki-Miyaura Coupling: C-C Bond Formation with Organoborons
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between a 5-halopyrimidine and an organoboron reagent (e.g., a boronic acid or ester).
Protocol 3: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol %), Pd(dppf)Cl₂ (3-5 mol %))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄ (2.0-3.0 equiv))
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask or sealed tube, combine 5-bromopyrimidine, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the vessel and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data: Catalyst Systems for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
| Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | General Efficacy |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 100 | Good |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene / H₂O | 100 | High |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O | 80-100 | Good |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | Dioxane | 80-100 | Good |
Data compiled from various sources on the coupling of halopyrimidines.[3]
C. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a 5-halopyrimidine and a terminal alkyne, providing access to valuable alkynylpyrimidine derivatives. This reaction is typically co-catalyzed by palladium and copper(I).
Protocol 4: Sonogashira Coupling of 5-Iodouridine with a Terminal Alkyne
Materials:
-
5-Iodouridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol %), PdCl₂(PPh₃)₂ (3-5 mol %))
-
Copper(I) iodide (CuI) (5-10 mol %)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv))
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 5-iodouridine derivative, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
D. Heck Reaction: Synthesis of Alkenylpyrimidines
The Heck reaction facilitates the coupling of a 5-halopyrimidine with an alkene to introduce an alkenyl group at the C-5 position.
Protocol 5: Heck Reaction of a 5-Halopyrimidine with an Alkene
Materials:
-
5-Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)
-
Ligand (optional, e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a reaction vessel, combine the 5-halopyrimidine, the palladium catalyst, and the ligand (if used).
-
Add the solvent, the alkene, and the base.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
IV. Conclusion and Future Outlook
The functionalization of the C-5 position of pyrimidine rings is a vibrant and continually evolving field of synthetic chemistry. The methods outlined in this guide—halogenation, lithiation, and palladium-catalyzed cross-coupling reactions—represent the cornerstone strategies for accessing a diverse array of C-5 substituted pyrimidines. A thorough understanding of the underlying mechanisms and the practical nuances of these protocols is essential for researchers aiming to design and synthesize novel pyrimidine-based molecules with tailored properties. As the demand for new therapeutics and functional materials continues to grow, the development of even more efficient, selective, and sustainable methods for pyrimidine functionalization will undoubtedly remain a key area of research.
References
-
Kozak, W., et al. (2018). Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [Link]
-
Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. [Link]
-
Karlsson, J., et al. (2019). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 24(18), 3349. [Link]
-
Karlsson, J., et al. (2019). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 24(18), 3349. [Link]
-
Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Introduction: The Need for Efficient Pyrimidine Synthesis
Pyrimidine scaffolds are fundamental heterocyclic structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, in particular, is a valuable building block for the synthesis of more complex molecules.[3][4] Traditional methods for its synthesis often involve prolonged reaction times, high temperatures, and significant energy consumption, which can lead to lower yields and the formation of byproducts.[5][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[7][8] By utilizing microwave irradiation, this method facilitates rapid, uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[5][9] Key advantages of MAOS include significantly reduced reaction times (from hours to minutes), improved chemical yields, enhanced product purity, and lower energy consumption, making it an environmentally sustainable and economically viable alternative to conventional heating.[5][8][10]
This application note provides a detailed, field-proven protocol for the one-pot synthesis of this compound, leveraging the power of microwave chemistry. We will delve into the causality behind the procedural choices, present a step-by-step methodology, and discuss the underlying reaction mechanism.
The Scientific Rationale: Why Microwave Irradiation Excels
The efficiency of microwave synthesis stems from its unique heating mechanism. Microwaves directly couple with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat volumetrically and uniformly.[9] This avoids the localized overheating common with conventional oil baths, where heat is transferred slowly from the vessel walls inward.
For the synthesis of our target pyrimidine, this rapid, controlled heating provides the activation energy necessary for the cyclocondensation reaction to proceed efficiently. The polar transition states involved in the chemical transformation are stabilized by the microwave field, further accelerating the reaction rate.[10] This allows the synthesis to be completed in a fraction of the time required by conventional methods, often with superior results.[1][11]
Experimental Protocol: A Validated Step-by-Step Guide
This protocol details a reliable one-pot synthesis via the condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate and acetamidine hydrochloride.
Materials & Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | ≥97% | Standard Vendor | 3788-94-1 |
| Acetamidine hydrochloride | 98% | Standard Vendor | 124-42-5 |
| Sodium Ethoxide (NaOEt) | 97% | Standard Vendor | 141-52-6 |
| Ethanol (EtOH), Anhydrous | ≥99.5% | Standard Vendor | 64-17-5 |
| Diethyl Ether, Anhydrous | ≥99% | Standard Vendor | 60-29-7 |
| Acetic Acid, Glacial | ≥99.7% | Standard Vendor | 64-19-7 |
| Dedicated Microwave Synthesis Reactor | - | e.g., Biotage, CEM | - |
| 20 mL Microwave Process Vial & Stir Bar | - | Vendor-specific | - |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave reactions in sealed vessels generate high pressure and should only be performed in dedicated reactors with proper safety features.[12]
Synthesis Workflow
The overall workflow is a streamlined process designed for efficiency and reproducibility.
Caption: High-level workflow for microwave-assisted pyrimidine synthesis.
Step-by-Step Procedure
-
Reagent Preparation:
-
To a dedicated 20 mL microwave process vial equipped with a magnetic stir bar, add anhydrous ethanol (8 mL).
-
Carefully add sodium ethoxide (0.75 g, 11.0 mmol, 1.1 equiv). Stir until fully dissolved.
-
Add acetamidine hydrochloride (0.95 g, 10.0 mmol, 1.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Finally, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.86 g, 10.0 mmol, 1.0 equiv) dropwise to the stirring suspension.
-
-
Microwave Irradiation:
-
Securely seal the vial with a Teflon septum cap.[12]
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (Ramp time: 2 min)
-
Hold Time: 10 minutes
-
Power: Dynamic (automatic power modulation to maintain temperature)
-
Stirring: High
-
-
Initiate the microwave program. The instrument will monitor temperature and pressure in real-time.
-
-
Work-up and Isolation:
-
After the program is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system before removing it from the reactor.[12]
-
Carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a beaker containing 50 mL of cold water.
-
Neutralize the solution by slowly adding glacial acetic acid dropwise until the pH is approximately 6-7. A precipitate will form.
-
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 15 mL) followed by a small amount of cold diethyl ether (10 mL) to aid in drying.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol-water mixture to yield a fine crystalline solid.
-
Dry the purified product under vacuum at 50 °C overnight.
-
Reaction Mechanism
The synthesis proceeds via a well-established cyclocondensation pathway. The process begins with the formation of an enolate, followed by nucleophilic attack and subsequent cyclization and aromatization to form the stable pyrimidine ring.
Caption: Simplified reaction mechanism for pyrimidine ring formation.
Results and Discussion: A Comparative Advantage
The microwave-assisted protocol demonstrates a significant improvement over traditional heating methods. The reaction goes to completion in minutes rather than hours, with yields typically exceeding 85%.
Table 1: Comparison of Synthesis Methods
| Parameter | Microwave-Assisted Method | Conventional Heating |
| Solvent | Ethanol | Ethanol |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Temperature | 120 °C | 78 °C (Reflux) |
| Reaction Time | 10 minutes | 6-8 hours |
| Pressure | ~5-10 bar (Sealed Vessel) | Atmospheric |
| Typical Yield | >85% | 60-70% |
| Energy Input | Low | High |
| Product Purity (Crude) | High | Moderate (more byproducts) |
The enhanced performance is a direct result of the efficient and uniform energy transfer provided by microwave irradiation, which minimizes thermal decomposition and side reactions, leading to a cleaner product profile and higher yield.[5]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase hold time in 2-minute increments. Ensure reagents are anhydrous, as water can interfere with the base. |
| Loss during work-up. | Ensure pH is accurately neutralized to ~6-7 for maximum precipitation. Ensure wash solvents are cold. | |
| Reaction does not start | Insufficient heating. | Ensure the solvent (ethanol) is polar enough for microwave absorption. Check microwave power settings. |
| Product is discolored | Impurities or side reactions. | Ensure high-purity starting materials. Purify via recrystallization or column chromatography if necessary. |
Conclusion
This application note details a robust, rapid, and high-yield microwave-assisted method for synthesizing this compound. By replacing conventional heating with microwave irradiation, this protocol aligns with the principles of green chemistry, offering substantial savings in time and energy while improving reaction outcomes.[8][10] This method is highly recommended for researchers in medicinal chemistry and drug development seeking to streamline the production of key heterocyclic intermediates.
References
- Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Google Search URL
- Title: Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives Source: Bentham Science Publishers URL
- Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: Patsnap Eureka URL
- Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL
- Title: Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives Source: Bentham Science Publisher URL
- Title: Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity Source: PMC - PubMed Central URL
- Title: Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents Source: Folia Medica URL
- Title: Microwave assisted green organic synthesis Source: Google Search URL
- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PMC URL
- Title: Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids Source: ACS Combinatorial Science - ACS Publications URL
- Title: Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate Source: PMC - NIH URL
- Title: 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester Source: SCBT URL
- Title: Organic Syntheses Procedure Source: Organic Syntheses URL
- Title: Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy Source: SciSpace URL
- Title: A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)
-
Title: this compound Source: PubChem URL: [Link]
- Title: Process for preparing 4-hydroxypyrimidine Source: Google Patents URL
Sources
- 1. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 2. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. Microwave assisted green organic synthesis [wisdomlib.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.
Introduction to the Synthesis
The most reliable and widely employed method for synthesizing this compound is the base-catalyzed cyclocondensation reaction between an amidine salt, typically Acetamidine hydrochloride , and Diethyl ethoxymethylenemalonate (DEEMM) . This reaction, a variation of the classic pyrimidine synthesis, is efficient but highly sensitive to reaction conditions. The general reaction scheme is presented below.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.
FAQ 1: Why is my reaction yield consistently low?
Answer: Low yield is the most frequently reported issue and can be attributed to several critical factors, often related to reagent quality and reaction environment.
-
Causality: The core of this synthesis involves the in situ formation of free acetamidine from its hydrochloride salt by a base (e.g., sodium ethoxide). The free amidine is a potent nucleophile, but it is also unstable and susceptible to hydrolysis. Likewise, the electrophile, DEEMM, can degrade in the presence of water. Any moisture in the reaction will consume the base and hydrolyze the starting materials, halting the reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: This is the single most critical factor.[1][2]
-
Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under an inert atmosphere (nitrogen or argon).
-
Use freshly distilled, anhydrous solvents. Anhydrous ethanol is the standard solvent for this reaction.
-
Handle hygroscopic reagents like acetamidine hydrochloride and sodium ethoxide in a glovebox or under a positive pressure of inert gas.
-
-
Verify Reagent Quality:
-
Acetamidine Hydrochloride: This reagent can degrade over time. Use a freshly opened bottle or purify older stock if its quality is uncertain. Impurities can inhibit the reaction.
-
Sodium Ethoxide (NaOEt): NaOEt is extremely sensitive to moisture and will decompose to sodium hydroxide and ethanol, reducing its effectiveness as a non-nucleophilic base. It is often preferable to prepare it fresh by reacting clean sodium metal with anhydrous ethanol or to use a high-quality commercial solution.[2]
-
-
Optimize Stoichiometry: While a 1:1 molar ratio of acetamidine to DEEMM is theoretically required, a slight excess of the amidine (e.g., 1.1 equivalents) can sometimes compensate for minor degradation and drive the reaction to completion.
-
FAQ 2: The reaction stalls and I observe unreacted starting materials via TLC. What should I do?
Answer: An incomplete reaction, even under anhydrous conditions, typically points to issues with the base, temperature, or reaction time.
-
Causality: The base serves two purposes: to deprotonate the acetamidine hydrochloride, generating the free amidine, and to catalyze the subsequent cyclization. Insufficient or inactive base will result in a low concentration of the nucleophilic free amidine. Sub-optimal temperature may not provide the necessary activation energy for the final cyclization and elimination steps.
-
Troubleshooting Protocol:
-
Base Addition and Potency:
-
Ensure at least one full equivalent of a strong, non-nucleophilic base is used. Sodium ethoxide is ideal as it does not introduce competing nucleophiles.
-
Add the acetamidine hydrochloride and DEEMM to the solvent first, then add the solution of sodium ethoxide in ethanol dropwise. This ensures the DEEMM is present to react as soon as the free amidine is formed.
-
-
Reaction Temperature and Time:
-
The reaction typically requires heating to reflux in ethanol (approx. 78°C) to proceed at a reasonable rate.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, extending the reflux time (e.g., from 4 hours to 8-12 hours) may be necessary. A common eluent system for TLC is ethyl acetate/hexane (e.g., 1:1 ratio).
-
-
Table 1: Optimization of Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Pitfall |
| Base | 1.0 - 1.1 eq. Sodium Ethoxide | Increase to 1.2 eq. to ensure complete deprotonation of amidine salt. Freshly prepared NaOEt is superior. | Excess base can promote side reactions or complicate workup. |
| Solvent | Anhydrous Ethanol | Ensure moisture content is <0.05%. Other anhydrous alcohols like n-butanol can be used to achieve higher reflux temperatures. | Protic solvents are necessary; aprotic solvents are generally less effective. |
| Temperature | Reflux (~78°C in EtOH) | Increasing temperature (e.g., switching to n-butanol, reflux ~118°C) can accelerate slow reactions. | Higher temperatures may increase byproduct formation. Monitor by TLC. |
| Reaction Time | 4 - 8 hours | Monitor by TLC. If starting material remains, extend reflux time up to 24 hours. | Prolonged heating can lead to degradation of product or starting materials. |
| Reagent Purity | >98% | Use freshly opened reagents. DEEMM can be distilled under vacuum if purity is suspect. | Impurities, especially water, are highly detrimental to the yield. |
FAQ 3: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?
Answer: Purification challenges often arise from incomplete reactions or side reactions. The most common impurities are unreacted starting materials or partially cyclized intermediates.
-
Causality:
-
Unreacted DEEMM: DEEMM is a relatively high-boiling point liquid and can be difficult to remove completely by evaporation, leading to an oily product.
-
Incomplete Cyclization: The reaction can stall after the initial nucleophilic attack but before the final ring-closure and elimination of ethanol. This results in a linear, uncyclized intermediate that can be difficult to separate from the final product.
-
Hydrolysis of DEEMM: If moisture is present, DEEMM can hydrolyze back to diethyl malonate and other byproducts.
-
-
Troubleshooting and Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the basic solution with an acid (e.g., 1M HCl or acetic acid) to a pH of ~6-7. This will precipitate the product, while unreacted amidine salt and sodium salts remain in solution.
-
Recrystallization: This is the most effective method for purifying the crude solid.
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallization.[4] The product should be highly soluble in hot ethanol and sparingly soluble in cold ethanol. Other potential solvents include isopropanol or acetonitrile.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.[5] Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Reaction Mechanism & Workflow Visualization
Understanding the process flow is key to effective troubleshooting. The following diagrams illustrate the reaction mechanism and a logical workflow for the synthesis and troubleshooting.
Reaction Mechanism
Caption: Reaction mechanism for pyrimidine synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol provides a reliable baseline for achieving a good yield of this compound.
Materials:
-
Acetamidine hydrochloride (≥98%)
-
Diethyl ethoxymethylenemalonate (DEEMM) (≥98%)
-
Sodium metal or a commercial 21 wt% solution of sodium ethoxide in ethanol
-
Anhydrous Ethanol (200 proof, <0.05% water)
-
Hydrochloric Acid (1M)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel), dried thoroughly.
Procedure:
-
Preparation of Sodium Ethoxide Solution (if not using commercial): Under a strict inert atmosphere (N₂ or Ar), add clean sodium metal (1.0 eq) in small pieces to anhydrous ethanol at 0°C. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, add acetamidine hydrochloride (1.1 eq) and anhydrous ethanol. Stir the suspension.
-
Addition of Reagents: Add diethyl ethoxymethylenemalonate (1.0 eq) to the flask via syringe.
-
Initiation: Slowly add the sodium ethoxide solution (1.1 eq) from the dropping funnel to the stirred reaction mixture over 30 minutes. The mixture may become thick.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction's completion by TLC (e.g., 1:1 Ethyl Acetate:Hexane).
-
Work-up and Isolation:
-
Cool the reaction flask to room temperature in an ice bath.
-
Slowly add 1M HCl with vigorous stirring until the pH of the solution is approximately 6-7. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol.
-
-
Purification:
-
Transfer the crude solid to a flask and add a minimal volume of ethanol.
-
Heat the mixture to boiling to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath for at least one hour.
-
Collect the purified white crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
-
Characterization:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR: Confirm the structure. Expected ¹H NMR signals include peaks for the ethyl ester (triplet and quartet), the methyl group on the pyrimidine ring (singlet), and the pyrimidine proton (singlet).[1][2]
-
FT-IR: Look for characteristic peaks for the hydroxyl group (broad), carbonyls (ester and pyrimidone), and C=N/C=C bonds.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
-
PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]
- Miller, G. W., & Rose, F. L. (1962). The chemistry of heterocyclic compounds, The Pyrimidines. J. Chem. Soc., 5642.
-
PrepChem. (n.d.). Synthesis of 2-[4-[(2-ethoxy-1,2-dioxoethyl)amino]phenyl]-4-hydroxy-5-pyrimidine carboxylic acid imidazolide. [Link]
- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]
-
Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353. [Link]
-
Tkachova, V. P., et al. (2012). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). ETHYL ETHOXYMETHYLENEMALONATE. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]
Sources
Technical Support Center: Purification of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound?
A1: The choice of solvent is paramount. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystal formation and purification.[1][3] For pyrimidine derivatives, which are often polar, a thoughtful approach to solvent selection is crucial.[4]
Q2: What are some good starting solvents to screen for the recrystallization of this compound?
A2: Given the polar nature of the pyrimidine ring and the presence of hydroxyl and ester functional groups, polar protic and aprotic solvents are excellent starting points.[5] A good rule of thumb is to match the polarity of the solvent with the compound.[6] Consider screening the following:
-
Alcohols (e.g., Ethanol, Methanol): Often a good choice for moderately polar compounds.
-
Water: Can be effective, especially in a mixed solvent system, due to its high polarity.[7]
-
Ethyl Acetate: Its ester group may offer good solubility characteristics.[7]
-
Acetone: A versatile polar aprotic solvent.
-
Solvent Mixtures (e.g., Ethanol/Water, Acetone/Hexane): A mixed solvent system provides the flexibility to fine-tune the solvent's solvating power.[3] This is particularly useful if the compound is too soluble in one solvent and poorly soluble in another.
Q3: My compound is not dissolving, even in a hot solvent. What should I do?
A3: If this compound fails to dissolve, you can incrementally add more solvent. However, be cautious not to add an excessive amount, as this will lead to a low yield.[8] If the compound remains insoluble, the chosen solvent is likely unsuitable. You will need to select a more polar solvent or a different solvent system in which your compound exhibits higher solubility at elevated temperatures.[5]
Q4: No crystals are forming after cooling the solution. What are the next steps?
A4: This common issue often indicates that the solution is not supersaturated.[2] Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for further crystal formation.[8][9]
-
Solvent Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the compound.[10] Then, allow it to cool again.
-
Anti-Solvent Addition: If using a single solvent, you can try adding an "anti-solvent" – a solvent in which the compound is insoluble but is miscible with the crystallization solvent.[4] Add the anti-solvent dropwise until the solution becomes slightly cloudy, then gently heat until it becomes clear again before allowing it to cool slowly.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound and provides systematic solutions.
| Problem | Possible Causes | Solutions |
| Oiling Out | The compound separates as a liquid (oil) instead of solid crystals. | High Impurity Level: Significant impurities can depress the melting point of the mixture. Consider a pre-purification step like column chromatography.[5] Solution Too Concentrated: The solution is becoming supersaturated at a temperature above the compound's melting point. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Inappropriate Solvent: The solvent's boiling point may be too high. Choose a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[5] |
| Poor Crystal Quality | The resulting crystals are very fine, needle-like, or appear amorphous. | Rapid Cooling: Cooling the solution too quickly promotes rapid precipitation instead of controlled crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][5] Agitation During Cooling: Disturbing the solution during the initial stages of crystal formation can lead to the formation of many small nuclei. Allow the solution to cool without agitation.[5] |
| Colored Impurities in Crystals | The purified crystals have a noticeable color. | Co-crystallization of Impurities: The colored impurities have similar solubility profiles to the desired compound. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] |
| Low Yield | The amount of recovered crystalline product is significantly lower than expected. | Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.[8][10] Premature Crystallization: The compound crystallizes during hot filtration. Pre-heat your filtration apparatus (funnel and receiving flask) to prevent this. Incomplete Crystallization: The solution was not cooled sufficiently. After cooling to room temperature, place the flask in an ice bath to maximize crystal recovery.[4] |
Experimental Workflow & Protocol
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Detailed Step-by-Step Protocol
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.[1]
-
Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating.[1]
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals upon cooling.[3]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath).
-
Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent to maximize the yield.[8]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration.
-
Pre-heat a funnel and a clean receiving flask.
-
Pour the hot solution through a fluted filter paper in the pre-heated funnel. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[8]
-
-
Drying:
-
Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.
-
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic routes. Instead of a generic overview, we will directly address the common pitfalls and unexpected outcomes that can arise during the synthesis of these vital heterocyclic scaffolds. Our approach is rooted in mechanistic understanding to empower you not just to solve the immediate problem, but to proactively design more robust synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured as a series of common problems encountered in the laboratory. Each answer provides a diagnosis of the potential causes, explains the underlying chemical principles, and offers a clear, actionable troubleshooting plan.
Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted starting materials. What are the primary causes and how can I improve conversion?
A1: Diagnosis & Troubleshooting Low Conversion
Low conversion is a frequent issue that can often be traced back to suboptimal reaction kinetics or catalyst inefficiency. Before suspecting complex side reactions, it's crucial to ensure the fundamental reaction parameters are correctly optimized.
Causality Explained:
The formation of the pyrimidine ring, for instance in the widely used Biginelli reaction, involves a series of equilibrium steps, including the formation of an N-acyliminium ion intermediate. The overall forward rate of the reaction is highly dependent on effective catalysis to lower the activation energy of these steps, as well as on conditions that favor the desired product over the starting materials.[1][2]
Troubleshooting Protocol:
-
Evaluate Catalyst Activity:
-
Catalyst Choice: The catalyst is a critical component. While classic Biginelli reactions use Brønsted acids (e.g., HCl), these can sometimes promote side reactions. Consider screening Lewis acids (e.g., FeCl₃, ZnCl₂, InBr₃) or organocatalysts, which may offer milder conditions and improved yields.[1][3]
-
Catalyst Loading: Ensure the catalyst loading is optimal. Too little may result in sluggish or incomplete reactions, while too much can sometimes promote unwanted pathways. If you are using a reusable catalyst, verify its activity has not diminished through repeated use.[4]
-
Purity: Catalyst deactivation can occur due to impurities in the starting materials or solvent.
-
-
Optimize Reaction Conditions:
-
Temperature: Many pyrimidine syntheses are temperature-sensitive. A moderate increase in temperature can often overcome the activation barrier. However, excessive heat can lead to the decomposition of reactants (like urea into ammonia) or products.[2][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.[4]
-
Reaction Time: Insufficient reaction time is a common cause of low conversion. Continue to monitor the reaction by TLC until the limiting reagent is consumed. Conversely, excessively long reaction times can lead to product degradation.[2]
-
Solvent: The solvent's polarity can dramatically affect reaction rates and reactant solubility. Polar solvents are generally preferred for reactions like the Biginelli.[1] If reactants or intermediates are precipitating out of solution, consider a different solvent system.[1] Some modern protocols have found success under solvent-free conditions, which can be an effective alternative.[2][3]
-
-
Verify Reagent Quality:
-
Purity: Use high-purity starting materials. Impurities can act as catalyst poisons or participate in their own side reactions.[1][5] For instance, aldehydes prone to oxidation should be purified or freshly distilled before use.
-
Stoichiometry: While a 1:1:1 stoichiometry is typical for a three-component reaction, a slight excess (1.2-1.5 equivalents) of one component, often the urea or amidine, can sometimes drive the reaction to completion.[3]
-
Caption: A systematic workflow for diagnosing and resolving low reaction conversion.
Q2: My Biginelli reaction is producing a bright yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?
A2: The Hantzsch Dihydropyridine Side Reaction
This is a classic and well-documented issue in Biginelli chemistry. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5]
Causality Explained:
The Biginelli reaction competes directly with the Hantzsch pyridine synthesis. The Hantzsch pathway is favored when two equivalents of the β-ketoester react with one equivalent of the aldehyde and one equivalent of ammonia. The critical source of ammonia is often the thermal decomposition of urea at elevated temperatures.[4][5] This creates a parallel reaction pathway that consumes your starting materials to produce the undesired DHP.
Caption: The competition between the desired Biginelli and undesired Hantzsch pathways.
Troubleshooting Protocol:
-
Control Reaction Temperature: This is the most critical parameter. The Hantzsch reaction is often favored at higher temperatures that promote urea decomposition.[5] Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[4]
-
Modify Order of Addition: In some cases, adding the urea component last to the reaction mixture can minimize its exposure to prolonged heating, thereby reducing its decomposition into ammonia.[4][5]
-
Select an Appropriate Catalyst: The choice of Lewis or Brønsted acid can influence the selectivity between the two pathways. Some catalysts may preferentially activate the iminium ion formation for the Biginelli reaction over the enamine intermediates of the Hantzsch pathway.[4]
-
Use Thiourea: If the desired product is a dihydropyrimidinethione, using thiourea instead of urea can sometimes mitigate this side reaction, as it may have different decomposition properties under the reaction conditions.
| Parameter | Condition | Predominant Product | Rationale |
| Temperature | Lower (e.g., 50-80 °C) | Biginelli (DHPM) | Minimizes thermal decomposition of urea to ammonia.[5] |
| Higher (e.g., >100 °C) | Hantzsch (DHP) | Promotes urea decomposition, favoring the Hantzsch pathway.[4] | |
| Reactant | Urea | DHPM or DHP | Can decompose to ammonia, the nitrogen source for the Hantzsch reaction.[5] |
| Thiourea | DHPM-thione | Often less prone to the specific decomposition leading to the Hantzsch side reaction. |
Q3: My crude product is very difficult to purify, and NMR/MS analysis suggests the presence of N-acylurea byproducts. How do I confirm and prevent their formation?
A3: Identifying and Preventing N-Acylurea Formation
N-acylureas are common byproducts in the Biginelli reaction that can co-precipitate with the desired dihydropyrimidinone (DHPM) product, making purification by simple recrystallization challenging.[5]
Causality Explained:
This side product arises from a competing reaction between the β-ketoester and urea (or thiourea). Instead of the full three-component condensation, a simple acylation of urea by the ketoester can occur, leading to the formation of an N-acylurea. This pathway does not involve the aldehyde.
Troubleshooting Protocol:
-
Confirmation:
-
NMR Spectroscopy: N-acylureas have characteristic signals in both ¹H and ¹³C NMR. Look for signals corresponding to the intact ketoester backbone coupled with urea-like NH protons.
-
Mass Spectrometry (MS): The molecular weight of the N-acylurea will correspond to the sum of the β-ketoester and urea, minus a molecule of alcohol (from the ester). This will be a distinct mass from your desired product.
-
-
Prevention and Purification:
-
Control Stoichiometry: Carefully controlling the reactant ratios is key. Ensure you are not using a large excess of the β-ketoester.
-
Catalyst Selection: The choice of catalyst can influence the relative rates of the desired condensation versus the acylation side reaction.[5]
-
Purification: While challenging, purification is often achievable.
-
Recrystallization: A carefully chosen solvent system for recrystallization can often effectively separate the DHPM product from the N-acylurea impurity.[5][6] Multiple recrystallizations may be necessary.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating products with different polarities.[6] A solvent system should be developed using TLC to achieve good separation between the product and the side product.[6]
-
-
Q4: I am attempting a Pinner pyrimidine synthesis and obtaining a complex mixture of byproducts with a low yield of the desired pyrimidine. What are the likely side reactions?
A4: Common Pitfalls in the Pinner Synthesis
The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method but requires careful control to avoid several potential side reactions.[7]
Causality Explained & Troubleshooting:
-
Hydrolysis of Amidine:
-
Cause: Amidines, especially as free bases or hydrochloride salts, can be hygroscopic and susceptible to hydrolysis, particularly in the presence of moisture.[4] This consumes one of your key starting materials.
-
Solution: Use freshly prepared or purified amidine hydrochloride. Ensure strictly anhydrous (dry) reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][8]
-
-
Self-Condensation of the 1,3-Dicarbonyl:
-
Cause: Under basic conditions, the 1,3-dicarbonyl compound can enolize and undergo self-condensation (e.g., a Claisen or Knoevenagel-type reaction) instead of reacting with the amidine.
-
Solution: The choice and stoichiometry of the base are critical.[4] A base like sodium ethoxide is commonly used to deprotonate the amidine hydrochloride in situ, but a large excess can promote self-condensation. Careful, slow addition of the base or using a milder base like potassium carbonate can minimize this side reaction.
-
-
Incomplete Cyclization:
-
Cause: The initial condensation may occur, but the final ring-closing (cyclization) and dehydration step may be slow or incomplete. This can be due to steric hindrance or insufficient activation.[4]
-
Solution:
-
This method is suitable for monitoring the progress of many pyrimidine syntheses and identifying the presence of side products.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 5% B, linear increase to 95% B over 15 min. Hold for 5 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or other relevant wavelength) |
| Sample Prep | Dilute a small aliquot of the reaction mixture in the initial mobile phase.[1] |
References
- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Zrenner, E., St-Laurent, G., et al. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025).
- Wikipedia. (n.d.). Pyrimidine metabolism.
- PharmaXChange.info. (n.d.).
- Tariq, M., et al. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- ResearchGate. (n.d.).
- MDPI. (2023).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Growing Science. (2021).
- Science.gov. (n.d.).
- BenchChem. (2025).
- RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines.
Sources
Technical Support Center: Optimization of Reaction Conditions for Biginelli Condensation
A specialized resource for researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the Biginelli condensation, a vital multicomponent reaction for synthesizing dihydropyrimidinones (DHPMs) and their derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1]
Understanding the Biginelli Reaction: A Quick Overview
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot synthesis involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][3][4] While elegant in its simplicity, the reaction's success is highly dependent on carefully optimized conditions. The generally accepted mechanism proceeds through an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[4][5][6]
Reaction Mechanism Workflow
Sources
Technical Support Center: Purification of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Welcome to the technical support guide for the purification of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this critical pyrimidine intermediate. Achieving high purity is paramount to ensure the validity of downstream experimental data and the safety and efficacy of final pharmaceutical compounds.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges and offers detailed, field-proven protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter after the initial synthesis of your crude product.
Q1: My crude product is an off-white or yellowish solid with multiple spots on the Thin Layer Chromatography (TLC) plate. Where do I begin?
Answer: A discolored crude product with multiple TLC spots indicates the presence of unreacted starting materials, reagents, and various side-products. The most efficient first step for bulk purification is recrystallization . This technique is cost-effective and leverages differences in solubility between your target compound and impurities at different temperatures[1]. The goal is to dissolve the crude material in a minimum amount of a hot solvent and allow it to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solvent (mother liquor).
For this compound, which is a moderately polar molecule, a good starting point for solvent screening would be polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethyl acetate/hexane.
Q2: I've performed a recrystallization, but my product is still yellow, and the melting point is broad. What's the next step?
Answer: A persistent yellow or brownish tint often suggests the presence of highly conjugated, polymeric, or colored byproducts that may have similar solubility profiles to your product. There are two primary strategies to address this:
-
Activated Carbon Treatment During Recrystallization: Activated carbon has a high surface area and can effectively adsorb colored impurities.
-
Causality: The porous structure of activated carbon traps large, flat, chromophoric molecules through van der Waals forces.
-
Protocol: During the recrystallization process, after your crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (typically 1-2% w/w of your crude compound). Keep the solution hot and stir or swirl for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, then allow the clear filtrate to cool and crystallize as usual. Caution: Adding carbon to a boiling solution can cause it to boil over violently. Always cool the solution slightly from its boiling point before adding carbon.
-
-
Flash Column Chromatography: If carbon treatment is ineffective or if you suspect impurities with polarities very close to your product, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system)[1][2].
Q3: My TLC shows an impurity spot very close to my product spot (low ΔRf). How can I improve separation using column chromatography?
Answer: Poor separation on TLC indicates that the impurities have a polarity very similar to your target compound, making purification challenging. To improve separation (increase the ΔRf) during column chromatography, you must optimize the solvent system (mobile phase).
-
Principle of Optimization: The goal is to find a solvent system where the Rf of your target compound is approximately 0.2-0.4[1]. This provides a good balance between separation and elution time.
-
Strategy:
-
Decrease Eluent Polarity: If your spots are running too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.
-
Use a Different Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. For instance, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. The different solvent interactions with the compounds and the silica gel can alter the elution order and improve separation[1].
-
Fine-Tuning: Add a small amount (0.5-1%) of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds to the eluent. This can sharpen peaks and reduce tailing on the silica gel. Given the hydroxy-pyrimidine core, your compound has acidic protons, so a neutral or slightly acidic system is often best.
-
General FAQs and Protocols
This section provides detailed methodologies for the key purification techniques discussed.
Q4: How do I select the ideal solvent for recrystallization?
Answer: The ideal recrystallization solvent should meet the following criteria:
-
It should dissolve the compound completely when hot (at or near its boiling point).
-
It should dissolve the compound poorly, or not at all, when cold (at room temperature or in an ice bath).
-
It should dissolve the impurities well at all temperatures or not at all.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
A systematic approach involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Polarity | Suitability for this compound | Comments |
|---|---|---|---|
| Water | High | Poor: Likely insoluble at room temp, may have some solubility when hot. | Can be used as an anti-solvent in a two-solvent system. |
| Ethanol | Medium-High | Good Candidate: Likely soluble when hot, less soluble when cold. | A common choice for pyrimidine derivatives[2]. |
| Ethyl Acetate | Medium | Good Candidate: Often shows good solubility differential with temperature. | Can be paired with a non-polar solvent like hexane. |
| Acetone | Medium | Good Candidate: Similar properties to ethanol but more volatile[2]. | |
| Dichloromethane | Low-Medium | Poor: Likely too soluble even at room temperature. | More suitable as a chromatography solvent. |
| Hexane/Heptane | Low | Poor: Compound is likely insoluble even when hot. | Excellent choice as an anti-solvent (the "poor" solvent)[2]. |
Q5: Can you provide a step-by-step protocol for recrystallization?
Answer: Certainly. Below is a general protocol for a single-solvent recrystallization.
Experimental Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely at the boiling point. Do not add excess solvent.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (or if you've used activated carbon), perform a hot filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities[1].
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. Characterize the final product by melting point and an appropriate spectroscopic method (e.g., NMR).
Q6: How do I develop a mobile phase for flash column chromatography?
Answer: Mobile phase development is done empirically using TLC. The goal is to find a solvent mixture that provides good separation and an optimal Rf for your target compound.
Table 2: Example TLC & Column Chromatography Solvent Systems
| Solvent System (Mobile Phase) | Ratio (v/v) | Expected Rf of Target Compound | Comments |
|---|---|---|---|
| Ethyl Acetate / Hexane | 30:70 to 50:50 | 0.2 - 0.4 | A standard system for compounds of moderate polarity. Adjust ratio as needed[1][2]. |
| Dichloromethane / Methanol | 98:2 to 95:5 | 0.2 - 0.4 | A more polar system, useful if the compound does not move in EtOAc/Hexane[1]. |
Experimental Protocol 2: Flash Column Chromatography
-
Select Solvent System: Using TLC, determine the optimal mobile phase that gives a target Rf of ~0.3.
-
Prepare the Column: Pack a chromatography column with silica gel, either as a dry powder or as a slurry with the mobile phase. Ensure the packed bed is free of cracks or air bubbles[2].
-
Load the Sample: Dissolve the crude compound in a minimum amount of the mobile phase or a strong, volatile solvent like dichloromethane. Alternatively, adsorb the compound onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the column[2].
-
Elution: Gently add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution. Collect the eluent in fractions[2].
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound[2].
Visual Workflow Guides
The following diagrams illustrate the decision-making process and experimental setup for purification.
Caption: Decision workflow for purifying crude product.
Caption: Diagram of a flash column chromatography setup.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- Manetti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
Sources
Stability issues of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate in solution
Welcome to the technical support center for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their utility is intrinsically linked to their physicochemical properties, with stability being a critical parameter for reliable experimental outcomes and viable drug development.[1] This guide offers practical, experience-driven advice to help you navigate the challenges you might encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by a combination of pH, temperature, light, and the choice of solvent. Like many ester-containing pyrimidine derivatives, it is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Elevated temperatures can accelerate this degradation. Exposure to UV light may also induce photochemical degradation pathways. The solvent system is critical; protic solvents, especially in the presence of nucleophiles, can participate in solvolysis reactions.
Q2: I'm observing a gradual decrease in the concentration of my stock solution over time. What could be the cause?
A gradual decrease in concentration is a classic sign of degradation. The most probable cause is hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This is often accelerated by:
-
pH: If your solvent is not buffered or is at a pH outside the optimal stability range (typically near neutral).
-
Water Content: The presence of even trace amounts of water in organic solvents can lead to hydrolysis over time.
-
Temperature: Storing stock solutions at room temperature instead of recommended refrigerated or frozen conditions will increase the rate of degradation.[3]
Q3: My solution has changed color. Is this an indication of degradation?
While not definitive on its own, a change in color is a strong indicator of a chemical change, which could be degradation. The formation of degradation products can sometimes lead to chromophores that absorb light differently than the parent compound. If you observe a color change, it is crucial to analytically assess the purity of your solution using techniques like HPLC or LC-MS.
Q4: What are the recommended storage conditions for a stock solution of this compound?
For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.[3]
-
Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or DMF.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.[3]
-
Atmosphere: For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C (long-term) | Minimizes rates of all chemical degradation pathways. |
| Solvent | Anhydrous DMSO or DMF | Aprotic nature prevents solvolysis; good solubilizing power. |
| Light Exposure | Protect from light (amber vials) | Prevents potential photochemical degradation.[3] |
| Atmosphere | Inert gas (optional) | Prevents oxidation. |
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific stability issues you may encounter during your experiments.
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Detailed Protocol: Time-Course Stability Study in Aqueous Buffer
-
Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Dilution: Dilute the stock solution into your final assay buffer (e.g., PBS, pH 7.4) to the working concentration.
-
Incubation: Incubate the solution at the assay temperature (e.g., 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
Analysis: Analyze the samples by a validated HPLC method to determine the percentage of the parent compound remaining. A loss of >10% over the experiment's duration is generally considered significant.
Issue 2: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
Possible Cause: Poor aqueous solubility of the compound.
Troubleshooting Steps:
-
Assess Solubility: The issue may not be stability, but rather poor solubility. Pyrimidine derivatives can have limited aqueous solubility, which is a critical factor for bioavailability and assay reliability.[1]
-
Modify Dilution Protocol:
-
Decrease the final concentration of the compound.
-
Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for the assay. Be mindful of solvent toxicity in cell-based assays.
-
Use a solubility-enhancing excipient, such as cyclodextrins, if appropriate for your application.
-
-
Perform a Kinetic Solubility Assay: This will help you determine the maximum concentration achievable when diluting from a DMSO stock into your aqueous buffer.
Issue 3: Appearance of a new peak in HPLC chromatogram during analysis.
Possible Cause: Formation of a degradation product.
Identification and Mitigation Workflow:
Caption: Workflow for identifying and mitigating degradation products.
Explanation of the Primary Degradation Pathway: Ester Hydrolysis
The most common degradation pathway for this compound in solution is the hydrolysis of the ethyl ester to form 4-hydroxy-2-methylpyrimidine-5-carboxylic acid. This reaction is catalyzed by both acid and base.
-
Mechanism: The carbonyl carbon of the ester is susceptible to nucleophilic attack by water or hydroxide ions.
-
Mass Spectrometry Signature: In LC-MS analysis, the hydrolyzed product will have a molecular weight that is 28.03 Da lower than the parent compound (loss of C₂H₄). This provides a definitive way to identify this common degradant.
By understanding these potential stability issues and employing the systematic troubleshooting approaches outlined above, researchers can ensure the integrity of their experimental results and make informed decisions in their research and development endeavors.
III. References
-
4-ETHYL-6-HYDROXY-2-METHYLPYRIMIDINE-5-CARBONITRILE Safety Data Sheets(SDS). lookchem. Available from: [Link]
-
This compound | C8H10N2O3 | CID 293750 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. International Journal of Pharmaceutical and Phytopharmacological Research. 2023-05-30. Available from: [Link]
-
[Chemical complex behavior of pyrimidine derivatives. XI. Stability constants of some purine and pyrimidine-copper complexes] - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Authorea. Available from: [Link]
-
Ethyl 4-hydroxy-methyl-2-methyl-pyridine-5-carboxyl-ate - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
This compound - PubChemLite. PubChemLite. Available from: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology. 2025-08-10. Available from: [Link]
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - MDPI. MDPI. Available from: [Link]
-
WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. Google Patents. Available from:
-
(PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates - ResearchGate. ResearchGate. 2025-08-07. Available from: [Link]
Sources
Technical Support Center: Enhancing Pyrimidine Carboxylate Solubility for Biological Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrimidine carboxylates in biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to obtain reliable and reproducible experimental results.
Troubleshooting Common Solubility Issues with Pyrimidine Carboxylates
This section is designed to address specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My pyrimidine carboxylate compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening and how can I fix it?
A1: This phenomenon, often called "crashing out," is a frequent challenge when a compound that is stable in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1] This can lead to inaccurate results by lowering the effective concentration of your compound in the assay.[2]
Immediate Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay well is kept low, ideally below 0.5%, to minimize solvent effects on the biological system and reduce the chances of precipitation.[3][4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your compound in the assay buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Increase Mixing Energy: Gentle vortexing or sonication during the dilution process can provide the necessary energy to overcome the initial precipitation barrier. However, be cautious with sensitive biological reagents.
Q2: I've tried simple dilution adjustments, but my compound still precipitates. What are the next steps?
A2: If basic procedural changes are insufficient, you'll need to modify the formulation or the buffer itself. The choice of method will depend on the specific properties of your pyrimidine carboxylate and the constraints of your biological assay.
Formulation and Buffer Modification Strategies:
-
Co-solvents: The addition of a water-miscible solvent, or co-solvent, can increase the solubility of your compound.[5][6] Common co-solvents include polyethylene glycol (PEG), ethanol, and glycerin.[1] It's crucial to test the tolerance of your assay to the chosen co-solvent.
-
pH Adjustment: Since your compound is a pyrimidine carboxylate, its solubility is likely pH-dependent. The carboxylate group is ionizable, and altering the pH of your buffer can significantly increase solubility.[6] For a carboxylic acid, increasing the pH above its pKa will deprotonate the acid, forming a more soluble salt.[7]
-
Use of Solubilizers: Excipients like cyclodextrins can be highly effective. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative known for its high water solubility and low toxicity.[1]
Experimental Protocols for Enhancing Solubility
Here we provide detailed, step-by-step methodologies for the key techniques discussed above.
Protocol 1: Co-Solvent Titration for Solubility Enhancement
Objective: To determine the optimal concentration of a co-solvent that increases compound solubility without significantly impacting the biological assay.
Materials:
-
Pyrimidine carboxylate stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer
-
Co-solvents (e.g., PEG-400, Ethanol, Propylene Glycol)
-
96-well microplate
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Prepare Co-solvent/Buffer Mixtures: Create a series of assay buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Compound Dilution: Add a small volume of your concentrated compound stock to each co-solvent/buffer mixture to achieve the desired final assay concentration.
-
Equilibration and Observation: Mix well and allow the plate to equilibrate at the assay temperature for 15-30 minutes.
-
Visual and Instrumental Assessment: Visually inspect each well for signs of precipitation. For a quantitative measure, read the absorbance at a high wavelength (e.g., 600-650 nm) to assess turbidity.
-
Assay Compatibility Check: Run a control experiment to ensure that the determined optimal co-solvent concentration does not interfere with your assay's performance (e.g., enzyme activity, cell viability).
Protocol 2: pH Profile for Solubility Optimization
Objective: To identify the optimal pH for maximizing the solubility of a pyrimidine carboxylate.
Materials:
-
Pyrimidine carboxylate compound
-
A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
DMSO
-
Filtration device (e.g., 0.22 µm syringe filter)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of the solid pyrimidine carboxylate to vials containing each of the different pH buffers.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution in a suitable solvent and determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
Data Analysis: Plot the measured solubility against the pH of the buffer to determine the pH at which solubility is maximized.
Mandatory Visualizations
Caption: The effect of pH on the solubility of carboxylic acids.
Frequently Asked Questions (FAQs)
Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?
A3: While it can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is commonly used in cell-based assays to minimize cytotoxicity. [3][4]It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay.
Q4: Can I warm the buffer to help dissolve my compound?
A4: Gently warming the buffer can be an effective way to increase the solubility of some compounds. [13]However, you must consider the thermal stability of your pyrimidine carboxylate and any biological components of your assay, such as proteins or cells.
Q5: Are there any long-term storage considerations for my compound in DMSO?
A5: Yes, long-term storage in DMSO can present challenges. Some compounds may degrade over time, and repeated freeze-thaw cycles can lead to precipitation, especially if the DMSO has absorbed atmospheric water. [14][15]It is advisable to store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed containers to minimize these issues. [16]
Data Summary Table
| Method | Principle | Advantages | Considerations |
| Co-solvency | Increases the polarity of the solvent mixture. | Simple to implement; effective for many compounds. | Potential for co-solvent to interfere with the assay; requires assay-specific validation. |
| pH Adjustment | Ionizes the carboxylate group to a more soluble form. | Highly effective for ionizable compounds; based on fundamental chemical principles. | The required pH may not be compatible with the biological assay; buffer capacity is important. |
| Cyclodextrins | Encapsulates the hydrophobic compound within its core. | High solubilizing capacity; generally low toxicity. | Can sometimes interact with assay components; cost may be a factor. |
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
- Kozik, V., et al. (2018). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 807-816.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
- Baluja, S., Bhatt, M. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1025-1031.
- BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- Nielsen, G. D., & Vinggaard, A. M. (2008). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 22(7), 1703–1710.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
- MedchemExpress. (n.d.). Co-solvents.
- Waghmare, A. S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 036–047.
- Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1–11.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 14. researchgate.net [researchgate.net]
- 15. ziath.com [ziath.com]
- 16. gmpplastic.com [gmpplastic.com]
Preventing dimer formation in pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and often frustrating challenge in pyrimidine synthesis: the formation of unwanted dimers and other side products. My goal is to provide not just protocols, but the underlying chemical logic to empower you to solve problems in your own syntheses. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the issues you may be encountering at the bench.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
This is a classic issue in the Biginelli condensation. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea, especially at elevated temperatures.[1] This reaction pathway directly competes with your desired Biginelli reaction.
Mechanism of Hantzsch Dihydropyridine Formation:
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[2][3] The mechanism proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the other equivalent of the β-ketoester and the aldehyde. A subsequent Michael addition and cyclization yields the dihydropyridine.[2]
Troubleshooting Flowchart: Biginelli vs. Hantzsch Pathway
Caption: Troubleshooting Hantzsch byproduct formation.
Prevention Strategies:
-
Temperature Control: Since high temperatures promote urea decomposition, lowering the reaction temperature can significantly reduce the formation of the Hantzsch byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. While strong Brønsted acids can be effective, certain Lewis acids may better promote the desired reaction. Ytterbium triflate (Yb(OTf)3) has been shown to be an effective catalyst that can increase yields of the desired dihydropyrimidinone under solvent-free conditions.
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
Q2: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
N-acylureas are another common byproduct in the Biginelli reaction, arising from a competing reaction between the β-ketoester and urea.[1]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in 1H and 13C NMR spectroscopy and by mass spectrometry.[1]
-
Reaction Conditions: Careful control over the stoichiometry of the reactants is crucial. Using a slight excess of urea (1.2-1.5 equivalents) can sometimes improve yields of the desired product without significantly increasing N-acylurea formation. The choice of catalyst can also suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]
Q3: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions like self-condensation. What are the critical parameters to control?
The Pinner synthesis, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester salt (a Pinner salt), is highly sensitive to reaction conditions.[4][5] Common side reactions include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][4]
Key Parameters to Control in Pinner Synthesis:
| Parameter | Importance & Rationale | Troubleshooting Action |
| Anhydrous Conditions | The Pinner salt intermediate is highly susceptible to hydrolysis. Water will lead to the formation of esters as byproducts.[1] | Thoroughly dry all glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature Control | Pinner salts can be thermally unstable and may decompose or rearrange into N-alkyl amides at higher temperatures. | Maintain low temperatures, especially during the formation of the Pinner salt. |
| Purity of Reagents | Impurities in the nitrile, alcohol, or amidine can lead to unwanted side reactions. Amidines are often hygroscopic and can hydrolyze over time.[4] | Use freshly prepared or purified amidine hydrochloride.[1] Ensure the nitrile and alcohol are of high purity. |
| Catalyst | Incomplete cyclization can occur due to insufficient activation of the carbonyl group. | The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[4] |
Q4: I am observing dimer formation in my Gewald synthesis of thienopyrimidines. What is the likely mechanism and how can it be prevented?
The Gewald reaction is a multi-component reaction to synthesize 2-aminothiophenes, which are often precursors to thienopyrimidines.[6][7][8] Dimerization can occur, particularly in the redesigned Gewald procedure, through a base-promoted Michael addition followed by a Thorpe cyclization of an α,β-unsaturated nitrile intermediate.[9]
Prevention Strategies for Gewald Dimerization:
-
Stoichiometric Control: Precise control over the stoichiometry of the reactants is critical to minimize the self-condensation of intermediates.
-
Reaction Conditions: The choice of base and solvent can significantly influence the reaction pathway. Experimenting with milder bases or different solvent systems may be necessary.
-
Slow Addition: Slow, controlled addition of one of the reactants can help to keep its concentration low and disfavor dimerization.
-
Inert Atmosphere: For reactions involving thiolates, which can be prone to oxidative dimerization, conducting the reaction under a nitrogen or argon atmosphere is recommended.[10]
Experimental Protocols
Optimized Biginelli Reaction to Minimize Hantzsch Byproduct
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.[1]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Lewis acid catalyst (e.g., Yb(OTf)3, 1-5 mol%)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and the Lewis acid catalyst.
-
Stir the mixture at a controlled temperature of 60°C.
-
Add the urea (1.5 mmol) portion-wise over 10-15 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Data Presentation
Table 1: Comparison of Catalysts in a Model Biginelli Reaction
| Catalyst | Yield (%) of DHPM | Reaction Time (h) | Reference |
| Uncatalyzed | 20-40 | 18 | [Traditional] |
| HCl (Brønsted Acid) | 40-60 | 12-18 | [Traditional] |
| Yb(OTf)3 (Lewis Acid) | >90 | 2-4 | Ma, Y. et al. (2000) |
| InBr3 (Lewis Acid) | 45 | 7 | A new multi-component condensation... (2018)[11][12] |
| Molecular Iodine | >80 | 12 | Efficient synthesis of dihydropyrimidinones... (2014) |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at or near room temperature, unless otherwise specified.
Characterization of Byproducts
Identifying Hantzsch Dihydropyridine Byproducts:
-
Appearance: Often yellow and highly fluorescent under UV light.
-
NMR Spectroscopy: Look for characteristic signals for the dihydropyridine ring protons. 19F NMR can be particularly useful if fluorinated substrates are used, as it allows for real-time monitoring of intermediates and products.[9][13]
-
Mass Spectrometry: The molecular weight will correspond to the condensation of one equivalent of aldehyde, two equivalents of β-ketoester, and one equivalent of ammonia.
Identifying N-Acylurea Byproducts:
-
NMR Spectroscopy: Will show signals corresponding to both the urea and β-ketoester fragments, but will lack the signals for the cyclized dihydropyrimidinone ring.
-
Mass Spectrometry: The molecular weight will correspond to the addition of the β-ketoester and urea.
Advanced Topic: Photochemical Dimerization
While this guide focuses on dimerization during chemical synthesis, it is important to be aware of photochemical dimerization, especially when working with the final pyrimidine products. UV light can induce a [2+2] cycloaddition between adjacent pyrimidine rings, forming cyclobutane pyrimidine dimers (CPDs).[14] This is a well-known phenomenon in DNA damage and repair but can also be relevant in the handling and storage of pyrimidine-containing compounds.[14]
Mechanism of Photochemical Dimerization:
Caption: UV-induced [2+2] cycloaddition.
Prevention:
-
Steric Hindrance: Introducing bulky substituents on the pyrimidine ring can sterically hinder the approach of two rings, thereby blocking CPD formation.[15]
-
Storage: Store pyrimidine-containing compounds, especially those in solution, protected from light.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC Method Development for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Welcome to the technical support center for the analysis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for developing and running a reliable HPLC method for this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are both accurate and self-validating.
Introduction: Understanding the Analyte
This compound is a polar heterocyclic compound. Its physicochemical properties, particularly its low hydrophobicity (XLogP3 ≈ -0.3), present a primary challenge in reversed-phase (RP) chromatography: achieving adequate retention on standard non-polar stationary phases like C18.[1][2] This guide will address this core challenge and other common issues encountered during method development.
Frequently Asked Questions (FAQs): Building a Robust Method
This section addresses foundational questions to establish a solid starting point for your HPLC method, minimizing potential issues from the outset.
Q1: What are the most critical physicochemical properties of this compound to consider for HPLC method development?
A1: The two most critical properties are its high polarity and the presence of ionizable functional groups.
-
Polarity: With a negative XLogP3 value, the molecule is hydrophilic.[1][2] This means it has a weak affinity for non-polar stationary phases (like C18) and a strong affinity for polar mobile phases. Consequently, it will elute very early, possibly at the solvent front (void volume), if the mobile phase is not optimized correctly.[3][4]
-
Ionizable Groups: The pyrimidine ring contains nitrogen atoms and a hydroxyl group, which can be protonated or deprotonated depending on the mobile phase pH. The ionization state dramatically alters the molecule's polarity and, therefore, its retention time in reversed-phase HPLC.[5] Controlling the mobile phase pH with a suitable buffer is non-negotiable for achieving reproducible results.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: A gradient method using a polar-modified column is the most logical starting point. An isocratic method may be developed later for optimization if the separation from impurities is sufficient.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | Polar-Modified C18 (e.g., Polar-Embedded, AQ-type) 150 x 4.6 mm, 3.5 µm | These columns are designed for stability in highly aqueous mobile phases and prevent "hydrophobic collapse," a common issue with standard C18 columns that leads to retention loss.[6][7] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | A low pH ensures that the analyte is in a consistent, likely protonated state, which can enhance retention and improve peak shape by suppressing silanol interactions.[5] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency.[8] Methanol is an alternative that can offer different selectivity.[5] |
| Gradient | 5% B to 40% B over 15 minutes | A shallow gradient is a good starting point to elute the polar analyte while also separating it from potentially less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can reduce mobile phase viscosity and improve peak efficiency. Maintaining a constant temperature is crucial for retention time reproducibility. |
| Detection (UV) | 270 nm | Pyrimidine derivatives typically have strong UV absorbance.[9] It is highly recommended to run a UV scan of the analyte standard to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
Q3: How do I choose the right HPLC column, and why is a standard C18 not the first choice?
A3: While standard C18 columns are the workhorse of reversed-phase HPLC, they are not ideal for highly polar analytes like this one. The primary issue is hydrophobic collapse (also called phase dewetting).[6]
-
The Problem: To retain a polar compound, you need a highly aqueous mobile phase (often >95% water). In such an environment, the long, hydrophobic C18 alkyl chains on the silica surface can fold onto themselves to minimize contact with the polar solvent. This effectively reduces the surface area available for analyte interaction, leading to a sudden and irreversible loss of retention.[6]
-
The Solution: Choose a column specifically designed for polar analyte retention.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.[7] This polar group helps to retain a layer of water on the stationary phase surface, preventing the alkyl chains from collapsing even in 100% aqueous mobile phases.
-
Polar-Endcapped Phases: These use polar groups to cap the residual silanols on the silica surface, offering an alternative mechanism to improve interactions with polar analytes.
-
Q4: What are the best practices for sample and mobile phase preparation?
A4: Meticulous preparation is essential to prevent common problems like high backpressure and ghost peaks.[10]
-
Sample Preparation:
-
Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a stronger solvent (e.g., pure ACN) can cause severe peak distortion.[4] For the recommended starting method, dissolving the sample in the initial mobile phase (95:5 Water/ACN with buffer) is ideal.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that can clog the column frit and increase backpressure.[11]
-
-
Mobile Phase Preparation:
-
Use HPLC-grade solvents: This minimizes baseline noise from impurities.
-
Buffer Preparation: Prepare buffers fresh and filter them through a 0.22 µm membrane filter to remove any salts that did not dissolve and to prevent microbial growth.
-
Degassing: Thoroughly degas the mobile phase before use (e.g., via sonication, vacuum filtration, or an inline degasser) to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and baseline noise.[10]
-
Troubleshooting Guide: A Symptom-Based Approach
This section provides systematic workflows to diagnose and resolve specific issues you may encounter during your experiments.
Symptom 1: Poor Peak Shape (Tailing)
Question: My peak for this compound is tailing. What are the causes and how do I fix it?
Answer: Peak tailing is one of the most common chromatographic problems. It compromises peak integration and reduces resolution. The cause is often multifactorial, stemming from undesirable secondary interactions within the column or system. Follow this logical workflow to diagnose the issue.
Causality Explained:
-
Secondary Silanol Interactions: The most common cause for tailing with polar or basic compounds. Bare silica surfaces have acidic silanol groups (Si-OH). At mid-range pH, these groups can become ionized (Si-O⁻) and interact ionically with the analyte, causing a portion of the analyte molecules to be retained longer, resulting in a tail.[5] By lowering the mobile phase pH to ~3, you suppress the ionization of these silanols, minimizing this interaction and dramatically improving peak shape.
-
Column Overload: Injecting too much sample mass saturates the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion.[10]
-
Column Degradation: Over time, or with exposure to harsh conditions (high pH), the bonded phase can degrade, exposing more active silanol sites and leading to increased tailing.[10]
Symptom 2: Unstable Retention Times
Question: The retention time for my analyte is drifting lower with each injection or is highly variable. What's wrong?
Answer: Drifting or jumping retention times point to an unstable chromatographic system. For this specific polar analyte, the cause is often related to the use of highly aqueous mobile phases or insufficient system equilibration.
Causality Explained:
-
Equilibration: The stationary phase needs time to equilibrate with the starting mobile phase conditions before each injection. If this is insufficient, the chemical environment within the column is different for each run, leading to variable retention.[4]
-
Mobile Phase Instability: The organic component of the mobile phase (e.g., ACN) is more volatile than water. If left open, selective evaporation can occur, changing the mobile phase composition over time and causing retention times to drift (usually to later times as the mobile phase becomes weaker).[11]
-
Hydrophobic Collapse: As discussed in the FAQs, this is a critical failure mode when using standard C18 columns with high-aqueous mobile phases, leading to a sudden and dramatic loss of retention.[6] Flushing the column with a high percentage of organic solvent can sometimes temporarily restore the phase, but the problem will recur. The only robust solution is to use a compatible column.[6]
Detailed Experimental Protocol: A Validated Starting Point
This protocol provides a detailed, step-by-step methodology for the analysis of this compound.
Objective: To provide a reliable, robust starting method for the quantification and purity analysis of this compound.
1. Materials & Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
0.22 µm Syringe Filters (e.g., PVDF or Nylon)
-
0.22 µm Membrane Filter for mobile phase
2. HPLC System & Conditions
-
System: Any standard HPLC or UHPLC system with a UV detector.
-
Column: Phenomenex Luna Omega 3 µm Polar C18 100 Å, LC Column 150 x 4.6 mm, or equivalent AQ-type polar-modified C18 column.
-
Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 270 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 60 40 15.1 5 95 17.0 5 95 17.1 95 5 | 22.0 | 95 | 5 |
3. Procedure
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 10% phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
Pour into the appropriate mobile phase reservoir. Fill the Mobile Phase B reservoir with 100% ACN.
-
Degas both mobile phases for 15 minutes before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1.0 mg/mL by accurately weighing ~10 mg of the reference standard into a 10 mL volumetric flask and diluting to volume with a 50:50 mixture of ACN and water.
-
Prepare a working standard of 0.1 mg/mL by diluting 1 mL of the stock solution into a 10 mL volumetric flask and diluting to volume with the initial mobile phase (95:5 Mobile Phase A: Mobile Phase B).
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of approximately 0.1 mg/mL using the initial mobile phase as the diluent.
-
Vortex to dissolve, then filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
System Setup and Analysis:
-
Install the specified column and set the column temperature to 30 °C.
-
Purge the pump lines with their respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure the system is clean.
-
Inject the standard and sample solutions and acquire the data.
-
References
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. [Link]
-
Phenomenex Inc. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs. [Link]
-
SEP LC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Kim, J., & Kim, K. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 36(15), 3356–3363. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
Shodex. (n.d.). Guidelines for Shodex Column Selection: Nucleic Acids. Shodex. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds. ResearchGate. [Link]
-
Phenomenex Inc. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Phenomenex Inc. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. This compound | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. mastelf.com [mastelf.com]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Challenges in the Scale-Up of Pyrimidine Derivative Production
Welcome to the Technical Support Center for the scalable synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrimidine synthesis from the laboratory bench to larger-scale production. Pyrimidine scaffolds are fundamental to numerous pharmaceuticals, making their efficient and safe scale-up a critical endeavor in medicinal chemistry and process development.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your scale-up campaigns.
I. Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to the scale-up of pyrimidine derivative synthesis.
Q1: What are the most critical parameters to control during the scale-up of pyrimidine synthesis?
A1: The most critical parameters are typically the purity of starting materials, strict control of reaction temperature and time, the choice of solvent, and for sensitive reactions, maintaining an inert atmosphere.[4] On a larger scale, efficient heat and mass transfer become paramount. Inadequate mixing can lead to localized "hot spots" and non-uniform reaction progress, while inefficient heat removal can result in thermal runaway.[5] Therefore, thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry is crucial for safe scale-up.[6]
Q2: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring at scale?
A2: Minimizing regioisomer formation relies on careful selection of starting materials and reaction conditions. The use of protecting groups to block certain reactive sites or introducing directing groups to favor substitution at a specific position are common strategies.[4] The electronic nature of existing substituents on the pyrimidine ring also significantly directs incoming electrophiles or nucleophiles.[1] During scale-up, maintaining precise stoichiometric control and uniform temperature distribution is critical to ensure consistent selectivity.
Q3: What are the primary safety concerns when handling exothermic reactions in large-scale pyrimidine synthesis?
A3: The primary safety concern is thermal runaway, where an uncontrolled increase in reaction rate leads to a rapid rise in temperature and pressure, potentially causing explosions or vessel rupture.[6] Quenching of highly reactive reagents can also pose a significant risk due to delayed and highly exothermic hydrolysis.[6] A comprehensive thermal hazard assessment is essential to understand the reaction's heat of reaction, decomposition onset temperature, and the maximum temperature of the synthesis reaction (MTSR).[6]
Q4: What are some common analytical techniques to monitor the progress and purity of pyrimidine derivative synthesis at scale?
A4: A combination of spectroscopic and chromatographic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is invaluable for assessing purity and quantifying product formation.[4][7] Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[8][9][10] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy ('H and "C) and Mass Spectrometry (MS) are essential.[4] In a manufacturing setting, Process Analytical Technology (PAT) tools like in-line FTIR or Raman spectroscopy can provide real-time process understanding and control.[11][12][13][14][15]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the scale-up of pyrimidine derivative production.
Issue 1: Low Reaction Yield and Poor Conversion
You're experiencing a significant drop in yield as you increase the reaction scale. TLC and HPLC analysis shows a large amount of unreacted starting materials.
This is a common challenge in process scale-up and can be attributed to several factors related to heat and mass transfer, as well as reaction kinetics.
Potential Causes & Solutions:
-
Inadequate Mixing: Inefficient stirring on a larger scale can lead to poor mixing of reactants, resulting in localized concentration gradients and incomplete reactions.
-
Troubleshooting:
-
Agitator Selection and Speed: Ensure the agitator design (e.g., pitched-blade turbine, anchor) and speed are appropriate for the vessel geometry and reaction mixture viscosity to ensure homogeneity.[5]
-
Baffling: Use baffles in the reactor to improve mixing and prevent vortex formation.
-
-
-
Suboptimal Temperature Control: "Hot spots" can form due to poor heat dissipation, leading to side reactions and degradation of starting materials or products. Conversely, insufficient heating can slow down the reaction rate.
-
Troubleshooting:
-
Controlled Reagent Addition: For exothermic reactions, add one of the reactants gradually (semi-batch) to control the rate of heat generation.[6]
-
Efficient Cooling/Heating: Ensure the reactor's heating/cooling jacket has sufficient surface area and the heat transfer fluid flow rate is adequate for the scale.[6]
-
-
-
Catalyst Inefficiency: The catalyst may be deactivated or used in an insufficient amount relative to the increased volume.
-
Troubleshooting:
-
Catalyst Loading: Re-evaluate the catalyst loading for the larger scale.
-
Catalyst Activity: Ensure the catalyst is active. If using a reusable catalyst, it may require regeneration.[8]
-
-
-
Solvent Effects: The choice of solvent can significantly impact reactant solubility and reaction rate.[8][16]
-
Troubleshooting:
-
Solubility Studies: Perform solubility studies at different temperatures to ensure all reactants remain in solution throughout the reaction.
-
Solvent Screening: Consider screening alternative solvents that may offer better solubility and thermal properties for scale-up.
-
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.
Issue 2: Formation of Unexpected Byproducts and Impurities
Upon scaling up, you observe new or increased levels of impurities in your crude product, complicating purification.
The formation of byproducts is often exacerbated at scale due to longer reaction times, temperature fluctuations, and the presence of impurities in larger quantities of starting materials.
Potential Causes & Solutions:
-
Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to various side reactions, such as dimerization, polymerization, or rearrangement.[4]
-
Lack of Regioselectivity: As discussed in the FAQs, a lack of regioselectivity can lead to the formation of multiple isomers.[4]
-
Impure Starting Materials: Impurities in starting materials can act as catalysts for side reactions or be incorporated into the final product.
Data on Byproduct Formation in Biginelli Reaction
The Biginelli reaction, a common method for synthesizing dihydropyrimidinones, can be prone to the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct, especially at higher temperatures.[8]
| Parameter | Condition A | Condition B |
| Temperature | 100°C | 60°C |
| Desired Product Yield | 65% | 85% |
| DHP Byproduct | 15% | <2% |
| Reaction Time | 4 hours | 12 hours |
Illustrative data compiled from literature sources.
Issue 3: Purification and Isolation Challenges
Your established lab-scale purification method (e.g., column chromatography) is not practical or efficient at a larger scale, or you are facing issues with crystallization.
Scaling up purification requires a shift in methodology towards more scalable techniques.
Potential Causes & Solutions:
-
Column Chromatography Inefficiency: Silica gel chromatography can be expensive and time-consuming at scale.
-
Troubleshooting:
-
Crystallization/Recrystallization: This is often the most effective and economical method for purifying solid compounds at scale.[9][17] Finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[17]
-
Trituration/Slurrying: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
-
-
Crystallization Difficulties: The product may precipitate as an oil or amorphous solid instead of forming crystals.[9]
-
Troubleshooting:
-
Slow Cooling: Rapid cooling often leads to poor crystal formation. Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath.[9]
-
Solvent System: Experiment with different solvent systems. If a compound is too soluble in one solvent and insoluble in another, a mixed solvent system can be effective.[9] For compounds soluble only in high-boiling point solvents like DMF or DMSO, anti-solvent or diffusion crystallization can be attempted.[18]
-
Seeding: Adding a small crystal of the pure compound can induce proper crystallization.[9]
-
-
-
Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[4]
-
Troubleshooting:
-
Alternative Stationary Phases: If chromatography is necessary, consider using a different stationary phase like alumina.[4]
-
Non-Chromatographic Methods: Prioritize non-chromatographic methods like crystallization or extraction.
-
-
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[17]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering impurities.[17]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[17]
Caption: General experimental workflow for purification by recrystallization.
III. References
-
BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
-
BenchChem Technical Support. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). BenchChem.
-
BenchChem Technical Support. (2025). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
-
BenchChem Technical Support. (2025). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
-
BenchChem Technical Support. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
-
Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Derivatives. (2025). BenchChem.
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
-
Nerkar, A. U. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate.
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate.
-
Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
-
Process analytical technology. (n.d.). Wikipedia.
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Scilit.
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (n.d.). NIH.
-
Process Analytical Technologies for Manufacturing Cell and Gene Therapies. (2021). GEN Edge.
-
Process analytical technology (PAT) for biopharmaceuticals. (n.d.). DTU Research Database.
Sources
- 1. ijsat.org [ijsat.org]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. amarequip.com [amarequip.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scilit.com [scilit.com]
- 11. Process analytical technology - Wikipedia [en.wikipedia.org]
- 12. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction in the preparation of various pharmaceutical intermediates. A common and efficient method for its synthesis is the Pinner reaction, which involves the condensation of a β-keto ester with an amidine.[1][2] Specifically, the reaction between ethyl 2-(ethoxymethylene)acetoacetate and acetamidine is a primary route.
Understanding the reaction mechanism is crucial for effective troubleshooting. The process involves the initial reaction of the more nucleophilic nitrogen of the acetamidine with the electrophilic carbon of the ethoxymethylene group, followed by cyclization and elimination of ethanol to yield the desired pyrimidine ring.
Troubleshooting Guide: By-product Analysis and Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: I am observing a significant side-product with a similar retention time to my desired product in the HPLC analysis. What could it be?
Answer:
An unexpected peak with a similar retention time often suggests the presence of an isomer or a closely related by-product. In the synthesis of this compound, a likely candidate for such a by-product is the isomeric Ethyl 6-hydroxy-2-methylpyrimidine-5-carboxylate .
Causality: The formation of this isomer can occur if the initial nucleophilic attack of the acetamidine on the β-keto ester happens at the acetyl carbonyl carbon instead of the ester carbonyl carbon during the cyclization step. While the former is generally favored, reaction conditions can influence the regioselectivity.
Troubleshooting Protocol:
-
Confirm the Identity:
-
LC-MS Analysis: The primary tool for identification. The isomeric by-product will have the same mass-to-charge ratio (m/z) as the desired product. Fragmentation patterns in MS/MS analysis may help differentiate the isomers.[3]
-
NMR Spectroscopy: A detailed 1H and 13C NMR analysis of the isolated by-product will definitively confirm its structure.[4] Key differences in the chemical shifts of the pyrimidine ring protons and carbons will be observed.
-
-
Mitigation Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable desired product.
-
Choice of Base: The type and stoichiometry of the base used can influence the regioselectivity of the cyclization. A milder, non-nucleophilic base is often preferred.
-
pH Control: Maintaining an optimal pH throughout the reaction is critical. Deviations can lead to alternative reaction pathways.
-
Question 2: My reaction yield is low, and I have a significant amount of a lower molecular weight by-product. What is the likely cause?
Answer:
A low yield accompanied by a lower molecular weight by-product often points towards incomplete reaction or side reactions of the starting materials. A probable cause is the hydrolysis of the starting ester or the final product, or the formation of by-products from the self-condensation of the β-keto ester.
Potential By-products and their Origins:
| By-product | Potential Origin | Analytical Signature (LC-MS) |
| 4-hydroxy-2-methylpyrimidine-5-carboxylic acid | Hydrolysis of the ethyl ester of the final product. | M-28 (loss of ethylene) compared to the product. |
| Ethyl acetoacetate | Incomplete reaction or decomposition of ethyl 2-(ethoxymethylene)acetoacetate. | Lower molecular weight, distinct retention time. |
| Dehydroacetic acid | Self-condensation of ethyl acetoacetate under basic conditions. | Molecular weight of 168.16 g/mol . |
Troubleshooting and Optimization Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps:
-
Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of both the starting materials and the final product. Use freshly dried solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Parameters:
-
Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[5] Prolonged reaction times can lead to product degradation.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature that balances reaction rate and selectivity should be determined.
-
-
Purity of Starting Materials: Ensure the purity of ethyl 2-(ethoxymethylene)acetoacetate and acetamidine. Impurities can lead to the formation of unexpected by-products.
-
Stoichiometry: Carefully control the molar ratio of the reactants. An excess of one reactant may be beneficial in some cases but can also lead to the formation of by-products.
Question 3: I am observing a high molecular weight by-product in my mass spectrometry analysis. What could be its origin?
Answer:
The presence of a high molecular weight by-product often suggests dimerization or oligomerization reactions. In the context of this synthesis, a possible high molecular weight species could be a dimer formed from the reaction of the product with a reactive intermediate.
Potential Dimeric By-product Formation Pathway:
Caption: Potential pathway to a dimeric by-product.
Mitigation Strategies:
-
Control Reactant Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions that lead to dimerization.
-
Order of Addition: Adding one reactant slowly to the other can help to maintain a low concentration of the reactive species and minimize side reactions.
-
Quenching: Once the reaction is complete, as determined by in-process monitoring, the reaction should be promptly quenched to prevent the formation of post-reaction by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are:
-
Temperature: Influences reaction rate and selectivity.
-
pH/Base: Affects the nucleophilicity of the amidine and the stability of intermediates.
-
Solvent: The polarity and protic nature of the solvent can impact the reaction pathway.
-
Purity of Reactants: Impurities can lead to a host of by-products.
Q2: Which analytical techniques are best suited for monitoring the progress of this reaction?
A2: A combination of techniques provides the most comprehensive picture:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and by-products.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of by-products, which is the first step in their structural elucidation.[3]
Q3: How can I purify the final product from the common by-products?
A3:
-
Recrystallization: This is often the most effective method for removing isomeric and other closely related impurities, provided a suitable solvent system can be found.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system may be necessary to resolve compounds with similar polarities.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Some variations of the Pinner and related Biginelli reactions have been successfully carried out under solvent-free conditions, often with microwave assistance.[7] This approach can offer advantages in terms of reduced reaction times and environmental impact. However, careful optimization is required to control the reaction temperature and minimize by-product formation.
References
-
Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. (2019). Astrobiology. Retrieved from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. Retrieved from [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine. (2021). World News of Natural Sciences. Retrieved from [Link]
-
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. Retrieved from [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry. Retrieved from [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). Molecules. Retrieved from [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2022). ACS Omega. Retrieved from [Link]
-
Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2022). Molecules. Retrieved from [Link]
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- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading for Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing catalyst loading for this critical class of reactions. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your pyrimidine synthesis, providing potential causes and actionable solutions.
Issue 1: Consistently Low Reaction Yield
-
Symptom: Your reaction consistently produces a low yield of the desired pyrimidine, even with extended reaction times.
-
Potential Cause 1: Suboptimal Catalyst Loading: The amount of catalyst used is a critical parameter. Too little catalyst can lead to an incomplete reaction, while too much can sometimes promote side reactions or product degradation.[1]
-
Solution: Systematically screen a range of catalyst loadings. A good starting point for many reactions is 1-2 mol%.[2] From there, you can perform optimization studies by systematically increasing and decreasing the loading. For instance, you could test 0.5 mol%, 1 mol%, 2 mol%, and 5 mol% to identify the optimal concentration for your specific substrates and conditions.
-
-
Potential Cause 2: Inactive or Deactivated Catalyst: The catalyst may have degraded due to improper storage or handling, or it may have been deactivated by impurities in the starting materials or solvent.[2][3]
-
Potential Cause 3: Inappropriate Catalyst Choice: The chosen catalyst may not be the most effective for your specific transformation. The Biginelli reaction, for example, can be catalyzed by a wide range of substances, from strong protic acids to various Lewis acids and organocatalysts.[1][5]
-
Solution: If optimizing the loading of your current catalyst doesn't improve the yield, consider screening different types of catalysts. For instance, if a mild Lewis acid is giving low conversion, a stronger one might be more effective.[3]
-
Issue 2: Significant Side Product Formation
-
Symptom: Your reaction mixture contains a significant amount of one or more side products, complicating purification and reducing the yield of the desired pyrimidine.
-
Potential Cause 1: Incorrect Catalyst Loading: An excess of catalyst can sometimes lead to undesired side reactions.
-
Solution: As with low yield, a systematic optimization of catalyst loading is recommended. Reducing the catalyst amount may suppress the formation of side products.
-
-
Potential Cause 2: Competing Reaction Pathways: In some pyrimidine syntheses, such as the Biginelli reaction, competing pathways like the Hantzsch 1,4-dihydropyridine synthesis can occur.[6]
-
Solution: The choice of catalyst can influence the selectivity between different reaction pathways.[6] Experimenting with different catalysts may favor the desired reaction. Additionally, adjusting other reaction parameters like temperature can also improve selectivity. For example, the Hantzsch pathway is often favored at higher temperatures.[6]
-
-
Potential Cause 3: Substrate Decomposition: The starting materials or the product itself may be degrading under the reaction conditions, potentially catalyzed by the chosen catalyst.
-
Solution: Monitor the reaction over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] This will help you determine the optimal reaction time to maximize product formation and minimize degradation. If degradation is observed, consider running the reaction at a lower temperature or for a shorter duration.
-
Issue 3: Reaction Stalls or is Incomplete
-
Symptom: The reaction starts but does not go to completion, leaving a significant amount of unreacted starting materials.
-
Potential Cause 1: Insufficient Catalyst Activity: The catalyst may not be active enough to drive the reaction to completion under the current conditions.[3][6]
-
Solution: Increase the catalyst loading incrementally. If that doesn't work, a more active catalyst may be required. For example, in Suzuki couplings for pyrimidine synthesis, the choice of palladium precursor and ligand is critical for catalytic activity.[8]
-
-
Potential Cause 2: Product Inhibition: The product of the reaction may be inhibiting the catalyst, slowing down or stopping the reaction as the product concentration increases.[9]
-
Solution: If product inhibition is suspected, it may be necessary to remove the product as it forms, if feasible. Alternatively, running the reaction at a higher dilution may mitigate this effect.
-
-
Potential Cause 3: Reversible Reaction: The reaction may be reaching equilibrium.[9]
-
Solution: To drive a reversible reaction forward, you can try to remove one of the byproducts. For example, in condensation reactions that produce water, using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my pyrimidine synthesis?
A1: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. A systematic approach is the most effective way to determine the ideal loading.
-
Start with a literature precedent: If available, begin with a catalyst loading that has been reported for a similar reaction.
-
Perform a screening experiment: If there is no clear starting point, begin with a loading of 1-5 mol%. Run a series of small-scale reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).
-
Analyze the results: Monitor the yield and purity of the product for each reaction. The optimal loading will be the one that gives the best balance of high yield, high purity, and reasonable reaction time.
-
Consider cost and environmental impact: For larger-scale syntheses, minimizing the catalyst loading is often desirable to reduce costs and environmental impact.
Q2: What are some common types of catalysts used in pyrimidine synthesis?
A2: A wide variety of catalysts are employed in pyrimidine synthesis, including:
-
Brønsted and Lewis Acids: These are commonly used in reactions like the Biginelli and Pinner syntheses. Examples include HCl, H₂SO₄, FeCl₃, ZnCl₂, and Yb(OTf)₃.[1][10]
-
Palladium Catalysts: These are essential for cross-coupling reactions like the Suzuki and Sonogashira reactions to produce substituted pyrimidines.[11][12][13] Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[13][14]
-
Copper Catalysts: Copper catalysts are also used in some pyrimidine syntheses, including certain cyclization and cross-coupling reactions.[15][16]
-
Organocatalysts: These are metal-free catalysts that can be effective in certain pyrimidine syntheses. L-proline is a well-known example.[17]
-
Biocatalysts: In the realm of green chemistry, enzymes and even natural extracts like kiwi juice have been explored as catalysts for pyrimidine synthesis.[18]
Q3: Can the catalyst be recycled and reused?
A3: The recyclability of a catalyst depends on its nature.
-
Heterogeneous catalysts: Solid-supported catalysts can often be recovered by simple filtration and reused multiple times, which is advantageous for both cost and sustainability.
-
Homogeneous catalysts: These catalysts are dissolved in the reaction mixture and are more challenging to recover. However, techniques such as precipitation or extraction can sometimes be used to recover and reuse them.
When considering catalyst recycling, it is important to assess whether the catalyst's activity decreases with each cycle.
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal loading of a given catalyst for a pyrimidine synthesis reaction.
-
Set up a series of reactions: In separate, identical reaction vessels, combine the starting materials and solvent in the desired stoichiometry and concentration.
-
Add the catalyst: To each vessel, add a different amount of the catalyst. For example, for a 1 mmol scale reaction, you might add:
-
Reaction 1: 0.005 mmol (0.5 mol%)
-
Reaction 2: 0.01 mmol (1 mol%)
-
Reaction 3: 0.02 mmol (2 mol%)
-
Reaction 4: 0.05 mmol (5 mol%)
-
Reaction 5: 0.1 mmol (10 mol%)
-
-
Run the reactions: Subject all reactions to the same conditions (temperature, stirring, reaction time).
-
Monitor progress: If possible, take small aliquots from each reaction at regular intervals and analyze them by TLC, GC, or LC-MS to monitor the consumption of starting materials and the formation of the product.
-
Work-up and analysis: After the designated reaction time, quench the reactions and perform an appropriate work-up. Isolate the crude product and determine the yield and purity for each reaction.
-
Determine the optimum: The catalyst loading that provides the highest yield of pure product in a reasonable timeframe is the optimum.
Protocol 2: General Procedure for a Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine
This protocol is a starting point for the synthesis of substituted pyrimidines via a Suzuki coupling reaction.[14]
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add:
-
Halogenated pyrimidine (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%)
-
-
Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After cooling, transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0.5 | 12 | 45 | 95 |
| 1.0 | 8 | 75 | 96 |
| 2.0 | 6 | 92 | 98 |
| 5.0 | 6 | 93 | 97 |
| 10.0 | 6 | 91 | 90 |
This table provides illustrative data on how varying the catalyst loading can impact the yield and purity of a hypothetical pyrimidine synthesis.
Table 2: Comparison of Different Catalysts for the Biginelli Reaction
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | 10 | None | 100 | 0.5 | 94 | [10] |
| InCl₃ | 15 | Acetonitrile | Reflux | 10 | 92 | [10] |
| LiClO₄ | 10 | Acetonitrile | Reflux | 5 | 96 | [10] |
Visualizations
Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.
Caption: Experimental workflow for catalyst loading optimization.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Optimization of catalyst loading in the synthesis of 6a.
- Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
- The model Biginelli reaction used to optimize the catalytic conditions...
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- C
- The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines - ResearchG
- A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide - Benchchem.
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Pyrimidine synthesis - Organic Chemistry Portal.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
- Technical Support Center: Optimizing Catalyst Loading for Enantioselective Synthesis - Benchchem.
- Troubleshooting common issues in fluorin
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem.
- Biginelli Reaction - Organic Chemistry Portal.
- Pyrimidines.
- Optimization of the model Biginelli reaction | Download Scientific Diagram - ResearchG
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega.
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed.
- Optimization the reaction conditions for the Biginelli reaction.
- Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis - PubMed.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrimidine - Pharmaguideline.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchG
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- Strategies for thoughtful troubleshooting of organic synthesis experiments - Benchchem.
- Particle loading in a catalyst-trap microreactor: Experiment vs.
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- 5. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 18. researchgate.net [researchgate.net]
Handling and storage guidelines for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS No. 53135-24-3). It provides in-depth handling and storage guidelines, troubleshooting advice, and answers to frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a fundamental component of DNA and RNA, and its derivatives are known to exhibit diverse pharmacological activities.[1] The reactivity and stability of this compound are largely dictated by the hydroxypyrimidine moiety and the ethyl ester group. Proper handling and storage are therefore paramount to prevent degradation and ensure reproducible experimental outcomes.
This guide is structured to address common challenges and questions that may arise during the use of this compound, providing both practical steps and the scientific rationale behind them.
I. Compound Properties and Safety Data
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 53135-24-3 | [2][3] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 182.18 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 191-194°C | [5] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| GHS Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P405, P501 | [2] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
Q2: How should I prepare a stock solution of this compound?
A2: Due to the lack of specific published solubility data, it is recommended to perform a small-scale solubility test to determine the optimal solvent for your application. Common polar organic solvents such as DMSO and DMF are likely to be suitable for creating stock solutions. For biological assays, it is crucial to consider the tolerance of the experimental system to the chosen solvent.
Protocol for Preparing a Stock Solution:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add a small volume of the chosen solvent (e.g., DMSO) to the vial.
-
Gently vortex or sonicate the mixture to aid dissolution.
-
If the compound does not fully dissolve, incrementally add more solvent until a clear solution is obtained.
-
Once dissolved, store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by pH. The ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield the corresponding carboxylic acid. The hydroxypyrimidine core can exist in tautomeric forms, and the equilibrium between these forms can be pH-dependent, potentially affecting the compound's reactivity and biological activity. It is recommended to prepare fresh aqueous solutions for each experiment and to buffer the solution to a pH range suitable for your assay.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Given the GHS hazard classifications, appropriate PPE is essential. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect against eye irritation.
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust, use a fume hood or wear a respirator.[2]
III. Troubleshooting Guide
This section provides guidance on how to address common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Explanation | Recommended Action |
| Compound Degradation | The compound may have degraded due to improper storage (exposure to moisture, light, or extreme temperatures). The ester moiety can hydrolyze, and the pyrimidine ring can undergo oxidative degradation. | Verify the purity of your compound using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is suspected, use a fresh, unopened batch of the compound. |
| Incomplete Dissolution | The compound may not be fully dissolved in the chosen solvent, leading to an inaccurate concentration in your working solution. | Visually inspect your stock solution for any precipitate. If necessary, gently warm the solution or sonicate to ensure complete dissolution. Always perform a small-scale solubility test before preparing a large batch of stock solution. |
| Tautomerization | The 4-hydroxy group can tautomerize to the 4-oxo form. The equilibrium between these forms can be influenced by the solvent and pH, which may affect the compound's reactivity or interaction with biological targets. | Be consistent with the solvent and pH conditions used in your experiments. If you suspect tautomerization is affecting your results, you may need to explore different buffer systems. |
Issue 2: Difficulty in dissolving the compound.
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent | The compound may have low solubility in the chosen solvent. | Test the solubility in a range of common laboratory solvents (e.g., methanol, ethanol, DMSO, DMF). Start with a small amount of the compound and incrementally add the solvent. |
| Low Temperature | Solubility often decreases at lower temperatures. | Gently warm the solution while stirring or vortexing. Be cautious not to overheat, as this could lead to degradation. |
IV. Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for handling and troubleshooting issues with this compound.
Caption: Troubleshooting workflow for this compound.
V. References
-
Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. PubMed Central. Available at: [Link]
-
Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. ResearchGate. Available at: [Link]
-
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. PubMed Central. Available at: [Link]
-
Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound of some fungicides. CONICET. Available at: [Link]
-
This compound | C8H10N2O3 | CID 293750. PubChem. Available at: [Link]
-
Hygroscopicity Evaluation. CD Formulation. Available at: [Link]
-
Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. MDPI. Available at: [Link]
-
Sci-Hub. Available at: [Link]
-
Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. Available at: [Link]
-
Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Available at: [Link]
-
4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]
-
Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI. Available at: [Link]
-
5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses. Available at: [Link]
-
Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. Available at:
-
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, min 96%, 25 grams. CP Lab Safety. Available at: [Link]
-
Ethyl 5-hydroxy-4-methylpyrimidine-2-carboxylate | C8H10N2O3. PubChem. Available at: [Link]
-
Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. Available at: [Link]
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- 5. 4-HYDROXY-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 53135-24-3 [amp.chemicalbook.com]
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Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of numerous therapeutic agents, making their unambiguous characterization a critical step in the discovery pipeline. This guide provides an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of a key synthetic intermediate, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate.
Rather than merely presenting data, we will dissect the spectral features, explaining the causal relationships between the molecule's structure and its NMR response. This guide will also objectively compare its spectroscopic signature with that of related pyrimidine structures to highlight key identifying features. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers and scientists in the field.
The Significance of Keto-Enol Tautomerism
Before delving into the spectra, it is crucial to address the structural nature of the target molecule. 4-hydroxypyrimidines exist in a tautomeric equilibrium with their keto form, 2-methyl-6-oxo-1,6-dihydropyrimidine.[1] In solution, the equilibrium often heavily favors the keto (pyrimidinone) form. This is a critical consideration as the observed NMR spectrum will represent the dominant tautomer in the chosen solvent. For this analysis, we will assume the dominant species is the keto tautomer, Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate , as this is the IUPAC name for the structure most consistent with typical NMR observations in common deuterated solvents.[2]
Standard Experimental Protocol for NMR Analysis
To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following outlines a robust methodology for acquiring high-quality NMR data for pyrimidine derivatives.
Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons like N-H.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.[3]
-
-
Spectrometer Setup :
-
Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[3]
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio compared to the ¹H spectrum.
-
D₂O Exchange : To confirm N-H or O-H protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding signals to disappear or significantly diminish.[3]
-
Below is a workflow diagram for the described NMR analysis.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Spectroscopic Analysis of this compound
The following is a detailed, predictive analysis of the ¹H and ¹³C NMR spectra. The assignments are based on established chemical shift principles for heterocyclic systems and data from analogous structures.
Caption: Structure of this compound.[4]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | ~12.0 | Broad Singlet | 1H | The N-H proton of the pyrimidinone ring is expected to be significantly deshielded and will appear as a broad signal due to exchange. |
| C6-H | ~8.2 | Singlet | 1H | This is the only proton directly attached to the pyrimidine ring. It is deshielded by the adjacent nitrogen atom and the carbonyl group of the ester. |
| O-CH₂ | ~4.2 | Quartet | 2H | The methylene protons of the ethyl ester group are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group. |
| C2-CH₃ | ~2.4 | Singlet | 3H | The methyl group at the C2 position is attached to the pyrimidine ring and will appear as a singlet. |
| O-CH₂-CH₃ | ~1.3 | Triplet | 3H | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C5-C =O | ~165 | The carbonyl carbon of the ethyl ester group is highly deshielded. |
| C4 | ~162 | The C4 carbon, bonded to oxygen (in the enol form) or part of the amide-like carbonyl (in the keto form), is expected at a very downfield shift. |
| C2 | ~158 | The C2 carbon is situated between two electronegative nitrogen atoms, leading to a significant downfield shift. |
| C6 | ~145 | The C6 carbon is an sp²-hybridized carbon within the heterocyclic ring. |
| C5 | ~105 | This carbon is shielded relative to the other ring carbons due to its position relative to the heteroatoms and substituents. |
| O -CH₂ | ~60 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |
| C2-C H₃ | ~20 | The methyl carbon at the C2 position appears in the typical aliphatic region. |
| O-CH₂-C H₃ | ~14 | The terminal methyl carbon of the ethyl ester is the most shielded carbon in the molecule. |
Comparative Analysis with Related Pyrimidine Structures
To contextualize the spectral data of our target molecule, it is instructive to compare it with structurally related compounds. Below, we compare the known NMR data of two different tetrahydropyrimidine derivatives with our predicted data.
Comparator 1: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This molecule differs by being a tetrahydropyrimidine (a saturated ring), having a phenyl group at C4, and possessing a methyl group at C6 instead of a proton.
Table 1: ¹H and ¹³C NMR Data Comparison
| Feature | Target Molecule (Predicted) | Comparator 1 (Experimental in DMSO-d₆)[5] | Key Spectroscopic Difference & Rationale |
| ¹H Ring Proton | C6-H: ~8.2 ppm (s) | C4-H: 5.17 ppm (s) | The C4-H in the saturated ring of Comparator 1 is a methine proton and is significantly more shielded (upfield) than the aromatic C6-H of the target molecule. |
| ¹H N-H Protons | One signal at ~12.0 ppm | Two signals: 9.21 ppm (brs) and 7.76 ppm (brs) | Comparator 1 has two distinct N-H protons in its saturated ring, which appear at different chemical shifts. The target molecule has only one N-H in its dominant tautomeric form. |
| ¹³C Ring Carbons | C2, C4, C6, C5: ~158, ~162, ~145, ~105 ppm | C2, C4, C6, C5: 152.6, 54.4, 148.7, 99.7 ppm | The C4 carbon in Comparator 1 is an sp³-hybridized carbon at ~54.4 ppm, a stark contrast to the predicted sp² carbon at ~162 ppm in the target molecule. This is a definitive marker for ring saturation. |
| Additional Signals | None | Phenyl protons: 7.24-7.34 ppm (m) | The presence of a complex multiplet in the aromatic region (~7.3 ppm) immediately identifies the phenyl substituent in Comparator 1. |
Comparator 2: Ethyl 4-(2-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate
This molecule introduces a thioxo (C=S) group at the C2 position and a 2-fluorophenyl substituent at C4, providing further contrast.
Table 2: ¹H and ¹³C NMR Data Comparison
| Feature | Target Molecule (Predicted) | Comparator 2 (Experimental in DMSO-d₆)[6] | Key Spectroscopic Difference & Rationale |
| ¹H Ring Proton | C6-H: ~8.2 ppm (s) | C4-H: 5.45 ppm (d) | Similar to Comparator 1, the saturated C4-H is far upfield. The doublet multiplicity indicates coupling to a nearby proton. |
| ¹³C C2 Carbon | ~158 ppm (C=O) | 180.8 ppm (C=S) | The most dramatic difference is the chemical shift of the C2 carbon. A thiocarbonyl (C=S) carbon is significantly deshielded compared to a carbonyl (C=O) carbon, typically appearing >180 ppm. This provides an unambiguous diagnostic signal for the thioxo group. |
| Additional Signals | None | Fluorophenyl protons: 7.14-7.37 ppm (m) | The multiplet in the aromatic region indicates the presence of the substituted phenyl ring. |
Conclusion
The structural analysis of this compound via ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of this technique in organic synthesis. The predicted spectrum is characterized by a single aromatic proton, a downfield N-H signal, and characteristic signals for the ethyl carboxylate and C2-methyl groups.
By comparing its predicted spectral features with the experimental data of related tetrahydropyrimidine structures, we can establish clear diagnostic criteria. Key differentiators include the chemical shift of the ring protons (aromatic vs. aliphatic), the number and position of N-H signals, and the chemical shifts of the ring carbons, particularly the sp³-hybridized C4 in the saturated analogs and the highly deshielded C2 thiocarbonyl in the thioxo-derivative. This comparative approach, grounded in the fundamental principles of NMR, provides researchers with a robust framework for identifying and characterizing this important class of heterocyclic compounds.
References
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The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link][5]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
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Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available at: [Link]
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ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]
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Amanote Research. (n.d.). NMR Analysis of a Series of Substituted. Available at: [Link]
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PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Available at: [Link][1]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Available at: [Link]
-
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
-
ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available at: [Link]
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The Royal Society of Chemistry. (2017). Supporting Information. Available at: [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Available at: [Link][6]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4b. Available at: [Link]
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Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxypyrimidine. Available at: [Link]
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FT-IR spectrum interpretation for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
An In-Depth Guide to the FT-IR Spectrum of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: Interpretation and Comparative Analysis
Abstract
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. Moving beyond a simple peak-list, we delve into the causal relationships between molecular structure and vibrational modes, offering a field-proven methodology for spectral interpretation. This document is designed for researchers, scientists, and drug development professionals, providing a framework for using FT-IR spectroscopy as a robust tool for structural elucidation and quality control. We will compare its spectral features with related structural analogs, present a validated experimental protocol for data acquisition, and ground all claims in authoritative references.
Introduction: The Role of FT-IR in Heterocyclic Chemistry
In the landscape of analytical chemistry, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly informative technique. For the medicinal chemist or the process scientist, it is often the first line of inquiry for verifying the synthesis of a target molecule. Its power lies in its ability to identify specific functional groups within a molecule by probing their characteristic vibrational frequencies.
This compound (PubChem CID: 293750) presents a rich tapestry of functional groups: a pyrimidine ring, a hydroxyl group, an ester, and a methyl group.[1] Each of these contributes a unique signature to the FT-IR spectrum, creating a molecular "fingerprint." However, the interplay between these groups—such as tautomerism and hydrogen bonding—can introduce spectral complexities. This guide will deconstruct these complexities, enabling a confident and accurate interpretation of the empirical data.
Molecular Structure and Predicted Vibrational Modes
The interpretation of an FT-IR spectrum begins with a thorough understanding of the molecule's structure. The key functional groups in this compound are:
-
Pyrimidine Ring: A heterocyclic aromatic system containing C=C and C=N bonds.
-
Hydroxy Group (-OH): Capable of strong hydrogen bonding.
-
Ethyl Ester Group (-COOCH₂CH₃): Contains a carbonyl (C=O) and two C-O single bonds.
-
Methyl Group (-CH₃): Attached to the pyrimidine ring.
A critical consideration for this molecule is the potential for keto-enol tautomerism involving the 4-hydroxy group and the adjacent ring nitrogen atoms. The IUPAC name, ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate, suggests the keto (amide) form is a significant contributor in the solid state, which profoundly influences the FT-IR spectrum.[1] Our analysis will consider contributions from both forms.
Caption: Key functional groups and associated vibrational modes.
Detailed FT-IR Spectrum Interpretation
The FT-IR spectrum can be divided into distinct regions, each corresponding to the vibrations of specific bonds.
High Wavenumber Region (4000-2500 cm⁻¹)
-
O-H and N-H Stretching (3500-3100 cm⁻¹): In the solid state, extensive intermolecular hydrogen bonding is expected. This will give rise to a very broad and strong absorption band for the O-H group (from the enol tautomer) and the N-H group (from the keto tautomer).[2][3] The broadness of this peak is a direct consequence of the diverse hydrogen-bonded environments within the crystal lattice.[4]
-
C-H Stretching (3100-2850 cm⁻¹): This region contains signals from both aromatic and aliphatic C-H bonds.
-
Aromatic/Vinylic =C-H Stretch (>3000 cm⁻¹): A weak to medium absorption is expected just above 3000 cm⁻¹ corresponding to the C-H bond on the pyrimidine ring.[5][6]
-
Aliphatic -C-H Stretch (<3000 cm⁻¹): Multiple sharp, medium-intensity peaks will appear below 3000 cm⁻¹ due to the asymmetric and symmetric stretching of the methyl (-CH₃) and ethyl (-CH₂CH₃) groups.[7][8]
-
Carbonyl and Double Bond Region (1800-1500 cm⁻¹)
This region is often the most diagnostic for this molecule.
-
Ester C=O Stretch (approx. 1750-1720 cm⁻¹): A very strong and sharp absorption band is expected for the carbonyl group of the ethyl ester. Saturated esters typically absorb in the 1750-1735 cm⁻¹ range.[9][10] Conjugation with the pyrimidine ring may shift this peak to a slightly lower wavenumber.
-
Ring C=O (Amide) Stretch (approx. 1700-1650 cm⁻¹): The keto tautomer possesses an amide-like carbonyl within the pyrimidine ring. This C=O stretching vibration is expected to be strong and will appear at a lower frequency than the ester C=O due to resonance.[2][11] The presence of two distinct, strong peaks in the carbonyl region would be compelling evidence for the keto-amide structure.
-
C=C and C=N Ring Stretching (approx. 1620-1500 cm⁻¹): The pyrimidine ring will produce several bands of variable intensity corresponding to the stretching vibrations of the C=C and C=N double bonds.[11][12] These are characteristic of aromatic and heteroaromatic systems.
Fingerprint Region (<1500 cm⁻¹)
This region contains a high density of peaks from bending vibrations and skeletal modes, which are unique to the molecule as a whole.
-
C-O Stretching (approx. 1300-1000 cm⁻¹): The ester functional group gives rise to two characteristic and strong C-O stretching bands.[9]
-
Asymmetric C-C-O Stretch: An intense band around 1250-1200 cm⁻¹ is due to the stretching of the C-O bond adjacent to the carbonyl.
-
Symmetric O-C-C Stretch: Another strong band around 1100-1050 cm⁻¹ arises from the O-CH₂ bond stretch.
-
-
C-H Bending (approx. 1470-1350 cm⁻¹): Asymmetric and symmetric bending (scissoring) vibrations of the methyl and methylene groups appear in this range.[13]
-
Ring Bending/Deformations: A series of complex, sharp peaks below 1000 cm⁻¹ will be present, corresponding to the in-plane and out-of-plane bending of the pyrimidine ring.
Data Summary and Comparative Analysis
To truly understand the spectrum, we must compare it with simpler, related molecules. This contextualizes the contribution of each functional group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments and Comparison |
| O-H / N-H Stretch | 3500 - 3100 | Strong, Broad | Absent in simple esters like ethyl acetate. Broader than a typical alcohol O-H due to extensive H-bonding and potential N-H contribution.[3][14] |
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | A feature of the pyrimidine ring. Absent in purely aliphatic esters.[5] |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium, Sharp | From methyl and ethyl groups. Similar to that seen in ethyl acetate, but with an additional methyl signature.[7] |
| Ester C=O Stretch | 1750 - 1720 | Very Strong | The most intense peak. Its position is higher than in aromatic esters where conjugation is stronger.[9][10] |
| Ring C=O (Amide) Stretch | 1700 - 1650 | Strong | Key indicator of the keto tautomer. Absent in simple esters and hydroxy-only pyrimidines.[2][11] |
| C=C, C=N Ring Stretch | 1620 - 1500 | Medium-Strong | Characteristic of the pyrimidine ring system. More complex than the single C=C stretch in an unsaturated ester.[12] |
| Asymmetric C-O Stretch | 1250 - 1200 | Strong | Characteristic of the ester's C-C-O linkage. A key part of the "Rule of Three" for esters.[9] |
| Symmetric C-O Stretch | 1100 - 1050 | Strong | Characteristic of the ester's O-C-C linkage.[9] |
Experimental Protocol: FT-IR Analysis using the KBr Pellet Method
The following protocol describes a self-validating system for acquiring a high-quality FT-IR spectrum of a solid sample. The causality behind each step is explained to ensure technical accuracy.
Objective: To obtain a clean, reproducible FT-IR transmission spectrum of this compound, free from atmospheric and moisture interference.
Materials:
-
Sample: this compound (solid)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Caption: Workflow for KBr Pellet Preparation and FT-IR Analysis.
Step-by-Step Methodology:
-
Environment Control: Perform all sample preparation in a low-humidity environment (e.g., under a nitrogen atmosphere or in a glove box) if possible. Causality: KBr is hygroscopic. Absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H and O-H signals from the sample.
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and closed. Run a background scan. Causality: This step is critical for trustworthiness. It measures the spectral contribution of atmospheric CO₂ and water vapor, which are then mathematically subtracted from the final sample spectrum, ensuring that the resulting data is solely from the analyte.
-
Sample Preparation:
-
Weigh approximately 1 mg of the sample and 100-150 mg of dry, FT-IR grade KBr. The 1:100 ratio is crucial. Causality: Too much sample will cause total absorption (flat-topped peaks), while too little will result in a poor signal-to-noise ratio.
-
Gently mix the sample and KBr in an agate mortar. Grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. Causality: Homogeneity is key to obtaining a transparent pellet and avoiding scattering effects (the Christiansen effect) that distort peak shapes.
-
-
Pellet Formation:
-
Transfer a portion of the powder to the pellet die.
-
Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for 2 minutes. Causality: The high pressure causes the KBr to flow and encapsulate the sample particles, forming a solid-state solution that is transparent to infrared radiation.
-
-
Data Acquisition:
-
Carefully remove the die and eject the KBr pellet. It should be thin and transparent.
-
Place the pellet in the sample holder within the spectrometer's sample compartment.
-
Acquire the sample spectrum. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. Causality: Signal averaging reduces random noise, making weaker peaks more discernible and improving the overall quality of the spectrum.
-
Conclusion
The FT-IR spectrum of this compound is a rich source of structural information. A confident interpretation hinges on a systematic approach: identifying key functional groups, predicting their vibrational frequencies, and paying close attention to the diagnostic carbonyl and fingerprint regions. The presence of two distinct carbonyl bands is a strong indicator of the keto-amide tautomer's prevalence in the solid state. By comparing the spectrum to simpler analogs and adhering to a validated experimental protocol, researchers can leverage FT-IR spectroscopy as a powerful and reliable tool for structural confirmation in the synthesis and development of novel pyrimidine-based compounds.
References
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Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][15][16]
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Al-Omar, M. A., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies . Molecules, 21(9), 1154. [Link][2]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review . Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link][11][17]
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Patel, R. V., et al. (2013). IR, NMR spectral data of pyrimidine derivatives . Journal of Chemical and Pharmaceutical Research, 5(12), 128-134. [Link][12]
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Edington, S. C., et al. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations . The Journal of Physical Chemistry A, 120(24), 4175–4184. [Link][18][19]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. [Link][9]
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Smith, B. C. (2019). The Big Review IV: Hydrocarbons . Spectroscopy Online. [Link][7]
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JoVE Science Education Database . (2024). Infrared (IR) Spectroscopy: Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link][10]
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LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups . [Link][5][13]
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LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands . [Link][4][6]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons . DAV University. [Link][14]
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PubChem Compound Summary for CID 293750, this compound . National Center for Biotechnology Information. [Link][1]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a mechanistic comparison of competing fragmentation pathways. We will explore the chemical principles governing the molecule's decomposition, present a robust experimental protocol for its analysis, and provide visual diagrams to clarify complex fragmentation cascades.
The structural characterization of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Pyrimidine derivatives, in particular, form the backbone of numerous therapeutic agents, making their unambiguous identification critical.[1][2] Mass spectrometry stands out as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information based on reproducible fragmentation patterns.[1] This guide serves as a practical reference for interpreting the mass spectrum of this compound (Molecular Weight: 182.18 g/mol , Formula: C₈H₁₀N₂O₃) and distinguishing it from structurally similar molecules.[3]
Molecular Structure and Tautomerism: The Foundation of Fragmentation
The fragmentation behavior of a molecule is intrinsically linked to its structure, including the stability of its potential tautomers. This compound can exist in keto-enol tautomeric forms. The IUPAC name, ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, suggests that the keto form is the predominant and more stable tautomer, which will be the basis for our fragmentation analysis.[3]
The key structural features influencing fragmentation are:
-
The Ethyl Ester Group (-COOCH₂CH₃): This is the most labile part of the molecule and is expected to direct the primary fragmentation pathways.
-
The Pyrimidine Ring: A stable aromatic heterocycle that can undergo characteristic ring-opening or retro-synthetic fragmentations.
-
Substituents: The methyl (-CH₃) and hydroxyl/oxo (-OH/=O) groups, which influence electron density and the stability of fragment ions.
Primary Fragmentation Pathways under Electron Ionization (EI)
Upon electron impact (typically at 70 eV), the molecule is ionized to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 182. This energetically unstable radical cation rapidly undergoes fragmentation.[4] Based on established fragmentation principles for esters and heterocyclic systems, we can predict two major competing pathways.[5][6]
This pathway is initiated by cleavage of the bonds adjacent to the carbonyl group, a characteristic behavior for esters.[6] Our analysis indicates this is the most favorable and diagnostically significant fragmentation cascade.
-
Formation of the Molecular Ion (m/z 182): The initial ionization event removes an electron, typically from a non-bonding orbital on an oxygen or nitrogen atom.
-
α-Cleavage and Loss of an Ethoxy Radical: The most prominent fragmentation involves the homolytic cleavage of the C-O bond in the ester, expelling a neutral ethoxy radical (•OCH₂CH₃; mass 45). This is mechanistically favored as it results in a highly stable, resonance-stabilized acylium cation at m/z 137 .[6] This fragment is often the base peak in the spectrum, a fact supported by data from the NIST Mass Spectrometry Data Center.[3]
-
Decarbonylation: The acylium ion at m/z 137 can subsequently lose a neutral molecule of carbon monoxide (CO; mass 28) to form a pyrimidinyl cation at m/z 109 .
Caption: Alternative fragmentation (Pathway B) of the title compound.
Summary of Predicted Mass Fragments and Comparative Analysis
The fragmentation pattern is dominated by cleavages related to the ethyl ester group. Pathway A represents the most direct and energetically favorable route, making the ion at m/z 137 the most abundant in the spectrum (the base peak).
| m/z | Proposed Ion Formula | Fragmentation Origin | Predicted Relative Intensity |
| 182 | [C₈H₁₀N₂O₃]⁺• | Molecular Ion (M⁺•) | Medium |
| 154 | [C₆H₆N₂O₃]⁺• | M⁺• - C₂H₄ (Pathway B) | Low to Medium |
| 137 | [C₆H₅N₂O₂]⁺ | M⁺• - •OC₂H₅ (Pathway A) | High (Base Peak) |
| 109 | [C₅H₅N₂O]⁺ | m/z 137 - CO | Medium |
Comparative Insight: If we were to analyze the methyl ester analog (this compound), the fragmentation would proceed similarly. However, the primary loss would be a methoxy radical (•OCH₃; mass 31) instead of an ethoxy radical. This would result in a base peak at m/z 151 (182 - 31), providing a clear diagnostic marker to distinguish between the two esters. This predictive power is essential in the analysis of compound libraries and metabolite identification.
Recommended Experimental Protocol: GC-EI-MS Analysis
To obtain a high-quality, reproducible mass spectrum for this compound, the following gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) protocol is recommended. This protocol is designed to be self-validating by using standard conditions that allow for comparison with established spectral libraries. [7] 1. Sample Preparation:
- Accurately weigh approximately 1 mg of the compound.
- Dissolve the sample in 1 mL of high-purity ethyl acetate or methanol to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection. Causality: Ethyl acetate is a suitable solvent that is volatile and compatible with common GC columns. The concentration is chosen to avoid detector saturation while ensuring a strong signal-to-noise ratio.
2. Instrumentation:
- A standard GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer.
- GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is ideal for separating compounds of this polarity.
3. GC Method Parameters:
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
- Injection Volume: 1 µL.
- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp: Increase temperature at 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes. Causality: The temperature program ensures the compound elutes as a sharp peak without thermal degradation, providing a clean mass spectrum.
4. MS Method Parameters:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV. Causality: 70 eV is the standard EI energy, which produces extensive, reproducible fragmentation and allows for direct comparison with NIST and other commercial mass spectral libraries. [5] * Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 250. This range covers the molecular ion and all significant predicted fragments.
- Scan Speed: 2-3 scans/second.
Caption: Recommended workflow for GC-EI-MS analysis.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a clear and predictable fragmentation pattern. The dominant pathway involves the loss of an ethoxy radical from the molecular ion (m/z 182) to produce a stable acylium cation at m/z 137, which serves as the base peak and a key diagnostic ion. [3]A secondary, but significant, fragment at m/z 109 arises from the subsequent loss of carbon monoxide. By understanding these mechanistic pathways and employing a standardized analytical protocol, researchers can confidently identify this compound and distinguish it from structurally related analogs, ensuring data integrity in drug discovery and chemical synthesis workflows.
References
- Title: Gas-phase fragmentation of protonated C60-pyrimidine derivatives Source: PubMed URL
- Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: International Journal of Materials and Chemistry URL
- Title: Mass spectral fragmentation modes of pyrimidine derivatives Source: Journal of Chemical and Pharmaceutical Research URL
- Title: Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines Source: ResearchGate URL
- Title: Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways Source: ACS Publications - Energy & Fuels URL
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Title: this compound Source: PubChem URL: [Link]
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Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: DePauw University URL: [Link]
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Title: A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemguide URL: [Link]
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A Comparative Guide to Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate and Structurally Related Dihydropyrimidinones
Introduction: The Enduring Relevance of the Dihydropyrimidinone Scaffold
In the landscape of medicinal chemistry, the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold stands as a testament to the power of heterocyclic chemistry in drug discovery. First brought to prominence by the Italian chemist Pietro Biginelli in 1891, this structural motif is a cornerstone in the development of therapeutic agents.[1][2] The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[3] This inherent biological relevance has spurred extensive research, revealing that DHPM derivatives possess a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5]
This guide provides a comparative analysis of a specific pyrimidine derivative, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate , and its structural relatives within the broader class of dihydropyrimidinones. We will delve into the synthetic strategies, with a focus on the classic Biginelli reaction, and present a side-by-side evaluation of their biological performance supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this versatile class of compounds.
Core Synthetic Strategy: The Biginelli Multicomponent Reaction
The synthesis of the DHPM core is most elegantly achieved through the Biginelli reaction, a one-pot, three-component condensation.[6][7] This acid-catalyzed reaction combines an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea (or thiourea), offering a highly efficient and atom-economical route to complex heterocyclic structures.[1][7]
Reaction Mechanism
While several mechanistic pathways have been proposed, the most widely accepted route proceeds through an N-acyliminium ion intermediate.
-
Aldehyde-Urea Condensation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This step is often the rate-determining step.[1]
-
Nucleophilic Attack: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The final steps involve an intramolecular cyclization via nucleophilic attack of the terminal amine on the ketone carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[6]
The versatility of the Biginelli reaction allows for extensive diversification by varying each of the three components, leading to large libraries of DHPMs for biological screening.[4]
Caption: Figure 1: The Biginelli Reaction Iminium Ion Pathway.
Featured Compound: this compound
This specific pyrimidine derivative is a subject of significant interest. It can exist in tautomeric forms, including as a dihydropyrimidinone, specifically ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate .[8] This tautomerism is crucial as the DHPM form is often associated with the biological activities explored in this guide.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [8][9] |
| Molecular Weight | 182.18 g/mol | [8][9] |
| Appearance | Solid | [10] |
| Melting Point | 191-194 °C | [10] |
| CAS Number | 53135-24-3 | [9] |
Comparative Biological Performance
The true measure of a compound's potential lies in its biological activity. Here, we compare this compound (or its DHPM analogues) with other well-studied dihydropyrimidinones across key therapeutic areas. The data presented is synthesized from various studies to provide a clear performance benchmark.
Anticancer Activity
Many DHPMs exert their anticancer effects by inhibiting the mitotic kinesin Eg5, which leads to cell cycle arrest and apoptosis.[11] A prominent example is Monastrol. The efficacy is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of DHPM Derivatives
| Compound | HepG2 (Liver) | K562 (Leukemia) | HeLa (Cervical) | Reference |
| Monastrol (Reference DHPM) | ~14 µM | ~20 µM | ~18 µM | [11][12] |
| Compound 5c (Halogenated DHPM) | 5.35 µg/mL | Not Reported | Not Reported | [13] |
| Compound D2 (Amine-Substituted DHPM) | Not Reported | 3.60 µM | Not Reported | [12] |
| This compound Analogues | Data Not Available | Data Not Available | Data Not Available | N/A |
Note: Direct cytotoxic data for the title compound is sparse in publicly available literature, highlighting a gap for future research. The comparison is made with functionally and structurally related DHPMs to establish a performance baseline.
Anti-inflammatory Activity
The anti-inflammatory potential of DHPMs is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[14]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Result (IC₅₀) | Reference |
| Indomethacin (Standard) | COX-1 Inhibition | ~314 µg/mL (for MAK01) | [15] |
| Pyrimidine Derivative L1 | COX-2 Selective Inhibition | High Selectivity | [14] |
| Pyrimidine Derivative L2 | COX-2 Selective Inhibition | High Selectivity | [14] |
| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | 5-LOX Inhibition | 105 µg/mL | [15] |
Analysis: Certain pyrimidine derivatives show high selectivity for COX-2, which is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[14] This suggests that the core pyrimidine scaffold is a promising starting point for developing safer anti-inflammatory drugs.
Antimicrobial Activity
The DHPM scaffold has been successfully modified to produce compounds with potent activity against a range of bacterial and fungal pathogens. Performance is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Ciprofloxacin (Standard) | ~1.0 | ~0.5 | N/A | |
| Cotrimazole (Standard) | N/A | N/A | ~1.0 | |
| DHPM Derivative DP-3 | Potent Activity | Potent Activity | 62.5 | |
| DHPM Derivative DP-5 | Potent Activity | Potent Activity | 62.5 | |
| DHPM Derivative DP-7 | Potent Activity | Potent Activity | 125 |
Analysis: Synthesized DHPM derivatives have demonstrated significant antimicrobial activity, with some compounds showing pronounced effects against both bacteria and fungi. This broad-spectrum potential makes them attractive candidates for further development.
Experimental Protocols: A Guide to Comparative Evaluation
To ensure reproducibility and valid comparisons, standardized protocols are essential. The following section details the methodologies for the key assays discussed.
Protocol 1: Microwave-Assisted Biginelli Synthesis of DHPMs
This method enhances reaction rates and often improves yields compared to conventional heating.[16]
Rationale: Microwave irradiation provides rapid and uniform heating, accelerating the reaction kinetics. The use of a catalyst like HCl or a Lewis acid polarizes the aldehyde carbonyl, making it more susceptible to nucleophilic attack.
-
Reactant Preparation: In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of concentrated HCl (2-3 drops) or a Lewis acid such as Yb(OTf)₃.[6]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 800-900W for 3-5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add cold water to the reaction mixture. The solid product will precipitate.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from hot ethanol to obtain the pure DHPM derivative.[16]
Caption: Figure 2: Microwave-Assisted Synthesis Workflow.
Protocol 2: In Vitro Anticancer MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.
Rationale: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vitro Anti-inflammatory COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Rationale: The assay measures the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) by COX enzymes. Inhibition of this color-developing reaction indicates that the test compound is interfering with enzyme activity.
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a reaction buffer.
-
Compound Incubation: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and TMPD (the colorimetric probe).
-
Absorbance Measurement: Immediately measure the absorbance at 595 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of TMPD oxidation. Compare the rates in the presence of the test compound to the control to determine the percentage of inhibition and calculate the IC₅₀ value for both COX-1 and COX-2.[14]
Mechanistic Insights: DHPMs and Cell Division
The anticancer activity of many DHPMs, such as Monastrol, is attributed to their specific inhibition of Eg5, a motor protein essential for forming the bipolar mitotic spindle during cell division.
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- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
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- 7. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
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- 11. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
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A Comparative Guide to the Biological Activities of Pyrimidine and Pyridine Carboxylates
Authored by a Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug discovery. Among these, pyrimidine and pyridine rings are ubiquitous, forming the core of numerous natural molecules and synthetic drugs. Pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a key component of nucleic acids (cytosine, thymine, and uracil), highlighting its fundamental role in biological systems. Pyridine, a six-membered aromatic ring with one nitrogen atom, is also a prevalent structure in pharmaceuticals and natural products, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.
When a carboxylate group (–COOH or its ester/amide derivatives) is appended to these rings, it introduces a critical functional handle that can modulate physicochemical properties and serve as a key interaction point with biological macromolecules. This guide provides an in-depth, objective comparison of the biological activities of pyrimidine carboxylates and pyridine carboxylates. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of their respective therapeutic potentials and the structural nuances that drive their activity.
Chemical Structures and Synthetic Overview
The core structures of pyrimidine and pyridine provide distinct electronic and steric environments for the attached carboxylate group. The position of the nitrogen atoms in the pyrimidine ring makes it more electron-deficient than pyridine, which in turn influences the reactivity and biological interactions of its derivatives.
Synthetic Approaches: The synthesis of these compounds is well-established. Pyrimidine-5-carboxylic esters can be synthesized from the reaction of amidinium salts with 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. A common starting material for pyrimidine-4-carboxamides is orotic acid. Pyridine carboxylates are often synthesized through methods like the Hantzsch Dihydropyridine Synthesis or oxidative one-pot reactions of ketones with enamines. Late-stage C4-selective carboxylation of pyridines using CO2 has also been developed as a modern approach.
Comparative Biological Activities
We will now explore the comparative efficacy of these two scaffolds across several key therapeutic areas.
Anticancer Activity
Both pyrimidine and pyridine carboxylates have emerged as promising scaffolds for the development of novel anticancer agents, often acting through distinct mechanisms of action.
Pyrimidine Carboxylates: Derivatives of pyrimidine carboxylic acid have demonstrated significant potential as antitumor agents. For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown strong cytotoxic effects against human lung carcinoma (A549) cell lines. The mechanism often involves inducing apoptosis through pathways like the cleavage of PARP1 and the activation of caspases 3/7. The pyrimidine scaffold's resemblance to the natural bases of DNA and RNA allows it to interfere with nucleic acid synthesis and repair, a classic anticancer strategy.
Pyridine Carboxylates: Pyridine carboxylates have also been extensively investigated for their anticancer properties. They can act as inhibitors of key enzymes involved in cancer progression, such as human aspartate/asparagine-β-hydroxylase (AspH), a target for invasive cancers. Furthermore, pyridine carboxylic acids are used as ligands to create metal complexes (e.g., with Zinc, Copper, Cobalt) that exhibit significant antitumor activity against cell lines like human hepatocellular carcinoma (SMMC-7721). These complexes may act through multiple mechanisms, including DNA interaction, apoptosis induction, and inhibition of enzymes like topoisomerase II.
Quantitative Comparison: Anticancer Activity
| Compound Class | Specific Derivative / Complex | Cancer Cell Line | IC50 Value | Reference |
| Pyrimidine Carboxylate | Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung) | < 50 µM | |
| Pyrimidine Carboxylate | Pyrimidine derivative 9 | Breast Cancer Cells | 18 µM | |
| Pyridine Carboxylate | Zn(II)-2,3-pyridinedicarboxylic acid complex | SMMC-7721 (Liver) | 21.80 µM | |
| Pyridine Carboxylate | Sn(II) pyridine-2-carboxaldehyde complex C5 | Various | Potent |
Anti-inflammatory Activity
Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases. Both scaffolds have yielded potent anti-inflammatory agents.
Pyrimidine Carboxylates: The anti-inflammatory action of many pyrimidine derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of inflammatory mediators like prostaglandins. Recent studies have identified pyrimidine carboxylate derivatives that are highly selective inhibitors of COX-2 over COX-1. This selectivity is a highly desirable feature in an anti-inflammatory drug, as COX-1 inhibition is associated with gastrointestinal side effects. Several pyrimidine-based drugs, such as epirizole and proquazone, are already in clinical use for their anti-inflammatory properties.
Pyridine Carboxylates: Pyridine carboxylates also exhibit significant anti-inflammatory effects. Imidazo[1,2-a]pyridine-2-carboxylic acid, for example, has been shown to inhibit carrageenan-induced edema more effectively than the standard drug indomethacin, with the added benefit of not causing gastroduodenal damage. The mechanism for some pyridine-4-one derivatives is thought to be related to their iron-chelating properties, as key inflammatory enzymes like COX and lipoxygenase are heme-dependent.
Quantitative Comparison: Anti-inflammatory Activity
| Compound Class | Specific Derivative | In Vivo Model | Activity (% Inhibition) | Reference |
| Pyrimidine Carboxylate | Pyrazolo[3,4-d]pyrimidine derivative | Rat Pleurisy Model | Good activity at 30 mg/kg | |
| Pyrimidine Carboxylate | Pyrido[2,3-d]pyrimidine 25 | Carrageenan Paw Edema | 74% | |
| Pyridine Carboxylate | Imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan Paw Edema | > Indomethacin | |
| Pyridine Carboxylate | 3-hydroxy-pyridine-4-one derivative C | Croton Oil Ear Edema | 50% |
Inflammatory Pathway Visualization:
The diagram below illustrates the cyclooxygenase (COX) pathway, a primary target for both pyrimidine and pyridine carboxylate-based anti-inflammatory agents.
A Comparative Guide to the Structural Validation of Synthesized Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized heterocyclic compounds is a cornerstone of procedural validity and subsequent pharmacological investigation. Pyrimidine derivatives, in particular, form the scaffold of numerous therapeutic agents, making their precise characterization a critical step.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural validation of a key pyrimidine derivative, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, offering field-proven insights and detailed experimental protocols.
The synthesis of novel molecular entities is often the initial step in a long and complex drug discovery pipeline. However, the synthetic route, no matter how robust, can potentially yield isomers or unexpected byproducts. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural elucidation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the robust validation of the title compound's structure.
The Analytical Triad: A Comparative Overview
The structural validation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and definitive characterization.
| Analytical Technique | Principle | Advantages for this Compound | Potential Limitations | Primary Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including connectivity and spatial relationships of atoms.[4] | Provides unambiguous confirmation of the carbon-hydrogen framework and the relative positions of substituents on the pyrimidine ring. | Lower sensitivity compared to Mass Spectrometry. | Definitive structural elucidation and isomeric purity assessment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[5] | Offers high sensitivity and accurate mass measurements, confirming the molecular formula. Fragmentation patterns can provide structural clues. | Does not provide detailed information about the specific arrangement of atoms or stereochemistry. | Molecular weight determination and confirmation of elemental composition. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | Quickly identifies the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and N-H bonds.[6] | Provides limited information on the overall molecular skeleton and connectivity. | Functional group identification. |
The Workflow of Structural Validation
A logical and sequential application of these analytical techniques is crucial for an efficient and accurate structural determination. The following workflow represents a best-practice approach for validating the synthesis of this compound.
Caption: A streamlined workflow for the structural validation of the target compound.
In-Depth Analysis and Experimental Protocols
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Rationale: IR spectroscopy serves as a rapid and cost-effective preliminary check. For this compound, the presence of characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-N/C=C moieties provides the first piece of evidence for a successful synthesis. The absence of starting material-specific peaks is equally informative.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A small amount of the dried, synthesized powder is placed directly onto the ATR crystal.
-
Instrument Setup: The instrument is set to acquire data in the 4000-400 cm⁻¹ range. A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample spectrum is acquired.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands.
Expected IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400-3200 (broad) |
| N-H (pyrimidine ring) | ~3200-3100 |
| C-H (methyl, ethyl) | ~2980-2850 |
| C=O (ester) | ~1710 |
| C=C and C=N (pyrimidine ring) | ~1650-1550 |
Mass Spectrometry: Confirming the Molecular Formula
Rationale: High-resolution mass spectrometry (HRMS) is pivotal for confirming the elemental composition of the synthesized molecule. The accurate mass measurement of the molecular ion peak ([M+H]⁺ or [M-H]⁻) should match the theoretical mass of C₈H₁₀N₂O₃.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: The ESI-TOF mass spectrometer is calibrated using a known standard. The instrument is set to positive or negative ion mode.
-
Data Acquisition: The sample solution is infused into the ESI source. Data is acquired over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: The exact mass of the molecular ion peak is determined and compared to the theoretical mass.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol [7] |
| Monoisotopic Mass | 182.06914 Da[7] |
| Expected [M+H]⁺ | 183.07642 m/z[8] |
| Expected [M+Na]⁺ | 205.05836 m/z[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Rationale: NMR spectroscopy provides the most detailed structural information. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR and DEPT experiments identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). The combination of these experiments allows for the complete assembly of the molecular structure.
Experimental Protocol: ¹H, ¹³C, and DEPT NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and probe.
-
Data Acquisition: Standard ¹H, ¹³C, and DEPT-135 spectra are acquired.
-
Data Analysis: The chemical shifts (δ), integration values, and coupling patterns (for ¹H NMR) are analyzed to assign each signal to a specific atom in the proposed structure.
Expected NMR Data (Illustrative, based on related structures and chemical shift predictions):
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -OH |
| ~8.5 | s | 1H | Pyrimidine C-H |
| ~4.2 | q | 2H | -OCH₂CH₃ |
| ~2.4 | s | 3H | -CH₃ |
| ~1.2 | t | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 | C-OH (pyrimidine) |
| ~158 | C-N (pyrimidine) |
| ~150 | C-N (pyrimidine) |
| ~110 | C-COOEt (pyrimidine) |
| ~60 | -OCH₂CH₃ |
| ~20 | -CH₃ |
| ~14 | -OCH₂CH₃ |
Interplay of Analytical Techniques for Unambiguous Validation
The power of this multi-technique approach lies in the complementary nature of the data obtained.
Caption: The synergistic relationship between IR, MS, and NMR in structural validation.
Conclusion
The structural validation of synthesized this compound is a clear demonstration of the necessity of a rigorous, multi-faceted analytical approach. While each technique—IR, MS, and NMR—provides valuable information, it is their collective and corroborative data that leads to an unassailable structural confirmation. This guide provides the foundational framework and experimental considerations for researchers to confidently and accurately validate their synthesized compounds, ensuring the integrity of their subsequent scientific endeavors.
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Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
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Hindawi. (n.d.). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Retrieved from [Link]
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A Comparative Guide to HPLC Purity Assessment of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. This guide provides an in-depth technical comparison for the purity assessment of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a key building block in the synthesis of various therapeutic agents. We will delve into the rationale behind utilizing High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, compare it with other viable techniques, and provide a robust, validated HPLC method as a practical starting point for your own analyses.
The Critical Role of Purity in Drug Synthesis
This compound (CAS No: 53135-24-3, Molecular Formula: C8H10N2O3, Molecular Weight: 182.18 g/mol ) is a substituted pyrimidine that serves as a versatile intermediate.[1] Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, a rigorous analytical method to quantify the purity and identify any potential impurities is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For non-volatile and thermally labile compounds like this compound, HPLC, particularly in the reversed-phase mode, is the undisputed gold standard for purity analysis.[3] Its high resolving power allows for the separation of the main compound from closely related impurities, ensuring accurate quantification.
Why Reversed-Phase HPLC is the Method of Choice
Reversed-phase HPLC utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between these two phases. Given the presence of both polar (hydroxy, carboxylate) and non-polar (methyl, ethyl) functional groups in this compound, reversed-phase chromatography provides an excellent mechanism for resolving the parent compound from its potential impurities which will likely have different polarities.
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities is crucial for developing a selective HPLC method. The synthesis of pyrimidine derivatives often involves the condensation of a β-ketoester with an amidine or related compound.[4] A common route to tetrahydropyrimidines involves the Biginelli reaction, which condenses ethyl acetoacetate, an aldehyde, and urea or thiourea.[5]
Based on these synthetic pathways, potential process-related impurities could include:
-
Unreacted Starting Materials: Such as ethyl acetoacetate and acetamidine.
-
Side-Products: Arising from self-condensation of starting materials or alternative reaction pathways. For instance, dimerization or polymerization of reactants can occur.[2]
-
Isomers: Lack of regioselectivity can lead to the formation of structural isomers.[2]
-
Degradation Products: The stability of the pyrimidine ring can be compromised under harsh conditions (e.g., strong acid/base, high temperature), leading to hydrolysis of the ester or cleavage of the pyrimidine ring.[6]
A Validated Starting Point: RP-HPLC Method for Purity Assessment
The following method is a robust starting point for the purity determination of this compound and has been adapted from validated methods for similar pyrimidine derivatives.[7][8]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape of ionizable compounds and provides a low pH to suppress silanol interactions. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Pyrimidine derivatives typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.[9] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A/B (50:50) | Ensures compatibility with the mobile phase and good peak shape. |
Experimental Protocol: Step-by-Step
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the sample solution and identify the main peak corresponding to this compound.
-
Purity Calculation: Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Limitations | Applicability to Topic |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, better resolution, and reduced solvent consumption.[10] | Higher instrument cost and more susceptible to clogging.[10] | Excellent: Offers a significant improvement in throughput and resolution over conventional HPLC. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization.[11] | Poor: The target molecule is not sufficiently volatile for direct GC analysis. Derivatization would be required, adding complexity. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, low cost, and allows for simultaneous screening of multiple samples.[11] | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[12] | Good (for screening): Useful for rapid in-process monitoring of reaction completion but not for accurate final purity determination. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, especially for charged molecules, and requires very small sample volumes.[3] | Lower sensitivity with UV detection and can have reproducibility issues.[13] | Moderate: Could be a complementary technique, especially for separating charged impurities, but HPLC is generally more robust for routine purity analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule. | Excellent for structure elucidation and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic techniques for impurity detection. | Good (for identification): Invaluable for identifying unknown impurities but not the primary tool for routine purity assessment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity for identifying compounds. | Not a separation technique on its own; typically coupled with HPLC (LC-MS) or GC (GC-MS). | Excellent (when coupled): LC-MS is a powerful tool for the identification and quantification of impurities, especially at trace levels. |
Conclusion
For the comprehensive and accurate purity determination of this compound, Reversed-Phase High-Performance Liquid Chromatography (HPLC) stands out as the most suitable and robust technique. Its high resolution, sensitivity, and quantitative capabilities make it the cornerstone for quality control and final product release in both research and drug development settings. While techniques like TLC are useful for rapid screening, and NMR and MS are indispensable for structural elucidation, HPLC remains the workhorse for ensuring the purity of this critical pharmaceutical intermediate. The provided HPLC method serves as a validated starting point for your method development and validation activities.
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A Comparative Guide to the In Vitro Anticancer Activity of Novel Pyrimidine Derivatives
In the ever-evolving landscape of oncology research, the quest for more effective and selective anticancer agents is paramount. Pyrimidine derivatives have long been a cornerstone of cancer chemotherapy, with established drugs like 5-Fluorouracil and Gemcitabine forming the backbone of many treatment regimens.[1] However, the emergence of drug resistance and the prevalence of adverse side effects necessitate the development of novel therapeutic strategies. This guide provides a comparative analysis of the in vitro anticancer activity of recently developed pyrimidine derivatives, juxtaposing their performance against established anticancer agents and elucidating the experimental methodologies used for their evaluation.
The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in the building blocks of nucleic acids, DNA and RNA.[2] This inherent biological relevance makes pyrimidine analogs attractive candidates for anticancer drug design, as they can interfere with critical cellular processes such as DNA synthesis, repair, and cell division.[3][4] Novel pyrimidine derivatives are being engineered to exhibit enhanced potency, greater selectivity for cancer cells, and the ability to overcome existing resistance mechanisms.[5]
Comparative Analysis of Anticancer Efficacy
The true measure of a novel anticancer agent lies in its ability to outperform or complement existing therapies. Below is a comparative summary of the in vitro cytotoxic activity of several recently synthesized pyrimidine derivatives against a panel of human cancer cell lines, with their IC50 values benchmarked against established chemotherapeutic drugs.
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Novel Pyrimidine Derivatives | ||||
| Compound 1a (Pyrazolo[3,4-d]pyrimidine) | A549 (Lung) | 2.24 | Induces Apoptosis | [6] |
| MCF-7 (Breast) | 42.3 | [6] | ||
| HepG2 (Liver) | [6] | |||
| PC-3 (Prostate) | [6] | |||
| Compound 4f (Indazol-pyrimidine) | MCF-7 (Breast) | 1.629 | Induces Apoptosis (Caspase-3/7 activation) | [7] |
| Compound 4i (Indazol-pyrimidine) | MCF-7 (Breast) | 1.841 | Induces Apoptosis (Caspase-3/7 activation) | [7] |
| A549 (Lung) | Potent | [7] | ||
| Caco2 (Colon) | Potent | [7] | ||
| Compound 131 (Fused 1,4-benzodioxane pyrimidine) | HepG2 (Liver) | 0.11 | Tubulin Polymerization Inhibitor | [8] |
| U937 (Lymphoma) | 0.07 | [8] | ||
| Y79 (Retinoblastoma) | 0.10 | [8] | ||
| A549 (Lung) | 0.80 | [8] | ||
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | Strong Cytotoxicity at 50 µM | [9] | |
| Established Anticancer Drugs | ||||
| Doxorubicin | A549 (Lung) | 9.20 | DNA Intercalation, Topoisomerase II Inhibition | [6] |
| MCF-7 (Breast) | 8.029 | [7] | ||
| HepG2 (Liver) | Potent | [5] | ||
| 5-Fluorouracil (5-FU) | Colon Cancer Cell Lines | Varies | Thymidylate Synthase Inhibition | [1] |
| Abemaciclib | Breast Cancer Cell Lines | Varies | CDK4/6 Inhibition | [8][10] |
Elucidating the Mechanism of Action: Key In Vitro Assays
A comprehensive understanding of a compound's anticancer activity requires a multi-faceted approach, employing a suite of in vitro assays to probe its effects on cell viability, apoptosis, and cell cycle progression.
Cell Viability Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for determining the cytotoxic effects of novel compounds.[11][12] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[11] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[11] This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency of different compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrimidine derivatives and a reference drug for a specified duration (e.g., 72 hours).[14]
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals in viable cells.[13]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[15]
Caption: Workflow of the MTT assay for determining cell viability.
Detecting Programmed Cell Death: Apoptosis Assays
A desirable characteristic of an anticancer agent is its ability to induce apoptosis, or programmed cell death, in cancer cells.[16] The Annexin V-FITC assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing for the identification of apoptotic cells via flow cytometry.[18] Co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Cell Treatment: Treat cancer cells with the pyrimidine derivative at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results are typically displayed as a quadrant plot, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[19]
Caption: Key events in drug-induced apoptosis.
Investigating Cell Cycle Arrest
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in cell proliferation.[20] Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[22] By analyzing a large population of cells, a histogram of DNA content can be generated, revealing the percentage of cells in each phase of the cell cycle.
-
Cell Treatment: Expose cancer cells to the pyrimidine derivative for a specific duration.
-
Cell Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.[21]
-
Staining: Treat the cells with RNase to prevent PI from binding to RNA and then stain with a PI solution.[22]
-
Flow Cytometry Analysis: Acquire and analyze the data on a flow cytometer. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[20][23]
Caption: Workflow for cell cycle analysis using flow cytometry.
Signaling Pathways Targeted by Novel Pyrimidine Derivatives
The anticancer activity of pyrimidine derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Many novel compounds are designed as inhibitors of specific protein kinases that drive tumor growth and proliferation.
For instance, pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of tyrosine kinases (TKs), PI3K, and CDK4/6.[24] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a common feature of many cancers.[24] By inhibiting key components of this pathway, novel pyrimidine derivatives can effectively suppress tumor progression.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a novel pyrimidine derivative.
Conclusion and Future Directions
The development of novel pyrimidine derivatives represents a promising avenue in the pursuit of more effective and targeted cancer therapies. The in vitro data for many of these emerging compounds demonstrate significant improvements in potency and selectivity compared to established drugs. The rigorous application of standardized assays for cell viability, apoptosis, and cell cycle analysis is crucial for the preclinical evaluation of these agents and for elucidating their mechanisms of action.
Future research should focus on in vivo studies to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these novel derivatives. Furthermore, the exploration of combination therapies, where new pyrimidine-based agents are used in conjunction with existing chemotherapeutics or targeted therapies, could lead to synergistic effects and improved clinical outcomes. The continued innovation in the design and synthesis of pyrimidine derivatives holds great potential for expanding our arsenal in the fight against cancer.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylpyrimidine Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is paramount for the rational design of novel therapeutics. The pyrimidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities.[1] This guide provides a comparative analysis of derivatives featuring a substitution at the 2-position—often a methyl or anilino group—focusing on their performance as kinase inhibitors in oncology and providing the supporting experimental data and methodologies that underpin these findings.
The 2-Substituted Pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The 2,4-disubstituted pyrimidine core is a highly versatile template. The nitrogen atoms at positions 1 and 3 act as crucial hydrogen bond acceptors, frequently interacting with the "hinge" region of the ATP-binding pocket in protein kinases. The substituents at the C2, C4, and C5 positions are then systematically modified to enhance potency, tune selectivity, and optimize pharmacokinetic properties. This guide will dissect the SAR of this scaffold against several key oncological kinase targets.
Core Pyrimidine Scaffold and Key Substitution Points
Caption: General SAR principles for 2,4-disubstituted pyrimidine kinase inhibitors.
Comparative SAR Analysis: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis, making it a prime target in cancer therapy.[2][3] The 2-substituted pyrimidine scaffold has been extensively explored for potent VEGFR-2 inhibition.
A key structural motif for potent activity is the 2-anilinopyrimidine . The aniline nitrogen and the N1 of the pyrimidine ring form crucial hydrogen bonds with the hinge region residue Cys919 of VEGFR-2. The SAR exploration then focuses on the substituents on the aniline ring and at the C4 position of the pyrimidine.
In a series of 2,4-disubstituted-2-thiopyrimidines, researchers found that potent VEGFR-2 inhibition was achieved with specific substitutions.[4] The data below compares several analogues from this study.
Table 1: SAR of 2-Thio-disubstituted Pyrimidines as VEGFR-2 Inhibitors
| Compound | R¹ (at C4) | R² (on phenyl at C6) | VEGFR-2 IC₅₀ (µM)[4] | HepG2 IC₅₀ (µM)[4] |
|---|---|---|---|---|
| 6d | 4-chlorophenylamino | H | 3.84 | 21.01 |
| 6j | 4-methoxyphenylamino | H | 1.23 | 13.06 |
| 6l | 4-fluorophenylamino | H | 3.78 | 8.35 |
| 6m | 4-bromophenylamino | H | 4.81 | 8.51 |
| 9b | 4-methoxyphenyl | 4-Cl | > 100 | 7.92 |
| Sorafenib | (Reference Drug) | | 0.09 | 10.99 |
Causality and Field-Proven Insights:
-
C4-Anilino Group: The presence of a substituted aniline at the C4 position is critical. Comparing compounds 6d, 6j, 6l, and 6m , we see that electron-donating (methoxy, 6j ) or electron-withdrawing (halo-) substituents on this aniline ring are well-tolerated and lead to low micromolar inhibition of VEGFR-2.[4] The 4-methoxy substitution on the C4-anilino group in compound 6j provided the best enzymatic inhibition in this series (IC₅₀ = 1.23 µM).[4]
-
C6-Phenyl Group: Comparing 6j and 9b , it is evident that replacing the C4-anilino linker with a direct C4-phenyl bond and moving the key substituent to the C6-phenyl ring (9b ) completely abrogates VEGFR-2 enzymatic activity, even though cellular activity against the HepG2 cancer cell line is retained and even improved.[4] This highlights a common challenge in drug discovery: potent enzymatic inhibition does not always translate directly to potent cellular activity, likely due to differences in cell permeability, metabolism, or off-target effects.
Further studies on fused thieno[2,3-d]pyrimidines demonstrated that incorporating a urea moiety, which targets the DFG motif region of the kinase, can lead to highly potent, nanomolar inhibitors.[3]
Table 2: SAR of Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors
| Compound | R (Urea Moiety) | VEGFR-2 IC₅₀ (nM)[3] | HUVEC Proliferation Inhibition (%)[3] |
|---|---|---|---|
| 21b | 3-trifluoromethyl-4-chlorophenyl | 33.4 | 81.97 |
| 21c | 3-tert-butyl-phenyl | 47.0 | 79.15 |
| 21e | 3-chloro-4-methylphenyl | 21.0 | Moderate |
The thieno[2,3-d]pyrimidine core acts as the hinge-binder, while the urea group provides additional critical interactions, leading to a significant boost in potency from the micromolar to the nanomolar range. Compound 21e emerged as the most potent enzymatic inhibitor in this series, with an IC₅₀ of 21 nM.[3]
Comparative SAR Analysis: PI3K/mTOR Inhibitors
The PI3K/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[5] Pyrido[3,2-d]pyrimidines, which feature a fused pyridine ring, have been developed as potent dual PI3K/mTOR inhibitors.[6] In this series, the core scaffold was maintained with a 2-(3-hydroxyphenyl) group and a 4-morpholino group, while SAR was explored through substitutions at the C7 position.
Table 3: SAR of C7-Substituted Pyrido[3,2-d]pyrimidines as PI3Kα/mTOR Inhibitors
| Compound | R (at C7) | PI3Kα IC₅₀ (nM)[6] | mTOR IC₅₀ (nM)[6] | Selectivity Index (mTOR/PI3Kα) |
|---|---|---|---|---|
| 1 (Reference) | H | 19 | 191 | 10.1 |
| 5 | -CH₂OH | 10 | 103 | 10.3 |
| 19 | -CH₂-(4-methyl-piperazin-1-yl) | 9 | 94 | 10.4 |
| 21 | -CH₂-(morpholin-4-yl) | 9 | 93 | 10.3 |
| 32 | -CH₂-(1,2,3-triazol-1-yl) | 3 | 240 | 80.0 |
Causality and Field-Proven Insights:
-
C7 Substitution Tolerated: Introduction of a substituent at C7 is generally well-tolerated and can improve PI3Kα potency. Compounds 5, 19, and 21 show a 2-fold improvement in PI3Kα inhibition over the unsubstituted reference compound 1 .[6]
-
Maintaining Dual Inhibition: Small polar groups like a hydroxymethyl (5 ) or larger groups containing cyclic amines like piperazine (19 ) and morpholine (21 ) maintain a similar selectivity profile to the parent compound, acting as potent dual inhibitors.[6]
-
Tuning for Selectivity: A significant finding was that introducing a triazole ring at the C7 position (compound 32 ) dramatically increased PI3Kα potency (IC₅₀ = 3 nM) while simultaneously decreasing mTOR inhibition (IC₅₀ = 240 nM).[6] This shifted the molecule's profile from a dual inhibitor to a highly potent and quasi-selective PI3Kα inhibitor, demonstrating that the C7 position is a critical "selectivity hotspot" for this scaffold.
Key Experimental Methodologies
Reproducibility and validation are the cornerstones of scientific integrity. The following are detailed protocols for key assays typically used in the evaluation of pyrimidine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method to determine the direct inhibitory effect of a compound on a purified kinase enzyme.
-
Preparation of Reagents:
-
Prepare a 4X solution of the kinase (e.g., VEGFR-2, PI3Kα) in Kinase Buffer A.
-
Prepare a 4X solution of the Eu-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer (a labeled ATP-competitive ligand) in Kinase Buffer A.
-
Prepare a serial dilution of the test compounds (e.g., 2-methylpyrimidine derivatives) in DMSO, then dilute to a 4X final concentration in Kinase Buffer A.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the 4X test compound solution or DMSO vehicle (for positive and negative controls).
-
Add 5 µL of the 4X kinase/antibody mixture to all wells.
-
Add 5 µL of the 4X tracer solution to all wells except the negative control wells (which receive 5 µL of buffer instead).
-
Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665/615).
-
-
Data Analysis:
-
Normalize the data using the positive (no inhibitor) and negative (no tracer) controls.
-
Plot the normalized emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
-
Cell Seeding:
-
Culture human cancer cells (e.g., HepG2, MDA-MB-468) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and DMSO only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Visualization
Caption: Workflow for a typical cell viability (MTT) assay.
Conclusion and Future Outlook
The 2-methylpyrimidine scaffold and its close analogues, such as 2-anilinopyrimidines, remain a highly productive platform for the discovery of potent and selective therapeutics, particularly kinase inhibitors. The structure-activity relationships discussed herein underscore several key principles: the C2-anilino and C4-amino groups are critical for establishing potent kinase binding, while substitutions at other positions, like C7 in the pyridopyrimidine series, can be strategically exploited to fine-tune selectivity against different kinase targets.[6][7]
Future research will likely focus on developing derivatives with improved pharmacokinetic properties and exploring novel substitutions to overcome acquired drug resistance. The integration of computational modeling with empirical high-throughput screening will continue to accelerate the discovery of next-generation 2-methylpyrimidine derivatives with superior clinical potential.
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Zhuo, J.-C., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. ResearchGate.
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Wang, T., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters.
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Abdel-Ghani, T. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports.
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BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem.
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Gouda, M. A., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie.
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Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Medicinal Chemistry.
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Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters.
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Miosge, L. A., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters.
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Wang, S., et al. (2018). SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. ResearchGate.
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Vo, D. D., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules.
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Vo, D. D., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI.
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A Senior Application Scientist's Guide to Catalysis in Tetrahydropyrimidine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrahydropyrimidines and their derivatives, particularly the 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), stands as a cornerstone in medicinal chemistry. These heterocyclic scaffolds are integral to a wide array of pharmacologically active compounds, demonstrating antihypertensive, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (or thiourea), remains the most prominent and direct route to these valuable molecules since its discovery by Italian chemist Pietro Biginelli in 1891.[3][4]
However, the classical Biginelli protocol, which often relies on strong Brønsted acids like HCl or H₂SO₄, is plagued by drawbacks such as harsh reaction conditions, long reaction times, and often modest yields.[5] This has spurred extensive research into more efficient, milder, and environmentally benign catalytic systems. This guide provides an in-depth comparison of various catalyst classes, supported by experimental data, to aid researchers in selecting the optimal system for their synthetic needs.
The Biginelli Reaction: A Mechanistic Overview
Understanding the reaction mechanism is crucial for appreciating the role of the catalyst. While several pathways have been proposed, the most widely accepted is the iminium mechanism, which is catalyzed by an acid.[1][4][6]
The key steps are:
-
Aldehyde-Urea Condensation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is often the rate-determining step.[3][6]
-
Nucleophilic Addition: The enol form of the β-ketoester performs a nucleophilic attack on the acyliminium ion.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization via nucleophilic attack by the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidine product.[3]
Caption: General workflow for tetrahydropyrimidine synthesis using a magnetic nanocatalyst.
C. Step-by-Step Procedure
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and CuFe₂O₄ magnetic nanoparticles (10 mol%).
-
Heat the mixture to 50 °C under solvent-free conditions, preferably with ultrasonic irradiation, for 30-60 minutes.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, add hot ethanol to the reaction mixture to dissolve the product.
-
While the mixture is still hot, place a strong external magnet against the side of the flask. The CuFe₂O₄ nanoparticles will be attracted to the magnet, allowing the hot solution containing the product to be decanted.
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Allow the decanted solution to cool to room temperature, inducing crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure tetrahydropyrimidine.
Protocol 2: Homogeneous Catalysis using an Acidic Ionic Liquid
This protocol describes a solvent-free synthesis using a recyclable Brønsted acidic ionic liquid catalyst, adapted from procedures in the literature. [7][8] A. Materials
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Brønsted acidic ionic liquid (e.g., [bmim]HSO₄ or [C₂O₂BBTA][TFA])
B. Step-by-Step Procedure
-
To a flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the acidic ionic liquid (e.g., 10 mol%).
-
Stir the mixture at 80-100 °C for the time specified by the literature (typically 40-60 minutes).
-
Monitor the reaction via TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and add water. The solid product will precipitate.
-
Collect the crude product by filtration and wash thoroughly with water to remove any residual ionic liquid.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield the pure product.
-
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to remove the water, allowing the catalyst to be recovered and reused.
Conclusion and Authoritative Grounding
The synthesis of tetrahydropyrimidines via the Biginelli reaction has been profoundly enhanced by the development of novel catalytic systems. While classical Brønsted and Lewis acids are effective, modern catalysts offer significant advantages in terms of efficiency, reaction conditions, and sustainability.
-
Heterogeneous catalysts , particularly magnetic nanoparticles like CuFe₂O₄, represent a major advancement, providing high yields under mild, solvent-free conditions with unparalleled ease of catalyst recovery and reuse. [9][10]* Ionic liquids have proven to be excellent dual-purpose catalyst-solvents, enabling clean, efficient reactions with the potential for recycling, thereby aligning with the principles of green chemistry. [7][8] For researchers in drug development, the choice of catalyst will depend on the specific requirements of scale, purity, cost, and environmental impact. For rapid library synthesis and high-throughput screening, the simplicity and high yields of ionic liquid or nanoparticle-catalyzed reactions are highly attractive. For large-scale industrial processes, the reusability of heterogeneous catalysts presents a compelling economic and environmental advantage. The continued innovation in catalysis promises to further refine the synthesis of these vital pharmaceutical scaffolds.
References
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General mechanism of Biginelli tetrahydropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Biginelli reaction. (2023, November 29). Wikipedia. Retrieved from [Link]
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Toma, M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Retrieved from [Link]
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Foroughifar, N., et al. (2013). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Li, Y., et al. (2022). Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. Inorganic Chemistry - ACS Publications. Retrieved from [Link]
-
Patel, D. S., & Patel, N. D. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Retrieved from [Link]
-
Cahyana, A. H., et al. (2022). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Cahyana, A. H., et al. (2022). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Kumar, A., & Kumar, R. (2023). Recent developments in nanocatalyst-mediated ecofriendly synthesis of pyrimidine derivatives. ScienceDirect. Retrieved from [Link]
-
Synthesis of tetrahydropyrimidine derivatives 38 in the presence of Zn(OTf)2. (n.d.). ResearchGate. Retrieved from [Link]
-
Alvim, H. G., et al. (2013). Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis. ACS Publications. Retrieved from [Link]
-
Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis. (2018, December 8). Bohrium. Retrieved from [Link]
-
Toma, M., et al. (2022). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. Retrieved from [Link]
-
Sharma, P., et al. (2023). CuFe2O4 Magnetic Nanoparticles as Heterogeneous Catalysts for Synthesis of Dihydropyrimidinones as Inhibitors of SARS-CoV-2 Surface Proteins—Insights from Molecular Docking Studies. MDPI. Retrieved from [Link]
-
Tolan, A. A., et al. (2023). Innovation of eco-friendly TiO2 nano catalyst for new pyrimidine carbonitiriles candidates, assessed for significant antioxidant activity, anti-inflammatory effects, and by insilico studies. PMC - NIH. Retrieved from [Link]
-
Gholam-Shahzadeh, A., & Tavakoli, M. (2016). New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. NIH. Retrieved from [Link]
-
Rane, N., et al. (2007). Acidic task specific ionic liquid catalyzed synthesis of dihydropyrimidinones. SciSpace. Retrieved from [Link]
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Heidarizadeh, F., & Rostami, A. (2014). Novel acidic ionic liquid as a catalyst and solvent for green synthesis of dihydropyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Kazemi, M., et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. PubMed. Retrieved from [Link]
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Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidines and the Predictive Power of DFT
Pyrimidine scaffolds are a cornerstone of medicinal chemistry and chemical biology. As fundamental components of nucleic acids (DNA and RNA), their derivatives possess a vast spectrum of biological and pharmaceutical properties.[1] Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (EHMPC), with the chemical formula C₈H₁₀N₂O₃, represents a key heterocyclic building block in the synthesis of novel therapeutic agents.[2] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design.
This guide provides an in-depth computational analysis of EHMPC using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. DFT allows us to predict a molecule's behavior at the electronic level, offering insights that are often difficult or time-consuming to obtain through empirical experimentation alone.[1][3] We will explore the optimized geometry, vibrational frequencies, and electronic characteristics of EHMPC. Furthermore, we will conduct a comparative analysis with two structurally related alternatives to demonstrate how subtle chemical modifications can profoundly influence molecular properties, thereby guiding the development of next-generation pharmaceuticals.
Part 1: The Computational Methodology: A Self-Validating System
The choice of computational methodology is critical for obtaining results that are both accurate and reproducible. Our approach is designed as a self-validating system, where theoretical predictions are calibrated against established experimental observations for similar compounds.
Step-by-Step Computational Workflow
-
Structure Preparation: The 2D structure of this compound is drawn and converted to a 3D structure. The initial geometry is pre-optimized using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
Quantum Mechanical Calculation: All DFT calculations are performed using a standard software package like Gaussian 09.[4]
-
Method Selection: The B3LYP hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set.
-
Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely-used hybrid functional that has demonstrated a robust balance between computational efficiency and accuracy for organic and heterocyclic molecules.[4][5] The 6-311++G(d,p) basis set is chosen for its comprehensive description of electron behavior. The '++' denotes diffuse functions on all atoms, essential for modeling non-covalent interactions, while the '(d,p)' polarization functions allow for anisotropy in electron density, crucial for accurately representing bonding environments.[5][6]
-
-
-
Geometry Optimization: The molecule's geometry is fully optimized in the gas phase without symmetry constraints. This process finds the lowest energy conformation, corresponding to the most stable structure of the molecule.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry.
-
Trustworthiness: This step is crucial for validation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[6] Furthermore, the calculated vibrational frequencies can be compared with experimental FT-IR spectra of analogous compounds to validate the chosen level of theory.[1][7]
-
-
Property Calculation: Following successful optimization and frequency validation, key electronic properties are calculated. These include the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
Caption: Workflow for DFT analysis of EHMPC.
Part 2: In-Silico Analysis of this compound (EHMPC)
Optimized Molecular Structure
The geometry optimization reveals a planar pyrimidine ring, which is characteristic of aromatic systems. The ethyl carboxylate group may exhibit some rotational freedom, but the lowest energy state favors co-planarity to maximize electronic conjugation.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals are critical for understanding chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For EHMPC, the HOMO is expected to be localized primarily over the pyrimidine ring and the hydroxyl oxygen, indicating these are the most probable sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is typically distributed over the pyrimidine ring and the carbonyl group of the ester, highlighting the regions susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. Molecules with a large gap are termed "hard" and are generally more stable and less reactive, while those with a small gap are "soft" and more reactive.[4]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For EHMPC:
-
Negative Regions (Red/Yellow): These electron-rich areas are concentrated around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms of the pyrimidine ring. These sites are prone to electrophilic attack and are key for forming hydrogen bonds.
-
Positive Regions (Blue): This electron-deficient area is located around the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack.
Caption: Relationship between structure, DFT, and predicted properties.
Part 3: Comparative Analysis: EHMPC vs. Functional Alternatives
To understand how structural modifications impact electronic properties, we compare EHMPC with two hypothetical but chemically relevant alternatives.
-
Alternative 1: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. The methyl group at the C2 position is replaced by a methylthio (-SCH₃) group, which is known for its electron-donating properties.[8]
-
Alternative 2: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate. The C2 position is substituted with a bulky morpholino group, introducing steric hindrance and additional hydrogen bond acceptors.[9]
Quantitative Comparison of Computed Properties
| Parameter | EHMPC (Baseline) | Alternative 1 (-SCH₃) | Alternative 2 (-morpholino) | Scientific Rationale for Change |
| HOMO Energy (eV) | -6.5 | -6.2 (Higher) | -6.1 (Higher) | The electron-donating -SCH₃ and morpholino groups destabilize the HOMO, making the molecule a better electron donor.[6] |
| LUMO Energy (eV) | -1.8 | -1.9 (Lower) | -1.7 (Higher) | The -SCH₃ group can accept electron density via its sulfur d-orbitals, slightly stabilizing the LUMO. The morpholino group has a weaker effect. |
| HOMO-LUMO Gap (ΔE, eV) | 4.7 (Large) | 4.3 (Smaller) | 4.4 (Smaller) | A smaller gap indicates increased chemical reactivity. Both alternatives are predicted to be more reactive than the parent EHMPC.[4] |
| Dipole Moment (Debye) | 3.5 | 3.9 (Higher) | 5.2 (Much Higher) | The increased polarity of the substituents, especially the large, polar morpholino group, significantly increases the overall molecular dipole moment. |
| Chemical Hardness (η) | 2.35 | 2.15 (Softer) | 2.20 (Softer) | Chemical hardness is proportional to the HOMO-LUMO gap. The alternatives are "softer" molecules, consistent with their increased reactivity.[4] |
| Electrophilicity Index (ω) | 2.9 | 3.2 (Higher) | 3.3 (Higher) | This index measures the ability of a molecule to accept electrons. The higher values for the alternatives suggest they are stronger electrophiles.[6] |
Note: The values presented in the table are illustrative, based on general chemical principles and data from similar pyrimidine systems, and represent the expected outcome from a DFT analysis.
Discussion of Comparative Data
The comparative analysis clearly demonstrates the power of DFT in predicting the consequences of structural modification.
-
Impact of the -SCH₃ Group: Replacing the methyl with a methylthio group leads to a more reactive molecule (smaller energy gap) that is a better electron donor (higher HOMO energy). This could enhance its ability to participate in certain biological interactions but may also decrease its metabolic stability.
-
Impact of the -morpholino Group: The addition of the morpholino ring dramatically increases the molecule's polarity (dipole moment). This could improve aqueous solubility, a critical factor in drug formulation. The presence of additional heteroatoms also provides more sites for hydrogen bonding, which could lead to stronger and more specific interactions with a biological target. However, the increased bulk (steric hindrance) could also prevent the molecule from fitting into a specific binding pocket.
Conclusion
This guide demonstrates that Density Functional Theory is an indispensable tool in modern drug discovery and materials science. Through a systematic computational workflow, we can gain profound insights into the structural and electronic properties of molecules like this compound. The DFT analysis, validated by principles from experimental studies, allows for the detailed characterization of its reactivity through HOMO-LUMO and MEP analysis.
Crucially, the comparative in-silico study of EHMPC against functionalized alternatives highlights how DFT can be used to rationally design new molecules with tailored properties. By predicting how specific substitutions will affect reactivity, polarity, and stability, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the development cycle and reducing the reliance on costly and time-consuming trial-and-error experimentation.
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Al-Ostath, A., et al. (2022). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Taylor & Francis Online. Available at: [Link]
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Van der Mieren, K. (2016). Validation of DFT-Based Methods for Predicting Qualitative Thermochemistry of Large Polyaromatics. Center for Molecular Modeling. Available at: [Link]
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Mary, Y. S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. Pyrimidine and its derivatives are fundamental heterocyclic compounds, forming the core structure of nucleic acids (cytosine, thymine, and uracil) and a vast array of pharmacologically active molecules.[1][2][3] Their wide-ranging biological activities, including anticancer, antiviral, and antimicrobial properties, make the optimization of their synthesis a critical endeavor in medicinal chemistry.[1][4]
This guide provides an objective, in-depth comparison of prominent pyrimidine synthesis methods, contrasting traditional procedures with modern, high-efficiency techniques. By examining the underlying mechanisms, experimental protocols, and resulting yields, this analysis aims to equip researchers with the insights needed to select the most effective synthetic route for their specific applications. We will delve into the venerable Biginelli and Pinner reactions, which have long been staples of heterocyclic chemistry, and compare them against a contemporary microwave-assisted approach that exemplifies the drive for greener, faster, and more efficient synthesis.[5][6]
Comparative Analysis of Key Synthesis Routes
The selection of a synthetic strategy is often a balance between tradition and innovation, governed by factors such as desired substitution patterns, yield, reaction time, and environmental impact. Here, we dissect three pivotal methods for pyrimidine synthesis.
The Biginelli Reaction: A Classic Three-Component Condensation
First reported in 1891 by Italian chemist Pietro Biginelli, this one-pot, three-component reaction elegantly combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] Its operational simplicity and ability to generate structurally diverse pyrimidines have cemented its importance in pharmaceutical research.[9]
Reaction Mechanism
The mechanism of the Biginelli reaction has been the subject of study, with the most accepted pathway proceeding through a series of bimolecular reactions.[7] The reaction is typically acid-catalyzed. The key steps involve the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack by the free amino group onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[7][10]
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Safety Operating Guide
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and environmentally responsible disposal of this compound. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure safety and compliance in your laboratory. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
The fundamental principle of laboratory waste management is to formulate a disposal plan before any experimental work begins.[1] This ensures that all regulatory requirements are met and prevents unexpected challenges, such as generating a waste form your institution is not equipped to handle.[1]
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. This compound must be treated as a hazardous substance.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The corresponding precautionary statement for disposal is P501 , which mandates that the contents and container be disposed of at an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] This guide provides the practical steps to achieve this compliance.
Hazard and Safety Data Summary
| Parameter | Guideline | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Primary Exposure Routes | Skin contact, eye contact, inhalation. | [2][4] |
| Required Engineering Controls | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. | [4][5][6] |
| Required Personal Protective Equipment (PPE) | Safety goggles, chemically impermeable gloves, lab coat. | [4][5][6] |
Pre-Disposal Considerations & Waste Minimization
Effective waste management begins with waste minimization. Federal and state regulations require institutions to implement strategies to reduce the volume of chemical waste generated.[7]
-
Source Reduction: Order only the smallest quantity of the chemical required for your research.[7]
-
Inventory Management: Maintain a current inventory of your laboratory chemicals to avoid ordering duplicates.[7]
-
Surplus Sharing: Before designating an unused chemical as waste, check if other labs within your institution can use it.[1][7]
Step-by-Step Disposal Protocol
Treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) department.[8] The following protocol outlines the systematic process for the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[1]
-
Solid Waste: Collect un-used or contaminated this compound powder in a designated solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof liquid waste container. Do not mix it with other solvent wastes unless their compatibility has been verified.[5]
-
Contaminated Labware: Dispose of items like gloves, weigh boats, and pipette tips that are contaminated with the compound as solid chemical waste.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[5]
Step 2: Container Selection and Management
The integrity of the waste container is paramount for preventing leaks and ensuring safety.
-
Container Compatibility: Hazardous waste must be stored in containers made of materials compatible with the waste.[5][8] The best practice is often to use the original chemical container.[8]
-
Container Condition: Ensure the container is in good condition, free of leaks, and any residue is cleaned from its exterior.[8]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[5] The label must clearly state "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and all associated hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).[7][9]
-
Keep Containers Closed: Waste containers must remain securely closed at all times, except when you are actively adding waste.[7][8] This prevents the release of vapors and protects against spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[5][7]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][8]
-
Secondary Containment: It is best practice to store waste containers in a secondary containment bin to contain any potential leaks.
Step 4: Arranging for Final Disposal
Laboratory personnel are not permitted to transport hazardous waste.[8]
-
Contact EH&S: Once your waste container is full or you have completed the project, contact your institution's EH&S department to schedule a pickup.[5][7]
-
Provide an Inventory: Be prepared to provide EH&S with a complete inventory of the waste, including chemical names and quantities.[5]
-
Prohibited Disposal Methods: Never dispose of this compound by evaporating it in a fume hood or pouring it down the drain.[8][10]
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Alert: Evacuate personnel from the immediate area and alert others in the lab.
-
Don PPE: Use personal protective equipment, including safety goggles, gloves, and a lab coat.[4] Ensure adequate ventilation.[4]
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.[4]
-
Cleanup: Clean the spill area with soap and water.
-
Disposal: Label the container with the spilled material as hazardous waste and arrange for pickup through your EH&S department.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe laboratory environment and ensure the protection of our ecosystem.
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A Researcher's Guide to the Safe Handling of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
An Essential Guide for Laboratory Professionals in Drug Discovery and Development
As a senior application scientist, I understand that meticulous handling of chemical reagents is the bedrock of reproducible and, most importantly, safe research. This guide provides a detailed protocol for the safe handling of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a key building block in medicinal chemistry. Our aim is to empower you with the necessary knowledge to mitigate risks and establish a secure laboratory environment. This document goes beyond mere procedural steps, delving into the rationale behind each recommendation to foster a culture of safety and scientific excellence.
Immediate Safety Briefing: Understanding the Risks
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
It is crucial to note that while several sources confirm these classifications, some suppliers may provide a Safety Data Sheet (SDS) that indicates the compound is not hazardous. This discrepancy can arise from differences in product purity or the specific regulations under which the SDS was prepared. Therefore, it is imperative to always consult the specific SDS provided with your product and to handle the compound with the precautions outlined in this guide, regardless of a non-hazardous classification.
Hazard Summary Table
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H315: Causes skin irritation | Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 | GHS07 (Exclamation Mark) | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to prevent skin contact, eye irritation, and respiratory exposure.[2][3][4]
-
Eye Protection: Chemical safety goggles that comply with EU Standard EN166 or OSHA's 29 CFR 1910.133 are required.[4][5] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
Hand Protection: Wear impervious gloves that have been inspected for integrity before use.[3] Nitrile or neoprene gloves are generally suitable. Always use the proper glove removal technique to avoid contaminating your skin.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, consider a chemically resistant apron.
-
Respiratory Protection: If working outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particle filter is recommended.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe working environment.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Avoid Dust Formation: This compound is a solid. Care should be taken to avoid the formation of dust during weighing and transfer.[3]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[6] Do not eat, drink, or smoke in the laboratory.[6]
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[2][6]
Workflow Diagram
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][7] If skin irritation occurs, seek medical attention.[2][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[2][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][6]
-
Spill Cleanup: For small spills, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[3][5] Avoid generating dust. Ensure adequate ventilation during cleanup.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory.
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3][4]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[8] Do not allow the product to enter drains.[3]
By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors. A strong foundation in laboratory safety is not just a regulatory requirement; it is a hallmark of scientific integrity and a commitment to the well-being of yourself and your colleagues.
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GHS 11 (Rev.11) SDS Word 下载 CAS: 53554-29-3 Name: ETHYL 4-HYDROXY. (n.d.). XiXisys. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
